Synephrine hemitartrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
136-38-9 |
|---|---|
Molecular Formula |
C13H19NO8 |
Molecular Weight |
317.29 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-2-4-8(11)5-3-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
GOVGCYCBKCCFIR-LREBCSMRSA-N |
Isomeric SMILES |
CNCC(C1=CC=C(C=C1)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Other CAS No. |
136-38-9 |
Related CAS |
136-38-9 |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Synephrine Hemitartrate: A Technical Guide
Abstract
Synephrine (B1677852), chemically known as p-synephrine, is a protoalkaloid found predominantly in the fruit of Citrus aurantium (bitter orange).[1] As a sympathomimetic amine of the phenethylamine (B48288) class, it is a common ingredient in dietary supplements marketed for weight management and athletic performance.[1][2] This technical guide provides an in-depth analysis of the molecular mechanism of action of synephrine hemitartrate. Synephrine primarily functions as an agonist at adrenergic receptors, with a distinct selectivity profile characterized by low affinity for α-1, α-2, β-1, and β-2 adrenoreceptors, but a more pronounced activity at β-3 adrenergic receptors.[1][3][4] This profile distinguishes it from other sympathomimetics like ephedrine, resulting in minimal cardiovascular effects such as increased heart rate or blood pressure at standard dosages.[4][5] Its downstream effects are mediated through several key signaling pathways. The activation of G-protein coupled receptors (GPCRs) leads to the modulation of the cAMP/PKA pathway, which is central to its effects on lipolysis and metabolism.[3][6] Furthermore, synephrine has been shown to exert anti-inflammatory and anti-adipogenic effects by modulating the MAPK/NF-κB and Akt/GSK3β signaling cascades, respectively.[7][8] This document summarizes the quantitative receptor binding data, details the core signaling pathways with visual diagrams, and provides methodologies for key experimental assays used to elucidate its mechanism.
Receptor Binding Profile
The pharmacological effects of synephrine are initiated by its interaction with cell surface receptors. Its action is primarily directed towards the adrenergic system, though interactions with other receptor types have been noted.
Adrenergic Receptors
Synephrine acts as a direct agonist on adrenergic receptors, but with a significantly lower potency compared to endogenous catecholamines like norepinephrine. Its binding affinity is highest for α1-adrenergic receptors, where it functions as a partial agonist.[2][9] However, its affinity for α2, β1, and β2 subtypes is considerably weaker.[1][4] This low affinity for β1 and β2 receptors, which are primarily responsible for cardiac stimulation, explains its limited impact on heart rate and blood pressure.[4][5][10] A key aspect of its metabolic action is its agonist activity at β3-adrenergic receptors, which are predominantly expressed in adipose tissue and are involved in regulating lipolysis and thermogenesis.[11]
| Receptor Subtype | Binding Affinity (pKi) | Potency (EC50) | Functional Activity | Reference(s) |
| α1A-AR | 4.11 | 4 µM | Partial Agonist | [2][9][12] |
| α2A-AR | 4.44 | - | Antagonist | [2][12] |
| α2C-AR | 4.61 | - | Antagonist | [2][12] |
| β1-AR | ~40,000-fold less potent than Norepinephrine | - | Weak Agonist | [4] |
| β2-AR | ~40,000-fold less potent than Norepinephrine | - | Weak Agonist | [1][4] |
| β3-AR | Binds effectively (specific Ki not consistently reported) | - | Agonist | [11] |
Other Receptor Interactions
Beyond the adrenergic system, synephrine has been shown to interact with other receptor families, albeit with low affinity. It can act as an agonist at the trace amine-associated receptor 1 (TAAR1) and has weak interactions with serotonergic receptors, specifically 5-HT1D and 5-HT2A.[2][9] These interactions may contribute to its overall pharmacological profile but are considered secondary to its adrenergic effects.
| Receptor | Potency (EC50) | Functional Activity | Reference(s) |
| TAAR1 | 23.7 µM | Agonist | [2] |
| 5-HT1D | Binds with low affinity | Agonist | [9] |
| 5-HT2A | Binds with low affinity | Agonist | [9] |
Downstream Signaling Pathways
Synephrine's binding to cell surface receptors initiates a cascade of intracellular events that mediate its physiological effects. The primary pathways involved are linked to G-protein coupled receptor (GPCR) activation.
G-Protein Coupled Receptor (GPCR) Activation
As an adrenergic agonist, synephrine binds to GPCRs.[3] This binding induces a conformational change in the receptor, which in turn activates an associated heterotrimeric G-protein by promoting the exchange of GDP for GTP on the Gα subunit.[13][14] Depending on the receptor subtype, different Gα subunits are activated (e.g., Gαs by β-adrenergic receptors, Gαq by α1-adrenergic receptors), which then dissociate and activate downstream effector enzymes like adenylyl cyclase or phospholipase C.[15][16]
cAMP/PKA Pathway and Lipolysis
The metabolic effects of synephrine, particularly lipolysis, are strongly linked to the activation of the cyclic adenosine (B11128) monophosphate (cAMP)/Protein Kinase A (PKA) pathway.[3] Binding to β3-adrenergic receptors activates the stimulatory G-protein (Gαs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP.[13] Elevated intracellular cAMP levels lead to the activation of PKA, which then phosphorylates and activates hormone-sensitive lipase (B570770) (HSL). Activated HSL promotes the breakdown of triglycerides into free fatty acids and glycerol, which can be utilized for energy.[3][17]
MAPK and NF-κB Pathways (Anti-inflammatory Effects)
Synephrine demonstrates anti-inflammatory properties by inhibiting key inflammatory signaling pathways.[18] In models of inflammation, p-synephrine has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7][18] This effect is attributed to the downregulation of the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5][7] By inhibiting the phosphorylation of p38 MAPK and preventing the activation and nuclear translocation of NF-κB, synephrine effectively reduces the transcription of genes encoding these inflammatory mediators.
Akt/GSK3β Pathway (Anti-adipogenic Effects)
In addition to promoting lipolysis in mature adipocytes, synephrine can inhibit the differentiation of preadipocytes (adipogenesis). This action is mediated through the Protein Kinase B (Akt)/Glycogen Synthase Kinase 3β (GSK3β) signaling pathway.[4][8] Synephrine treatment activates Akt (via phosphorylation), which in turn phosphorylates and inactivates GSK3β.[4][8] The inactivation of GSK3β leads to a reduced expression of key adipogenic transcription factors, peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα).[4][8] The downregulation of these master regulators of adipogenesis effectively suppresses the formation of new fat cells.
Key Experimental Protocols
The characterization of synephrine's mechanism of action relies on a suite of standard pharmacological and cell biology assays.
Radioligand Competition Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of an unlabeled compound (synephrine) for a specific receptor by measuring how it competes with a radiolabeled ligand.[19][20]
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer. Protein concentration is determined via a standard assay (e.g., BCA).[21]
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., ³H-prazosin for α1-receptors) and varying concentrations of unlabeled synephrine.[22]
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand while unbound ligands pass through. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[21]
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[22]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of synephrine to generate a competition curve and determine the IC50 value (the concentration of synephrine that inhibits 50% of specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration and Kd is the dissociation constant of the radioligand.[21]
Intracellular cAMP Accumulation Assay
This assay quantifies the ability of an agonist like synephrine to stimulate the production of the second messenger cAMP.
Methodology:
-
Cell Culture: Cells expressing the target receptor (e.g., CHO cells transfected with the β3-AR) are cultured in multi-well plates.
-
Treatment: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Subsequently, cells are stimulated with varying concentrations of synephrine for a defined period.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular contents.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured, typically using a competitive enzyme-linked immunosorbent assay (ELISA) kit or a radioimmunoassay (RIA).
-
Data Analysis: A dose-response curve is generated by plotting cAMP concentration against the log concentration of synephrine to determine the EC50 value.
Western Blotting for Protein Phosphorylation
Western blotting is used to detect and quantify the phosphorylation status of specific proteins in signaling pathways (e.g., Akt, p38 MAPK), which is indicative of their activation state.
Methodology:
-
Sample Preparation: Cells are treated with synephrine for various times or at various concentrations. The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-p-Akt). The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using an imaging system. The membrane is often stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) protein to serve as a loading control.
-
Data Analysis: The intensity of the bands is quantified, and the level of phosphorylated protein is normalized to the level of total protein.
Summary and Conclusion
The mechanism of action of this compound is multifaceted, originating from its activity as a sympathomimetic amine with a unique adrenergic receptor selectivity profile. Its primary metabolic effects, including lipolysis and increased fat oxidation, are driven by its agonist activity at β3-adrenergic receptors and the subsequent activation of the cAMP/PKA signaling pathway.[3][11] Unlike many other adrenergic agonists, its very low affinity for β1 and β2 receptors results in a favorable safety profile with minimal cardiovascular stimulation.[4] Furthermore, synephrine modulates other critical signaling pathways, including the inhibition of MAPK/NF-κB to produce anti-inflammatory effects and the activation of Akt/GSK3β to exert anti-adipogenic actions.[7][8] This comprehensive mechanism, involving multiple receptor interactions and downstream signaling cascades, positions synephrine as a compound with significant effects on metabolism and inflammation. The experimental protocols detailed herein represent the standard methodologies employed to characterize these complex molecular interactions.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Synephrine - Wikipedia [en.wikipedia.org]
- 3. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of p-Synephrine during Exercise: A Brief Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. p-synephrine induces transcriptional changes via the cAMP/PKA pathway but not cytotoxicity or mutagenicity in human gastrointestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p-Synephrine suppresses inflammatory responses in lipopolysaccharide-stimulated RAW264.7 cells and alleviates systemic inflammatory response syndrome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p-Synephrine exhibits anti-adipogenic activity by activating the Akt/GSK3β signaling pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. P-synephrine Increases Fat Burning Rate During Exercise - Sciencebeta [sciencebeta.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Khan Academy [khanacademy.org]
- 15. m.youtube.com [m.youtube.com]
- 16. G Protein-Coupled Receptors: A Century of Research and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. p-Synephrine ameliorates alloxan-induced diabetes mellitus through inhibiting oxidative stress and inflammation via suppressing the NF-kappa B and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 21. benchchem.com [benchchem.com]
- 22. giffordbioscience.com [giffordbioscience.com]
The Pharmacokinetic Profile of p-Synephrine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Synephrine is a naturally occurring protoalkaloid found predominantly in the fruit of Citrus aurantium (bitter orange) and other Citrus species. It has gained significant attention in the pharmaceutical and dietary supplement industries for its purported effects on weight management and athletic performance. A thorough understanding of its pharmacokinetic profile is crucial for assessing its efficacy, safety, and potential for drug development. This technical guide provides a comprehensive overview of the pharmacokinetic properties of p-synephrine following oral administration, detailing its absorption, distribution, metabolism, and excretion (ADME). The information is compiled from various human clinical studies, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key signaling pathways influenced by this compound.
Pharmacokinetic Profile of p-Synephrine
Following oral administration, p-synephrine is readily absorbed, with peak plasma concentrations generally observed within 1 to 2 hours.[1] It has a relatively short biological half-life of approximately 2 to 3 hours.[1] The primary route of elimination is through urinary excretion, with a significant portion metabolized to p-hydroxymandelic acid.[1]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of p-synephrine from various human studies. These studies vary in design, dosage, and the formulation of p-synephrine administered (i.e., pure compound versus a component of a multi-ingredient supplement).
Table 1: Single-Dose Pharmacokinetic Parameters of p-Synephrine in Healthy Adults
| Study Reference | Dose of p-Synephrine (mg) | Formulation | No. of Subjects | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Hengstmann & Aulepp, 1978[1] | Not specified (tritium-labeled) | Not specified | 10 | - | 1-2 | - | ~2 |
| Haller et al., 2005 (as cited in ResearchGate) | 46.9 | Advantra Z® (bitter orange extract) | 10 | - | ~1.5 | - | 2-3 |
| Gelotte & Zimmerman, 2015[2] | 10 (as HCl) | Oral solution | 28 | 1.35 ± 0.95 | 0.33-0.5 | 0.96 ± 0.28 | - |
| Gelotte & Zimmerman, 2015[2] | 20 (as HCl) | Oral solution | 28 | 2.96 ± 2.12 | 0.33-0.5 | 2.35 ± 0.98 | - |
| Gelotte & Zimmerman, 2015[2] | 30 (as HCl) | Oral solution | 28 | 4.49 ± 1.98 | 0.33-0.5 | 3.90 ± 1.76 | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life. Values are presented as mean ± standard deviation where available.
Table 2: Pharmacokinetic Parameters of p-Synephrine in Pediatric and Adolescent Populations
| Study Reference | Age Group (years) | Dose of p-Synephrine (mg) | No. of Subjects | Cmax (pg/mL) | Tmax (h) | AUC∞ (pg·h/mL) | t1/2 (h) |
| Gelotte et al., 2022[3][4] | 2-5 | 2.5 | 41 (total) | 477 | 0.17-1.5 | 672 | 1.2-1.6 |
| Gelotte et al., 2022[3][4] | 6-11 | 5 | 41 (total) | 589 | 0.17-1.5 | 830 | 1.2-1.6 |
| Gelotte et al., 2022[3][4] | 12-17 | 10 | 41 (total) | 673 | 0.17-1.5 | 1020 | 1.2-1.6 |
AUC∞: Area under the plasma concentration-time curve from time zero to infinity.
Detailed Experimental Protocols
The following sections describe the methodologies employed in key pharmacokinetic studies of p-synephrine.
Study Design and Subject Population
Many of the cited studies utilized a randomized, double-blind, placebo-controlled crossover design.[2][5] This design is robust for minimizing bias, where each subject serves as their own control. For instance, in a study by Gelotte and Zimmerman (2015), 28 healthy adult subjects were enrolled in a four-treatment crossover study to assess the pharmacokinetics of three different doses of p-synephrine HCl and a placebo.[2] Another study on the safety of bitter orange extract involved 16 healthy subjects in a placebo-controlled, crossover, double-blinded study.[6] Participants in these studies are typically healthy, non-smoking adults who have undergone a physical examination to ensure they meet the inclusion criteria.
Dosing and Administration
In the pharmacokinetic studies, p-synephrine was administered orally. The dosage and formulation varied across studies, ranging from approximately 10 mg to 50 mg of p-synephrine, administered either as pure p-synephrine hydrochloride in an oral solution or as part of a bitter orange extract in capsule form.[2][5][6] For example, in the study by Gelotte and Zimmerman (2015), subjects received single oral doses of 10, 20, or 30 mg of phenylephrine (B352888) (m-synephrine, a positional isomer of p-synephrine with similar pharmacokinetic interest) HCl after an overnight fast.[2] In a safety and pharmacokinetic study by Shara et al. (2017), subjects received a bitter orange extract containing 49 mg of p-synephrine daily for 15 days.[6]
Sample Collection and Analysis
Blood samples for pharmacokinetic analysis are typically collected at predetermined time points before and after the administration of p-synephrine. For example, in the Gelotte and Zimmerman (2015) study, pharmacokinetic blood samples were collected over a 7-hour period.[2] Urine samples are also often collected over a 24-hour period to quantify the parent compound and its metabolites.[2]
The quantification of p-synephrine in plasma and urine is predominantly achieved using sensitive and specific analytical techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or, more commonly, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[7][8]
A typical LC-MS/MS protocol for the determination of p-synephrine in human plasma involves the following steps:
-
Sample Preparation: Plasma samples are pre-purified using solid-phase extraction (SPE) to remove interfering substances.[9]
-
Chromatographic Separation: The extracted sample is injected into an LC system. A suitable column, such as a BEH HILIC column, is used to separate p-synephrine from other components in the plasma matrix. An isocratic mobile phase, for example, a mixture of ammonium (B1175870) formate (B1220265) and acetonitrile, is often employed.[9]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Positive electrospray ionization (ESI) is a common ionization technique. The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantifying the target analyte.[9]
-
Quantification: The concentration of p-synephrine in the samples is determined by comparing the peak area of the analyte to that of an internal standard, using a calibration curve generated from standards of known concentrations.[7]
The following diagram illustrates a general workflow for a pharmacokinetic study of p-synephrine.
Caption: Experimental workflow for a human pharmacokinetic study of p-synephrine.
Signaling Pathways Modulated by p-Synephrine
p-Synephrine exerts its biological effects by interacting with various cellular signaling pathways. Its structural similarity to endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) suggests an interaction with adrenergic receptors; however, its binding affinity for α-1, α-2, β-1, and β-2 adrenergic receptors is low.[10][11] Its effects are thought to be mediated through other receptors and downstream signaling cascades.
Adrenergic Receptor Binding
p-Synephrine interacts primarily with α and β adrenergic receptors, although with significantly lower affinity compared to endogenous catecholamines.[1] Specifically, its binding to α-1, α-2, β-1, and β-2 adrenergic receptors is weak, which is believed to contribute to its favorable cardiovascular safety profile at typical oral doses.[10][11] There is evidence to suggest that some of its thermogenic and lipolytic effects may be mediated through β-3 adrenergic receptors.[10]
MAPK and NF-κB Signaling Pathways
p-Synephrine has been shown to modulate the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are critically involved in inflammatory responses.[12][13] Studies have demonstrated that p-synephrine can inhibit the production of pro-inflammatory cytokines by downregulating the phosphorylation of p38 MAPK and suppressing the activation of NF-κB.[12][14]
Caption: p-Synephrine's modulation of the MAPK and NF-κB signaling pathways.
Akt/GSK3β Signaling Pathway
The Akt/GSK3β signaling pathway is involved in cellular processes such as proliferation and adipogenesis. Research indicates that p-synephrine can activate the Akt pathway, leading to the sequential inhibition of glycogen (B147801) synthase kinase 3β (GSK3β) activity.[15] This modulation has been linked to anti-adipogenic effects.[15]
Caption: The influence of p-synephrine on the Akt/GSK3β signaling pathway.
cAMP/PKA Signaling Pathway
The cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway is another target of p-synephrine. It has been shown to induce the expression of genes within this pathway, such as ADCY3 and MAPK1.[16] This pathway is integral to regulating metabolism and energy homeostasis.
Caption: p-Synephrine's interaction with the cAMP/PKA signaling pathway.
Conclusion
The oral administration of p-synephrine results in rapid absorption and a relatively short half-life in humans. Its pharmacokinetic profile is characterized by a Tmax of 1-2 hours and a half-life of approximately 2-3 hours. While it shares structural similarities with other sympathomimetic amines, its low affinity for α and β-adrenergic receptors contributes to a more favorable safety profile, particularly concerning cardiovascular effects. The biological activities of p-synephrine are mediated through the modulation of several key signaling pathways, including the MAPK/NF-κB, Akt/GSK3β, and cAMP/PKA pathways. This comprehensive understanding of the pharmacokinetics and molecular interactions of p-synephrine is essential for the continued development and safe application of this compound in both pharmaceutical and nutraceutical contexts. Further research, particularly long-term studies, will be valuable in fully elucidating its therapeutic potential and long-term safety.
References
- 1. excli.de [excli.de]
- 2. Pharmacokinetics, safety, and cardiovascular tolerability of phenylephrine HCl 10, 20, and 30 mg after a single oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single-Dose Pharmacokinetics and Metabolism of the Oral Decongestant Phenylephrine HCl in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Human Clinical Studies Involving Citrus aurantium (Bitter Orange) Extract and its Primary Protoalkaloid p-Synephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety evaluation of p-synephrine following 15 days of oral administration to healthy subjects: A clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of p-Synephrine during Exercise: A Brief Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p-Synephrine, ephedrine, p-octopamine and m-synephrine: Comparative mechanistic, physiological and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p-Synephrine suppresses inflammatory responses in lipopolysaccharide-stimulated RAW264.7 cells and alleviates systemic inflammatory response syndrome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. p-Synephrine ameliorates alloxan-induced diabetes mellitus through inhibiting oxidative stress and inflammation via suppressing the NF-kappa B and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. p-synephrine induces transcriptional changes via the cAMP/PKA pathway but not cytotoxicity or mutagenicity in human gastrointestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synephrine Hemibitartrate: A Comprehensive Technical Guide to Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synephrine (B1677852), a protoalkaloid found predominantly in the fruit of Citrus aurantium (bitter orange), has garnered significant attention in the pharmaceutical and nutraceutical industries.[1] Its structural similarity to endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) has led to extensive investigation into its pharmacological effects, particularly its interaction with adrenergic receptors. This technical guide provides an in-depth analysis of the receptor binding affinity and selectivity of synephrine, with a primary focus on p-synephrine, the most common isomer. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of its molecular interactions.
Receptor Binding Affinity and Selectivity of Synephrine
Synephrine exists as different positional isomers, with p-synephrine (para-synephrine) and m-synephrine (meta-synephrine, also known as phenylephrine) being the most studied. Their binding characteristics to adrenergic receptors differ significantly, which accounts for their distinct pharmacological profiles.
p-Synephrine
p-Synephrine generally exhibits a low binding affinity for α-1, α-2, β-1, and β-2 adrenergic receptors.[2][3] This characteristic is often cited as the reason for its favorable safety profile, particularly concerning cardiovascular effects, when compared to other sympathomimetic amines like ephedrine (B3423809) and m-synephrine.[3] In comparison to norepinephrine, the binding of p-synephrine is approximately 1000-fold weaker for α-1 and α-2 adrenergic receptors and about 40,000-fold weaker for β-1 and β-2 adrenergic receptors.[2] Its primary adrenergic activity is attributed to its agonist effects on β-3 adrenergic receptors, which are involved in lipolysis and thermogenesis.[2]
m-Synephrine (Phenylephrine)
In contrast to p-synephrine, m-synephrine is a potent and selective α-1 adrenergic receptor agonist. This selectivity is the basis for its clinical use as a nasal decongestant and vasopressor.
Quantitative Binding Data
The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of p-synephrine and related compounds at various adrenergic receptors.
Table 1: Binding Affinity (Ki) of Synephrine and Comparators at Adrenergic Receptors
| Compound | Receptor Subtype | Ki (µM) | Species/Cell Line | Reference |
| p-Synephrine | α1A | >10 | Human (HEK293 cells) | [4] |
| α2A | >10 | Human (CHO cells) | [4] | |
| α2C | >10 | Human (CHO cells) | [4] | |
| m-Synephrine | α1A | 0.1 - 1 | Rat | [5] |
| α2A | 1 - 10 | Rat | [5] | |
| Norepinephrine | α1A | 0.001 - 0.01 | Rat | [5] |
| α2A | 0.001 - 0.01 | Rat | [5] |
Table 2: Functional Potency (EC50) of p-Synephrine at Adrenergic Receptors
| Receptor Subtype | Assay Type | EC50 (µM) | Emax (% of control) | Species/Cell Line | Reference |
| α1A | Partial Agonist Activity | 4 | 55.3 (vs. L-phenylephrine) | Human (HEK293 cells) | [4] |
| β2 | cAMP Accumulation | ~100 | 24 (vs. Epinephrine) | Human (HEK293 cells) | [6] |
Signaling Pathways
The interaction of synephrine with its target receptors initiates downstream signaling cascades that mediate its physiological effects.
Adrenergic Receptor Signaling
Activation of β-adrenergic receptors by synephrine, particularly the β3 subtype, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets involved in metabolic processes.
Caption: Synephrine-induced β-Adrenergic Receptor Signaling Pathway.
Akt/GSK3β Signaling Pathway
p-Synephrine has been shown to activate the Protein Kinase B (Akt) pathway, which subsequently inhibits Glycogen Synthase Kinase 3β (GSK3β).[2][7] This pathway is implicated in the anti-adipogenic effects of p-synephrine.[2][7]
Caption: p-Synephrine's effect on the Akt/GSK3β signaling pathway.
STAT6 Signaling Pathway
p-Synephrine has been demonstrated to inhibit the phosphorylation of STAT6 (Signal Transducer and Activator of Transcription 6) in the JAK/STAT signaling pathway, which is involved in inflammatory responses.[8] This suggests a potential anti-inflammatory role for p-synephrine.
Experimental Protocols
The determination of receptor binding affinity and functional activity of compounds like synephrine relies on established in vitro assays.
Radioligand Binding Assay (Competitive)
This assay is the gold standard for determining the binding affinity (Ki) of a test compound to a specific receptor.
Objective: To determine the Ki of synephrine hemitartrate for a specific adrenergic receptor subtype.
Materials:
-
Cell membranes expressing the target adrenergic receptor.
-
Radioligand specific for the target receptor (e.g., [3H]-prazosin for α1 receptors, [3H]-yohimbine for α2 receptors, [125I]-cyanopindolol for β receptors).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand, the cell membrane preparation, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of synephrine that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Caption: Workflow for a competitive radioligand binding assay.
cAMP Accumulation Functional Assay
This assay measures the functional activity of a compound at Gs or Gi-coupled receptors by quantifying the production of the second messenger cyclic AMP (cAMP).
Objective: To determine the EC50 and Emax of this compound for β-adrenergic receptor subtypes.
Materials:
-
Whole cells stably expressing a specific human β-adrenergic receptor subtype.
-
This compound stock solution.
-
Reference full agonist (e.g., Isoproterenol).
-
Stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture: Culture the cells expressing the target receptor to an appropriate density in a multi-well plate.
-
Compound Addition: Add varying concentrations of this compound or the reference agonist to the cells.
-
Stimulation: Incubate the plate at 37°C for a specific time to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. The EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined by non-linear regression analysis of the dose-response curve.
Conclusion
This compound, particularly the p-isomer, demonstrates a distinct receptor binding profile characterized by weak affinity for α- and β-1/2 adrenergic receptors and a preferential, albeit still modest, agonist activity at β-3 adrenergic receptors. This selectivity underpins its metabolic effects with a reduced risk of the cardiovascular side effects associated with less selective sympathomimetic amines. The data and protocols presented in this guide provide a foundational resource for further research and development of synephrine-based compounds. A thorough understanding of its receptor interactions and downstream signaling is crucial for elucidating its full therapeutic potential and ensuring its safe and effective use.
References
- 1. excli.de [excli.de]
- 2. Effects of p-Synephrine during Exercise: A Brief Narrative Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. p-Synephrine exhibits anti-adipogenic activity by activating the Akt/GSK3β signaling pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Metabolic Pathways of Synephrine In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synephrine (B1677852), a protoalkaloid found predominantly in the bitter orange (Citrus aurantium) fruit, has garnered significant attention for its potential applications in weight management and sports performance supplements. As a structural analogue of endogenous catecholamines, understanding its metabolic fate in vivo is crucial for assessing its efficacy, safety, and potential for drug interactions. This technical guide provides a comprehensive overview of the metabolic pathways of synephrine, detailing the enzymatic processes, major metabolites, and quantitative data from various experimental models. It also includes detailed experimental protocols for key assays and visual representations of metabolic and experimental workflows.
Core Metabolic Pathways
The biotransformation of synephrine in mammals primarily occurs through two major pathways: oxidative deamination and conjugation . The liver is the principal site of synephrine metabolism.
Oxidative Deamination
The primary route for synephrine metabolism is oxidative deamination, catalyzed by monoamine oxidases (MAO) . This enzymatic reaction converts synephrine to its corresponding aldehyde, which is subsequently oxidized to the major metabolite, p-hydroxymandelic acid . Both isoforms of monoamine oxidase, MAO-A and MAO-B, are involved in this process, with MAO-A playing a more significant role.[1]
Conjugation
Synephrine can also undergo Phase II conjugation reactions, though to a lesser extent than oxidative deamination. These reactions involve the attachment of polar molecules to synephrine, increasing its water solubility and facilitating its excretion. The two main conjugation pathways are:
-
Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway results in the formation of synephrine sulfate. The primary isoform responsible for the sulfation of the m-isomer of synephrine (phenylephrine) is SULT1A3 .[2][3]
-
Glucuronidation: This process, mediated by UDP-glucuronosyltransferases (UGTs), leads to the formation of synephrine glucuronide. The specific UGT isoforms involved in synephrine glucuronidation are not as well-defined as the SULTs.
Quantitative Metabolic Data
The following tables summarize the available quantitative data on synephrine metabolism, including enzyme kinetics and metabolite excretion.
Table 1: Enzyme Kinetic Parameters for Synephrine Metabolism
| Enzyme | Species/Tissue | Substrate | K_m_ (µM) | V_max_ (nmol/mg protein/min) | Reference |
| MAO (Total) | Rat Brain Mitochondria | p-Synephrine | 250 | 1.09 | [1] |
| SULT1A3 (Wild-Type) | Human (Recombinant) | Phenylephrine (B352888) (m-synephrine) | 10.22 ± 0.57 | 44.34 ± 0.58 | [2] |
Note: V_max_ for MAO was converted from nmol/mg protein/30 min to nmol/mg protein/min.
Table 2: Urinary Excretion of Synephrine and Metabolites in Humans
| Administration Route | Unchanged Synephrine (%) | p-Hydroxymandelic Acid (%) | Conjugated Synephrine (%) | Total Recovery (%) | Reference |
| Intravenous | 10 | ~53.3 | Not specified | ~80 | |
| Oral | 2.5 | Not specified | Not specified | ~80 |
Note: The percentage of p-hydroxymandelic acid was calculated based on the statement that it constituted two-thirds of the total urinary radioactivity, which was approximately 80% of the administered dose.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study synephrine metabolism.
In Vitro Metabolism using Liver S9 Fraction
This protocol is designed to assess the overall hepatic metabolism of synephrine, encompassing both Phase I and Phase II reactions.
Materials:
-
Human or rat liver S9 fraction
-
p-Synephrine
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Acetonitrile (B52724) (ice-cold)
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume of 1 mL) containing:
-
Liver S9 fraction (final concentration of 1 mg/mL)
-
Potassium phosphate buffer
-
MgCl₂ (final concentration of 5 mM)
-
p-Synephrine (final concentration of 1-10 µM)
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the cofactors:
-
NADPH regenerating system (for Phase I metabolism)
-
UDPGA (final concentration of 2 mM) (for glucuronidation)
-
PAPS (final concentration of 0.1 mM) (for sulfation)
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 15, 30, 60, and 120 minutes).
-
Termination of Reaction: At each time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Vortex the samples and centrifuge at 10,000 x g for 10 minutes to precipitate the proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and analyze the depletion of the parent compound (synephrine) and the formation of metabolites using a validated HPLC-MS/MS method.
Determination of MAO Kinetic Parameters
This protocol outlines the procedure for determining the Michaelis-Menten kinetic constants (K_m_ and V_max_) for the oxidation of synephrine by MAO in rat liver mitochondria.
Materials:
-
Isolated rat liver mitochondria
-
p-Synephrine (in a range of concentrations)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Spectrophotometer or fluorometer
-
MAO-A and MAO-B specific inhibitors (e.g., clorgyline and selegiline) for isoform-specific studies (optional)
Procedure:
-
Preparation of Mitochondrial Suspension: Resuspend the isolated rat liver mitochondria in phosphate buffer to a final protein concentration of approximately 0.5 mg/mL.
-
Assay Setup: In a cuvette or microplate well, add the mitochondrial suspension and pre-incubate at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the reaction by adding varying concentrations of p-synephrine.
-
Measurement of Activity: Monitor the rate of reaction by measuring either the formation of the aldehyde product or the consumption of a co-substrate (e.g., oxygen) using a suitable spectrophotometric or fluorometric method. The formation of hydrogen peroxide, a byproduct of the MAO reaction, can also be measured using a coupled enzyme assay.
-
Data Analysis:
-
Plot the initial reaction velocities against the corresponding synephrine concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values. A Lineweaver-Burk or other linearized plot can also be used.
-
-
Isoform-Specific Kinetics (Optional): To determine the kinetics for MAO-A and MAO-B individually, pre-incubate the mitochondrial suspension with a selective inhibitor for one isoform before adding the substrate.
Isolated Perfused Rat Liver Study
This ex vivo model allows for the study of hepatic metabolism in an intact organ, preserving the physiological architecture and cellular interactions.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit bicarbonate buffer (pH 7.4), gassed with 95% O₂ / 5% CO₂
-
Bovine serum albumin (BSA)
-
p-Synephrine
-
Perfusion apparatus (including a peristaltic pump, oxygenator, and a thermostatically controlled chamber)
-
Surgical instruments for cannulation
-
Fraction collector
Procedure:
-
Surgical Preparation: Anesthetize the rat and perform a laparotomy. Cannulate the portal vein and the inferior vena cava.
-
Liver Perfusion:
-
Transfer the liver to the perfusion chamber and immediately begin perfusion with the Krebs-Henseleit buffer containing BSA at a constant flow rate (e.g., 3-4 mL/min/g liver weight) and temperature (37°C).
-
Allow the liver to equilibrate for a stabilization period (e.g., 20-30 minutes).
-
-
Synephrine Administration: Introduce p-synephrine into the perfusion medium at a defined concentration (e.g., 100-500 µM).
-
Sample Collection: Collect the perfusate (effluent) at regular intervals (e.g., every 2-5 minutes) using a fraction collector.
-
Analysis: Analyze the collected perfusate fractions for the concentrations of synephrine and its metabolites using a validated analytical method such as HPLC-MS/MS.
-
Data Analysis: Calculate the hepatic extraction ratio, clearance, and the rate of metabolite formation.
Visualizations
Metabolic Pathways of Synephrine
Caption: Metabolic pathways of synephrine in vivo.
Experimental Workflow for In Vitro Metabolism in Liver S9 Fraction
Caption: Workflow for in vitro synephrine metabolism assay.
Conclusion
The metabolism of synephrine is a multifaceted process dominated by oxidative deamination via MAO enzymes, leading to the formation of p-hydroxymandelic acid. Conjugation through sulfation and glucuronidation represents a secondary but important clearance pathway. The provided quantitative data and experimental protocols offer a robust framework for researchers and drug development professionals to further investigate the pharmacokinetics and metabolic profile of synephrine. A thorough understanding of these metabolic pathways is essential for the continued evaluation of the safety and efficacy of synephrine-containing products.
References
Stereospecific effects of p-synephrine enantiomers on adrenergic receptors
An In-depth Technical Guide to the Stereospecific Effects of p-Synephrine Enantiomers on Adrenergic Receptors
Introduction
Synephrine (B1677852) is a protoalkaloidal amine found in various plants, most notably in the bitter orange (Citrus aurantium) fruit.[1][2] It exists as three positional isomers: para-, meta-, and ortho-synephrine. The most common and studied isomer is p-synephrine, which possesses a chiral center and therefore exists as two stereoisomers (enantiomers): R-(-)-p-synephrine and S-(+)-p-synephrine. In nature, p-synephrine is predominantly found as the R-(-)-enantiomer, while synthetic p-synephrine is typically a racemic mixture of both.[3][4]
The adrenergic receptor system, comprising α (α₁, α₂) and β (β₁, β₂, β₃) subtypes, is a critical component of the sympathetic nervous system and a target for many therapeutic agents.[5] The interaction of ligands with these G protein-coupled receptors (GPCRs) is highly dependent on the ligand's three-dimensional structure. Consequently, the stereochemistry of p-synephrine plays a pivotal role in its affinity and functional activity at adrenergic receptors.[6][7] Small structural differences between enantiomers can lead to significant variations in pharmacological effects.[1][2] This guide provides a detailed examination of the stereospecific interactions of p-synephrine enantiomers with adrenergic receptors, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways and workflows.
Data Presentation: Quantitative Analysis of Stereospecificity
The pharmacological activity of p-synephrine enantiomers at adrenergic receptors exhibits significant stereoselectivity, with the naturally occurring R-(-)-enantiomer consistently demonstrating higher potency than the S-(+)-enantiomer.[6][8] However, compared to the endogenous agonist norepinephrine (B1679862), both enantiomers are considerably less potent at α and β₁,/β₂ adrenergic subtypes.[8][9][10]
Alpha (α)-Adrenergic Receptors
Studies consistently show that the R-(-)-enantiomers of phenethylamines, including p-synephrine, are more active at α-adrenergic receptors than their S-(+)-counterparts.[6] The potency of the (+)-forms is often one to two orders of magnitude less than that of the corresponding (-)-forms.[6][8] Specifically for p-synephrine, the R-(-)-isomer is approximately 1,000-fold less active than norepinephrine at both α₁ and α₂ receptors.[8][11] Some studies have concluded that p-synephrine has very little binding affinity for α₁ and α₂ receptors overall.[9][10] Functional studies suggest p-synephrine may act as a partial agonist at the α₁ₐ subtype and as an antagonist at α₂ₐ and α₂c subtypes.[12]
Table 1: Relative Binding Affinity of p-Synephrine Enantiomers at α-Adrenergic Receptors
| Receptor Subtype | Tissue/Cell Source | Ligand | Relative Affinity/Potency Compared to Norepinephrine | Stereoisomer Potency Ratio | Reference |
|---|---|---|---|---|---|
| α₁ | Rat Cerebral Cortex | R-(-)-p-Synephrine | Lower affinity | (-)-form > (+)-form | [6] |
| α₁ | Rat Aorta | R-(-)-p-Synephrine | ~1,000-fold less active | (+)-form is >100-fold less active than (-)-form | [8][11] |
| α₂ | Rat Cerebral Cortex | R-(-)-p-Synephrine | Lower affinity | (-)-form > (+)-form | [6] |
| α₂ | Rabbit Saphenous Vein | R-(-)-p-Synephrine | ~1,000-fold less active | (+)-form is >100-fold less active than (-)-form |[8][11] |
Beta (β)-Adrenergic Receptors
The stereospecific effects are also pronounced at β-adrenergic receptors. The R-(-)-enantiomer of p-synephrine is substantially more potent than the S-(+)-enantiomer, although both are significantly weaker agonists than norepinephrine, particularly at β₁ and β₂ subtypes.[13][14] For β₁-adrenoceptors in guinea-pig atria, (-)-p-synephrine was found to be approximately 40,000-fold less active than norepinephrine.[13][14] At β₂-adrenoceptors, the (-)-enantiomers showed activity that was over four orders of magnitude less than norepinephrine, while the (+)-forms had no detectable activity at concentrations up to 10⁻⁴ M.[13] In contrast, p-synephrine shows a greater affinity for β₃-receptors, which is linked to its metabolic effects, such as lipolysis.[8][15]
Table 2: Relative Functional Potency of p-Synephrine Enantiomers at β-Adrenergic Receptors
| Receptor Subtype | Tissue Source | Ligand | Relative Potency Compared to Norepinephrine | Stereoisomer Potency Ratio | Reference |
|---|---|---|---|---|---|
| β₁ | Guinea-Pig Atria | R-(-)-p-Synephrine | ~40,000-fold less active | (+)-form is 1-2 orders of magnitude less active than (-)-form | [13][14] |
| β₂ | Guinea-Pig Trachea | R-(-)-p-Synephrine | >10,000-fold less active | (+)-form had no detectable activity | [13][14] |
| β₃ | Various | p-Synephrine | Selective agonist activity noted (lipolysis) | Data on enantiomer-specific β₃ activity is less detailed |[8] |
Experimental Protocols
The characterization of p-synephrine enantiomers at adrenergic receptors involves two primary types of experiments: radioligand binding assays to determine binding affinity (Kᵢ) and functional assays to measure agonist or antagonist activity (EC₅₀, IC₅₀).
Protocol 1: Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity of the p-synephrine enantiomers by measuring their ability to displace a specific high-affinity radioligand from the receptor.[16][17]
Objective: To determine the inhibitor constant (Kᵢ) of R-(-)-p-synephrine and S-(+)-p-synephrine for α₁, α₂, and β adrenergic receptor subtypes.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human adrenergic receptor subtype of interest (e.g., α₁ₐ, α₂ₐ, β₂).[12]
-
Radioligands:
-
Test Compounds: R-(-)-p-synephrine and S-(+)-p-synephrine of high purity.
-
Non-specific Ligand: A high concentration of an unlabeled ligand (e.g., phentolamine (B1677648) for α-receptors, propranolol (B1214883) for β-receptors) to determine non-specific binding.
-
Buffers: Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) and wash buffer (ice-cold Tris-HCl).
-
Equipment: 96-well plates, cell harvester, glass fiber filters, scintillation counter or gamma counter.[16]
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane preparations on ice and homogenize in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[16]
-
Assay Setup: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membranes + Radioligand + High concentration of non-specific ligand.
-
Competitive Binding: Membranes + Radioligand + Serial dilutions of p-synephrine enantiomer.
-
-
Incubation: Add the membrane preparation, radioligand (at a concentration near its Kₔ), and test compounds to the wells. Incubate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[16]
-
Counting: Place filters in vials with scintillation fluid (for ³H) or tubes for a gamma counter (for ¹²⁵I) and measure the radioactivity.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the p-synephrine enantiomer.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[16]
-
Protocol 2: Functional Assay - Isolated Tissue Contraction/Relaxation
This ex vivo protocol measures the functional potency of p-synephrine enantiomers by assessing their ability to induce a physiological response (contraction or relaxation) in isolated tissues rich in specific adrenergic receptor subtypes.[6][11]
Objective: To determine the EC₅₀ and intrinsic activity of p-synephrine enantiomers at α₁, α₂, and β₂ receptors.
Materials:
-
Tissues: Rat aorta (α₁), rabbit saphenous vein (α₂), or guinea-pig trachea (β₂).[6][11][13]
-
Physiological Salt Solution: Krebs-Henseleit solution or similar, bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Test Compounds: R-(-)-p-synephrine and S-(+)-p-synephrine.
-
Reference Agonist: Norepinephrine or phenylephrine.
-
Equipment: Organ bath system, isometric force transducers, data acquisition system.
Procedure:
-
Tissue Preparation: Humanely euthanize the animal and dissect the desired tissue. Prepare tissue rings or strips of appropriate size and suspend them in organ baths filled with physiological salt solution.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension, with periodic washing.
-
Concentration-Response Curve Generation:
-
Add the p-synephrine enantiomer to the organ bath in a cumulative, stepwise manner, increasing the concentration by approximately half-log increments.
-
Allow the tissue response (contraction or relaxation) to stabilize at each concentration before adding the next.
-
For relaxation studies (e.g., trachea), pre-contract the tissue with an agent like histamine (B1213489) or carbachol.
-
-
Data Recording: Record the change in tension using the isometric transducer and data acquisition system.
-
Data Analysis:
-
Express the response at each concentration as a percentage of the maximum response achieved with a full reference agonist (e.g., norepinephrine).
-
Plot the percentage response against the log concentration of the enantiomer.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration producing 50% of the maximal response) and the Eₘₐₓ (maximum effect). The Eₘₐₓ relative to a full agonist indicates the intrinsic activity.
-
Protocol 3: Functional Assay - cAMP Second Messenger Measurement
This in vitro cell-based assay quantifies the functional activity of ligands by measuring their effect on the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger for β (Gs-coupled, increase cAMP) and α₂ (Gi-coupled, decrease cAMP) receptors.[16][18]
Objective: To determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of p-synephrine enantiomers at β and α₂ receptors.
Materials:
-
Cell Line: HEK293 or CHO cells expressing the β or α₂ adrenergic receptor subtype.
-
Cell Culture Reagents: Media, serum, antibiotics.
-
Test Compounds: R-(-)-p-synephrine and S-(+)-p-synephrine.
-
Stimulating/Inhibiting Agents: Forskolin (B1673556) (an adenylyl cyclase activator, used for α₂ inhibition assays), IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).[18]
-
cAMP Detection Kit: Commercially available kit based on methods like ELISA, HTRF, or fluorescence polarization.[16]
-
Equipment: Cell culture incubator, 96-well plates, plate reader.
Procedure:
-
Cell Culture: Plate the cells in 96-well plates and grow to a suitable confluency.
-
Assay Setup:
-
Wash the cells and replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX.
-
For β-receptors (Gs): Add serial dilutions of the p-synephrine enantiomer to the wells.
-
For α₂-receptors (Gi): Add serial dilutions of the p-synephrine enantiomer, followed by a fixed concentration of forskolin to stimulate cAMP production. The agonist activity of the synephrine enantiomer will be measured by its ability to inhibit this forskolin-induced cAMP increase.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Stop the reaction and lyse the cells according to the cAMP kit manufacturer's instructions. Measure the intracellular cAMP concentration using the plate reader.
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the p-synephrine enantiomer.
-
Fit the data to a sigmoidal concentration-response curve to determine the EC₅₀ (for β-receptor stimulation) or IC₅₀ (for α₂-receptor inhibition of forskolin-stimulated cAMP).
-
Visualization of Pathways and Workflows
Adrenergic Receptor Signaling Pathways
Experimental Workflow: Radioligand Binding Assay
Experimental Workflow: Isolated Tissue Functional Assay
Logical Relationship: p-Synephrine Enantiomers and Adrenergic Activity
References
- 1. A review of the receptor-binding properties of p-synephrine as related to its pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. excli.de [excli.de]
- 4. researchgate.net [researchgate.net]
- 5. ccjm.org [ccjm.org]
- 6. Activities of octopamine and synephrine stereoisomers on alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereospecific blockage of the alpha adrenergic receptor by substituted 1-aminotetralines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p‐Synephrine, ephedrine, p‐octopamine and m‐synephrine: Comparative mechanistic, physiological and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. p-Synephrine, ephedrine, p-octopamine and m-synephrine: Comparative mechanistic, physiological and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activities of octopamine and synephrine stereoisomers on alpha-adrenoceptors. | Semantic Scholar [semanticscholar.org]
- 12. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beta-adrenergic activities of octopamine and synephrine stereoisomers on guinea-pig atria and trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. β-Adrenergic activities of octopamine and synephrine stereoisomers on guinea-pig atria and trachea [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Synephrine Hemitarate as a Trace Amine-Associated Receptor 1 Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of synephrine (B1677852) hemitartrate's interaction with the Trace Amine-Associated Receptor 1 (TAAR1). Synephrine, a naturally occurring protoalkaloid, has garnered interest for its pharmacological activities. While extensively studied for its effects on adrenergic receptors, its role as a TAAR1 agonist is an emerging area of research. This document consolidates the current understanding of synephrine's pharmacology at TAAR1, presenting quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways. It is important to note that while the focus is on synephrine hemitartrate, the available pharmacological data is predominantly for p-synephrine and racemic synephrine. It is presumed that the hemitartrate salt form does not significantly alter the intrinsic pharmacological activity of the synephrine molecule at the receptor level.
Introduction to Synephrine and TAAR1
Synephrine is a phenethylamine (B48288) alkaloid found in various plants, most notably in the bitter orange (Citrus aurantium)[1]. It exists as different positional isomers (para-, meta-, and ortho-) and stereoisomers (R- and S-). The para-isomer (p-synephrine) is the most common naturally occurring form[1]. This compound is a salt form of synephrine, often used in pharmaceutical and supplement preparations[2].
Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that is activated by endogenous trace amines, such as β-phenylethylamine, tyramine, and octopamine, as well as by various psychoactive compounds[3]. TAAR1 is primarily located intracellularly and plays a crucial role in modulating monoaminergic systems, making it a promising therapeutic target for neuropsychiatric disorders[4][5][6].
Quantitative Pharmacological Data
| Compound | Receptor | Assay Type | Parameter | Value | Efficacy (Emax) | Reference |
| p-Synephrine | Human TAAR1 | cAMP Accumulation | EC50 | 92 µM | 85% | [7] |
| Racemic Synephrine | Human TAAR1 | cAMP Accumulation | EC50 | 23.7 µM | 81.2% |
Note: The efficacy (Emax) is expressed relative to the maximal response induced by a reference full agonist, typically β-phenylethylamine. The data indicates that synephrine acts as a partial agonist at human TAAR1.
TAAR1 Signaling Pathways
Activation of TAAR1 by an agonist like synephrine can initiate multiple downstream signaling cascades through the coupling of different G protein alpha subunits.
Gαs-cAMP Pathway
The canonical and most well-characterized signaling pathway for TAAR1 involves its coupling to the stimulatory G protein, Gαs. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses[8][9].
Other Potential Signaling Pathways
Emerging evidence suggests that TAAR1 can also couple to other G proteins, leading to a more complex signaling profile.
-
Gαq/11 Pathway: TAAR1 has been shown to couple to Gαq/11, which activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, and DAG activates Protein Kinase C (PKC)[10][11].
-
Gα13 Pathway: TAAR1 activation can also proceed through Gα13, leading to the activation of the small GTPase RhoA and its downstream effector Rho-associated coiled-coil containing protein kinase (ROCK)[5][12].
Experimental Protocols
This section provides detailed methodologies for assessing the interaction of this compound with TAAR1.
Radioligand Binding Assay (Competitive)
This protocol is adapted from methodologies for GPCR binding assays and is designed to determine the binding affinity (Ki) of this compound for TAAR1.
Objective: To determine the inhibitory constant (Ki) of this compound at TAAR1 by measuring its ability to displace a known radioligand.
Materials:
-
HEK293 cells stably expressing human TAAR1
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Radioligand specific for TAAR1 (e.g., [3H]-based TAAR1 agonist or antagonist) at a concentration close to its Kd
-
This compound stock solution
-
Non-specific binding control (a high concentration of a known non-radiolabeled TAAR1 ligand)
-
96-well microplates
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hTAAR1 cells to confluency.
-
Harvest cells and centrifuge.
-
Homogenize the cell pellet in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for:
-
Total binding (membranes + radioligand + binding buffer)
-
Non-specific binding (membranes + radioligand + non-specific control)
-
This compound competition (membranes + radioligand + varying concentrations of this compound)
-
-
-
Incubation:
-
Add the membrane preparation, radioligand, and competing ligands to the wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
-
Counting and Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (TR-FRET)
This protocol utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, such as the LANCE® Ultra cAMP kit, to measure changes in intracellular cAMP levels upon TAAR1 activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a TAAR1 agonist.
Materials:
-
HEK293 cells stably expressing human TAAR1
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4)
-
LANCE® Ultra cAMP detection kit (Eu-cAMP tracer, ULight™-anti-cAMP antibody, detection buffer)
-
This compound stock solution
-
Reference TAAR1 agonist (e.g., β-phenylethylamine)
-
White, opaque 384-well microplates
-
TR-FRET capable plate reader
Procedure:
-
Cell Preparation:
-
Culture HEK293-hTAAR1 cells and seed them into a 384-well plate at an optimized density.
-
Allow cells to attach overnight.
-
-
Compound Addition and Stimulation:
-
Prepare serial dilutions of this compound and the reference agonist in stimulation buffer.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
-
Cell Lysis and Detection:
-
Prepare the detection reagents according to the kit manufacturer's instructions (Eu-cAMP tracer and ULight™-anti-cAMP antibody in detection buffer).
-
Add the detection reagents to each well to lyse the cells and initiate the competitive immunoassay.
-
-
Incubation and Reading:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET capable plate reader, measuring emission at both 615 nm (Europium) and 665 nm (ULight™).
-
-
Data Analysis:
-
Calculate the 665/615 nm emission ratio for each well.
-
Plot the emission ratio against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values. The efficacy of this compound is typically expressed as a percentage of the maximal response induced by the reference full agonist.
-
Conclusion and Future Directions
The available evidence indicates that synephrine acts as a partial agonist at the human Trace Amine-Associated Receptor 1, primarily signaling through the Gαs-cAMP pathway, with the potential to engage other G protein-coupled cascades. This activity at TAAR1, a key modulator of monoaminergic systems, suggests that synephrine's pharmacological profile is more complex than its effects on adrenergic receptors alone.
For a more comprehensive understanding, future research should focus on:
-
Determining the binding affinity (Ki) of this compound and its various isomers at TAAR1.
-
Conducting head-to-head comparative studies of the p-, m-, and o- isomers, as well as the R- and S-enantiomers, to elucidate structure-activity relationships at TAAR1.
-
Investigating the species-specific pharmacology of synephrine at TAAR1 in common preclinical models (e.g., rat, mouse) to improve the translation of in vitro findings to in vivo studies.
-
Further exploring the functional consequences of TAAR1 activation by synephrine in cellular and animal models of neuropsychiatric and metabolic disorders.
This technical guide provides a foundation for researchers and drug development professionals to design and interpret experiments aimed at further elucidating the role of this compound as a TAAR1 agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2024-8088 [excli.de]
- 4. researchgate.net [researchgate.net]
- 5. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRET Approaches to Characterize Dopamine and TAAR1 Receptor Pharmacology and Signaling | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. TAAR1 - Wikipedia [en.wikipedia.org]
- 11. Structural and signaling mechanisms of TAAR1 enabled preferential agonist design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Endogenous Synephrine in Mammalian Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synephrine (B1677852), a protoalkaloid structurally similar to endogenous catecholamines like epinephrine (B1671497) and norepinephrine, has garnered significant attention for its pharmacological effects. While widely known as a constituent of certain plants, particularly Citrus aurantium (bitter orange), evidence confirms the endogenous presence of synephrine in mammalian tissues. Classified as a trace amine, it exists at nanomolar concentrations and is believed to function as a neuromodulator.[1][2][3][4] This technical guide provides an in-depth overview of the current understanding of endogenous synephrine, focusing on its quantification in mammalian tissues, the experimental protocols for its analysis, and its physiological signaling pathways.
I. Quantitative Data on Endogenous p-Synephrine
The quantification of endogenous p-synephrine in mammalian tissues is challenging due to its very low concentrations. While comprehensive data across all tissues is limited, studies have reported its presence in various biological samples. The following tables summarize the available quantitative data.
Table 1: Estimated Endogenous Concentrations of Trace Amines (including p-Synephrine) in Rat Brain
| Trace Amine | Estimated Concentration Range (nM) |
| β-phenylethylamine | 11–44 |
| p-Tyramine | 1–102 |
| m-Tyramine | 0.4–73 |
| Tryptamine | 0.4–8 |
| Octopamine | 7–59 |
| p-Synephrine | Trace amounts (often grouped with other trace amines) |
Source: Berry, 2004. Note: Specific quantitative values for p-synephrine are often not reported separately from other trace amines but its presence is acknowledged.[1]
Table 2: Endogenous p-Synephrine Levels in Human Urine
| Condition | Concentration (nmol/mL) |
| Baseline (after 2-day washout of citrus products) | 0.1 ± 0.1 |
| 4 hours after orange juice consumption | 8.9 ± 5.5 |
Source: Adapted from a study on synephrine as a dietary biomarker.[5]
II. Biosynthesis and Signaling Pathways
A. Biosynthesis of p-Synephrine
Endogenous p-synephrine is believed to be synthesized from the trace amine p-octopamine. The final step in this proposed pathway involves the methylation of p-octopamine by the enzyme phenylethanolamine N-methyltransferase (PNMT).
B. Signaling Pathway of p-Synephrine
p-Synephrine exerts its physiological effects primarily through adrenergic receptors and trace amine-associated receptors (TAARs). A key signaling cascade activated by p-synephrine is the cyclic AMP (cAMP) - Protein Kinase A (PKA) pathway.
III. Experimental Protocols
Accurate quantification of endogenous synephrine requires meticulous sample preparation and sensitive analytical techniques. The following sections detail the key experimental protocols.
A. Experimental Workflow for Synephrine Quantification
The general workflow for quantifying endogenous synephrine in mammalian tissues involves tissue homogenization, extraction of the analyte, and subsequent analysis by mass spectrometry.
B. Tissue Homogenization
Objective: To disrupt the tissue structure and release intracellular components, including synephrine, into a buffer solution.
Materials:
-
Tissue sample (e.g., brain, liver, heart)
-
Ice-cold homogenization buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4)
-
Protease inhibitors (optional, to prevent protein degradation)
-
Homogenizer (e.g., Potter-Elvehjem homogenizer, bead beater)
-
Centrifuge
Procedure:
-
Excise the tissue of interest from the animal and immediately place it on ice to minimize enzymatic degradation.
-
Weigh the tissue sample.
-
Place the tissue in a pre-chilled homogenization tube.
-
Add a specific volume of ice-cold homogenization buffer (a common ratio is 1:10 w/v, e.g., 100 mg of tissue in 1 mL of buffer).
-
Homogenize the tissue on ice until a uniform consistency is achieved. The duration and intensity of homogenization may vary depending on the tissue type.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the extracted synephrine, for further processing.
C. Synephrine Extraction
Objective: To isolate and concentrate synephrine from the complex biological matrix of the tissue homogenate. Solid-phase extraction (SPE) is a commonly used technique.
Materials:
-
Tissue homogenate supernatant
-
SPE cartridges (e.g., C18)
-
Methanol (B129727) (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., water or a weak organic solvent)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Conditioning: Pass a specified volume of methanol through the SPE cartridge to activate the stationary phase.
-
Equilibration: Pass a specified volume of water through the cartridge to prepare it for the aqueous sample.
-
Loading: Load the tissue homogenate supernatant onto the SPE cartridge.
-
Washing: Pass a wash solution through the cartridge to remove interfering substances that are not retained on the stationary phase.
-
Elution: Pass an elution solvent through the cartridge to desorb and collect the synephrine.
-
Drying: Evaporate the elution solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of mobile phase compatible with the analytical instrument.
D. Quantification by LC-MS/MS
Objective: To separate synephrine from other components in the extract and quantify it with high sensitivity and specificity.
Instrumentation:
-
Liquid chromatograph (LC) coupled to a tandem mass spectrometer (MS/MS)
LC Parameters (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A programmed gradient from a low to high percentage of Mobile Phase B to elute synephrine.
-
Flow Rate: Typically 0.2-0.5 mL/min
-
Injection Volume: 5-20 µL
MS/MS Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for synephrine and an internal standard (e.g., a stable isotope-labeled synephrine).
-
Synephrine transition: e.g., m/z 168.1 → 150.1
-
Internal Standard transition: e.g., d3-synephrine m/z 171.1 → 153.1
-
-
Collision Energy: Optimized for the specific transitions.
Quantification:
-
A calibration curve is generated using standard solutions of known synephrine concentrations.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration.
-
The concentration of synephrine in the tissue sample is determined by interpolating its peak area ratio from the calibration curve.
E. Quantification by GC-MS (with Derivatization)
Objective: To analyze synephrine using gas chromatography, which requires a derivatization step to increase its volatility and thermal stability.
Derivatization Procedure (Example using BSTFA):
-
To the dried extract from the extraction step, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Add a solvent like pyridine (B92270) or acetonitrile.
-
Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to allow the reaction to complete. This will form a trimethylsilyl (B98337) (TMS) derivative of synephrine.
GC-MS Parameters (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp to separate the derivatized synephrine from other compounds.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized synephrine.
IV. Conclusion
The endogenous presence of synephrine in mammalian tissues, albeit at trace levels, suggests a role in physiological processes, likely as a neuromodulator within the intricate network of biogenic amines. Accurate quantification of this trace amine is essential for elucidating its specific functions in health and disease. The methodologies outlined in this guide, particularly LC-MS/MS, provide the necessary sensitivity and specificity for such investigations. Further research is warranted to establish a comprehensive map of endogenous synephrine concentrations across various mammalian tissues and to fully understand its physiological significance and potential as a therapeutic target.
References
- 1. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Physicochemical Properties of Synephrine Hemitartrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synephrine (B1677852), a naturally occurring protoalkaloid found predominantly in the fruit of Citrus aurantium (bitter orange), has garnered significant interest in the pharmaceutical and nutraceutical industries. It is structurally similar to endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) and acts as an adrenergic agonist. The hemitartrate salt of synephrine is a common form used in various formulations. This technical guide provides a comprehensive overview of the core physicochemical properties of synephrine hemitartrate, essential for its development as a drug substance.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the tables below. These parameters are critical for understanding the behavior of the molecule in various formulation and biological contexts.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | (2R,3R)-2,3-dihydroxybutanedioic acid; bis(4-[1-hydroxy-2-(methylamino)ethyl]phenol) | [1] |
| Synonyms | Oxedrine hemitartrate, Oxedrine tartrate | [1] |
| CAS Number | 16589-24-5 | [2] |
| Molecular Formula | C₉H₁₃NO₂ · ½C₄H₆O₆ | [3] |
| Molecular Weight | 242.26 g/mol | [2][3] |
| Appearance | White or off-white crystalline powder | [4] |
Table 2: Quantitative Physicochemical Data of Synephrine and its Salts
| Property | Value | Notes | Source |
| Melting Point | 188–190 °C | For the tartrate salt | [5] |
| Solubility (Water) | 18.6 mg/mL (Predicted) | For the tartrate salt | [1] |
| Solubility (General) | Soluble in water and ethanol (B145695) | For synephrine base | [4] |
| pKa (Strongest Acidic) | 9.76 (Predicted) | For the tartrate salt | [1] |
| pKa (Strongest Basic) | 9.15 (Predicted) | For the tartrate salt | [1] |
| pKa (Synephrine Base) | 9.55 (phenolic H), 9.79 (ammonium H) | Experimentally derived for the parent compound | [5] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and quality control of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Synephrine exhibits a UV absorbance maximum at approximately 224 nm.[6] This characteristic absorption is attributed to the phenolic chromophore in its structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
O-H stretch (phenol and alcohol): A broad band in the region of 3200-3600 cm⁻¹
-
N-H stretch (secondary amine): A moderate peak around 3300-3500 cm⁻¹
-
C-H stretch (aromatic and aliphatic): Peaks in the region of 2850-3100 cm⁻¹
-
C=C stretch (aromatic): Peaks around 1500-1600 cm⁻¹
-
C-O stretch (alcohol and phenol): Strong peaks in the 1000-1250 cm⁻¹ region
-
C-N stretch (amine): A peak in the 1020-1250 cm⁻¹ region
The tartrate counter-ion would introduce additional strong peaks corresponding to the carboxylic acid and hydroxyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.
-
¹H-NMR: The proton NMR spectrum of synephrine would show signals corresponding to the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene (B1212753) protons, and the N-methyl protons.
-
¹³C-NMR: The carbon NMR spectrum would display distinct signals for each of the unique carbon atoms in the synephrine molecule, including the aromatic carbons, the carbon bearing the hydroxyl group, the methylene carbon, and the N-methyl carbon.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are provided below.
Determination of Melting Point
Methodology: The melting point of this compound can be determined using the capillary method.
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Measurement: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.
Determination of Solubility
Methodology: The equilibrium solubility of this compound can be determined using the shake-flask method.
-
Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The saturated solution is filtered to remove any undissolved solid.
-
Quantification: The concentration of synephrine in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of pKa
Methodology: The acid dissociation constants (pKa) of this compound can be determined by potentiometric titration.
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol (B129727) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the titration curve.
UV-Vis Spectrophotometry
Methodology:
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., ethanol or a buffered aqueous solution).
-
Measurement: The UV-Vis spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm) using a calibrated spectrophotometer. The solvent is used as a blank.
-
Analysis: The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are determined.
FTIR Spectroscopy
Methodology: The FTIR spectrum can be obtained using the Attenuated Total Reflectance (ATR) or KBr pellet method.
-
ATR Method:
-
A small amount of the solid this compound powder is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The spectrum is recorded.
-
-
KBr Pellet Method:
-
A small amount of this compound (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg).
-
The mixture is pressed under high pressure to form a transparent pellet.
-
The pellet is placed in the sample holder of the FTIR spectrometer and the spectrum is recorded.
-
NMR Spectroscopy
Methodology:
-
Sample Preparation: A sufficient amount of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
Measurement: The NMR spectra are acquired on a calibrated NMR spectrometer.
-
Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to elucidate the structure.
Signaling Pathways
Synephrine exerts its biological effects through interaction with several key signaling pathways. Understanding these pathways is crucial for drug development professionals.
Adrenergic Signaling Pathway
Synephrine is an agonist of adrenergic receptors, though with a different profile than epinephrine and norepinephrine. It primarily interacts with α- and β-adrenergic receptors, leading to downstream signaling cascades.[7] The activation of these G-protein coupled receptors (GPCRs) initiates a series of intracellular events, including the modulation of adenylyl cyclase and phospholipase C activity, which in turn affect the levels of second messengers like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP₃)/diacylglycerol (DAG).[8]
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. helixchrom.com [helixchrom.com]
- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 4. spectrabase.com [spectrabase.com]
- 5. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 6. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. "Analysis of Synephrine Content in Bitter Orange (Citrus aurantium L.) " by Martha L. Newell [csuepress.columbusstate.edu]
The Dual Role of p-Synephrine in Adipose Tissue Regulation: A Technical Guide to Adipogenesis and Lipolysis Signaling Pathways
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanisms of p-synephrine, a primary protoalkaloid found in Citrus aurantium (bitter orange), on adipogenesis and lipolysis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the signaling pathways modulated by p-synephrine and presents key quantitative data and detailed experimental protocols from foundational studies.
Executive Summary
p-Synephrine has emerged as a significant biogenic amine with a dual-regulatory role in adipose tissue metabolism. It exhibits anti-adipogenic properties by inhibiting the differentiation of preadipocytes into mature adipocytes and concurrently promotes lipolysis, the breakdown of stored triglycerides. These effects are primarily mediated through distinct signaling cascades: the inhibition of adipogenesis via the Akt/GSK3β pathway and the stimulation of lipolysis through the β3-adrenoceptor/cAMP/PKA pathway. This guide synthesizes the current understanding of these processes, offering a valuable resource for the development of novel therapeutic strategies targeting obesity and related metabolic disorders.
p-Synephrine's Role in Adipogenesis
p-Synephrine has been shown to suppress the differentiation of preadipocytes, a critical process in the expansion of adipose tissue mass. This inhibitory effect is orchestrated through the modulation of key transcription factors and signaling proteins involved in adipocyte development.
Signaling Pathway of Adipogenesis Inhibition
p-Synephrine treatment of preadipocytes, such as the 3T3-L1 cell line, leads to the activation of the Protein Kinase B (Akt) pathway.[1][2] Activated Akt, in turn, phosphorylates and inhibits Glycogen Synthase Kinase 3β (GSK3β).[1][2][3] This inhibition of GSK3β has been shown to be a crucial step in the anti-adipogenic effect of p-synephrine. The downstream consequence of this signaling cascade is the reduced expression of master adipogenic transcription factors, namely CCAAT/enhancer-binding protein α (C/EBPα) and peroxisome proliferator-activated receptor γ (PPARγ).[1][2] The downregulation of C/EBPα and PPARγ subsequently leads to a decrease in the expression of their target genes, such as fatty acid-binding protein 4 (aP2), which are essential for the mature adipocyte phenotype.[1][2]
Figure 1: p-Synephrine's Anti-Adipogenic Signaling Pathway.
Quantitative Data on Adipogenesis Inhibition
The anti-adipogenic effects of p-synephrine have been quantified in various studies, primarily focusing on the reduction of lipid accumulation and the expression of key adipogenic markers in 3T3-L1 cells.
| Parameter | Concentration | Effect | Reference |
| Lipid Droplet Formation | 10 µM | Maximal inhibitory effect (26% reduction) | [4] |
| Lipid Droplet Formation | 20 µM & 40 µM | Significant inhibition (22.28 ± 4.04% and 22.96 ± 1.11% reduction, respectively, in co-treatment with hispidulin) | [4] |
| PPARγ Protein Expression | 10 µM | Significant decrease | [5] |
| C/EBPα Protein Expression | 10 µM | Significant decrease | [5] |
| aP2 Protein Expression | 10 µM | Significant decrease | [5] |
p-Synephrine's Role in Lipolysis
In mature adipocytes, p-synephrine acts as a lipolytic agent, promoting the breakdown of stored triglycerides into free fatty acids and glycerol (B35011), which can then be utilized for energy.
Signaling Pathway of Lipolysis Stimulation
The lipolytic action of p-synephrine is primarily initiated by its binding to β3-adrenergic receptors on the surface of adipocytes.[3][6] This binding has a much lower affinity for α, β1, and β2-adrenoceptors, which may contribute to its favorable safety profile.[3] The activation of β3-adrenoceptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates key lipolytic enzymes, Hormone-Sensitive Lipase (HSL) and Perilipin. Phosphorylated Perilipin allows HSL access to the lipid droplet, where it hydrolyzes triglycerides. This signaling cascade ultimately results in the release of glycerol and free fatty acids from the adipocyte.
Figure 2: p-Synephrine's Lipolytic Signaling Pathway.
Quantitative Data on Lipolysis Stimulation
The lipolytic effects of p-synephrine have been demonstrated through increased fat oxidation rates and the release of lipolytic products.
| Parameter | Dosage | Effect | Reference |
| Fat Oxidation Rate during Exercise | 3 mg/kg body mass | Increased maximal fat oxidation rate (0.29 ± 0.15 vs. 0.40 ± 0.18 g min⁻¹) | [6] |
| Serum Glycerol at Rest | 100 mg | Increased | [7] |
| Fat Oxidation Rate post-Resistance Exercise | 100 mg | Increased | [7] |
Experimental Protocols
3T3-L1 Preadipocyte Differentiation for Adipogenesis Assays
This protocol describes the standard method to induce the differentiation of 3T3-L1 preadipocytes into mature adipocytes, a common model for studying adipogenesis.
Figure 3: Experimental Workflow for 3T3-L1 Adipocyte Differentiation.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
Penicillin-Streptomycin
-
Culture plates
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Growth to Confluence: Culture the cells until they reach 100% confluence. Maintain them in this state for an additional 48 hours to ensure growth arrest.
-
Induction of Differentiation (Day 0): Replace the medium with a differentiation induction medium containing DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin. p-Synephrine or vehicle control is added at this stage.
-
Insulin Treatment (Day 2): After 48 hours, replace the induction medium with a medium containing DMEM, 10% FBS, and 10 µg/mL insulin.
-
Maintenance (Day 4 onwards): After another 48 hours, switch to a maintenance medium (DMEM with 10% FBS) and refresh it every 2 days until the cells are fully differentiated (typically 8-10 days post-induction), characterized by the accumulation of lipid droplets.
-
Analysis: Differentiated adipocytes can be stained with Oil Red O to visualize lipid droplets, and cell lysates can be collected for Western blotting or RT-qPCR analysis of adipogenic markers.
Measurement of Lipolysis via Glycerol Release Assay
This protocol outlines a common method to quantify lipolysis by measuring the amount of glycerol released from mature adipocytes into the culture medium.
Materials:
-
Mature 3T3-L1 adipocytes (or other adipocyte models)
-
Krebs-Ringer bicarbonate buffer (KRBH) with 2% BSA
-
p-Synephrine
-
Isoproterenol (positive control)
-
Glycerol Assay Kit (e.g., colorimetric or fluorometric)
Procedure:
-
Cell Preparation: Differentiated adipocytes are washed twice with phosphate-buffered saline (PBS) and then incubated in serum-free medium for 2 hours to establish a basal state.
-
Stimulation: The medium is replaced with KRBH buffer containing 2% BSA. Cells are then treated with various concentrations of p-synephrine, a positive control (e.g., isoproterenol), or a vehicle control for a specified period (e.g., 1-2 hours).
-
Sample Collection: At the end of the incubation period, the culture medium (supernatant) is collected.
-
Glycerol Quantification: The glycerol concentration in the collected medium is determined using a commercial glycerol assay kit, following the manufacturer's instructions. The absorbance or fluorescence is measured, and the glycerol concentration is calculated based on a standard curve.
-
Data Normalization: The amount of glycerol released is typically normalized to the total protein content of the cells in each well to account for variations in cell number.
Conclusion and Future Directions
p-Synephrine demonstrates significant potential as a modulator of adipose tissue function, with well-defined roles in inhibiting adipogenesis and promoting lipolysis. The elucidation of its molecular pathways provides a strong foundation for its consideration in the development of therapeutic agents for obesity and metabolic syndrome. Future research should focus on in vivo studies to further validate these cellular mechanisms and to assess the long-term efficacy and safety of p-synephrine. Additionally, exploring potential synergistic effects with other natural compounds could open new avenues for combination therapies. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers to build upon this promising area of investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. p-Synephrine exhibits anti-adipogenic activity by activating the Akt/GSK3β signaling pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of p-Synephrine during Exercise: A Brief Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Acute p‐synephrine ingestion increases fat oxidation rate during exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Supplementation with p-Synephrine Alone and in Combination with Caffeine on Metabolic, Lipolytic, and Cardiovascular Responses during Resistance Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Sensitive and Robust LC-MS/MS Protocol for the Detection and Quantification of Synephrine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synephrine (B1677852), a protoalkaloid found in various plants, particularly in bitter orange (Citrus aurantium), has garnered significant interest in the pharmaceutical and dietary supplement industries for its potential thermogenic and lipolytic effects. It exists as three positional isomers: para-synephrine (p-synephrine), meta-synephrine (m-synephrine), and ortho-synephrine (o-synephrine). While p-synephrine is the most abundant naturally occurring isomer, m-synephrine (also known as phenylephrine) is a synthetic compound commonly used as a decongestant. The pharmacological activities of these isomers differ, with m-synephrine being a more potent α-adrenergic agonist.[1] Given the distinct physiological effects and the potential for adulteration of dietary supplements, a sensitive and specific analytical method for the simultaneous detection and quantification of all three synephrine isomers is crucial for regulatory compliance, quality control, and pharmacokinetic studies.
This application note provides a detailed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive detection and quantification of p-, m-, and o-synephrine in various matrices, including dietary supplements and biological fluids (plasma and urine).
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS method, compiled from various studies.
Table 1: LC-MS/MS Method Performance for Synephrine Isomers
| Parameter | p-Synephrine | m-Synephrine | o-Synephrine | Reference |
| Limit of Detection (LOD) | 5 ng/mL | 10 ng/mL | Data not commonly available | [1] |
| Limit of Quantification (LOQ) | 0.02 ng (on-column) | 0.02 ng (on-column) | Data not commonly available | [2] |
| Linearity Range | 20 - 1500 ng/mL | 20 - 1500 ng/mL | Data not commonly available | [1] |
| Recovery | 88 - 125% | 88 - 125% | Data not commonly available |
Note: While methods for the chromatographic separation of o-synephrine exist, validated quantitative data in biological matrices are less commonly reported compared to p- and m-synephrine.
Experimental Protocols
Sample Preparation
a) Dietary Supplements (Powders, Capsules)
-
Accurately weigh approximately 50 mg of the homogenized powder into a 15 mL centrifuge tube.
-
Add 5 mL of methanol (B129727).
-
Sonicate for 10 minutes to ensure complete extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.2 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis. A dilution with the initial mobile phase may be necessary to fit within the calibration range.
b) Human Plasma
Method 1: Protein Precipitation (for rapid screening)
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., synephrine-d3).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial.
Method 2: Solid-Phase Extraction (SPE) for Higher Sensitivity
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Dilute 500 µL of plasma with 500 µL of 4% phosphoric acid.
-
Load the diluted plasma onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the synephrine isomers with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial.
c) Human Urine
-
To 1 mL of urine in a centrifuge tube, add 50 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate the mixture at 37°C for 18 hours to hydrolyze conjugated synephrine.
-
After hydrolysis, proceed with the Solid-Phase Extraction protocol described for plasma (Step 1b).
LC-MS/MS Analysis
a) Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b) Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Table 2: MRM Transitions for Synephrine Isomers and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| p-Synephrine | 168.1 | 150.1 | 15 |
| m-Synephrine | 168.1 | 135.1 | 18 |
| o-Synephrine | 168.1 | 107.1 | 20 |
| Synephrine-d3 (IS) | 171.1 | 153.1 | 15 |
Note: Collision energies should be optimized for the specific instrument used.
Visualizations
Experimental Workflow
References
Application Note: Determination of Synephrine in Dietary Supplements by Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust and validated method for the quantitative determination of synephrine (B1677852) in various dietary supplement formulations using Gas Chromatography-Mass Spectrometry (GC-MS). Synephrine, a primary active component in bitter orange (Citrus aurantium), has become a common ingredient in weight management and sports nutrition supplements. Due to its physiological effects, accurate quantification is crucial for product quality control and regulatory compliance. The described protocol involves a liquid-liquid extraction followed by derivatization to enhance the volatility and thermal stability of synephrine for GC-MS analysis. This method demonstrates good sensitivity, and reproducibility for the analysis of synephrine in both solid and liquid supplement matrices.
Introduction
Synephrine is a protoalkaloid compound found in the fruit of Citrus aurantium, commonly known as bitter orange. It is structurally similar to ephedrine (B3423809) and is often included in dietary supplements marketed for weight loss and athletic performance enhancement. Following the ban of ephedrine-containing supplements by the FDA, products containing C. aurantium extract and synephrine have gained popularity as alternatives.[1][2] Given the potential for adverse cardiovascular effects, particularly when combined with other stimulants like caffeine, the accurate and reliable quantification of synephrine in these supplements is of significant importance for consumer safety and regulatory oversight.
Gas chromatography-mass spectrometry is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. For polar and thermally labile molecules like synephrine, a derivatization step is necessary to improve their chromatographic properties and ensure accurate analysis.[3][4] This application note provides a detailed protocol for the determination of synephrine in dietary supplements by GC-MS, adapted from a validated method.[5][6]
Experimental Protocol
Materials and Reagents
-
Synephrine standard
-
3,4-Methylenedioxypropylamphetamine (internal standard, I.S.)
-
Pentafluoropropionic anhydride (B1165640) (PFPA) (derivatizing agent)
-
Chloroform
-
Isopropanol
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Dietary supplement samples (solid and liquid)
Instrumentation
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Fused-silica capillary column (e.g., 5% phenyl-methylpolysiloxane)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Standard laboratory glassware
Sample Preparation
Solid Supplements:
-
Accurately weigh 100 mg of the homogenized solid supplement into a centrifuge tube.
-
Add 5 mL of 0.1 M HCl and vortex for 1 minute to extract synephrine.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
Liquid Supplements:
-
Pipette 1 mL of the liquid supplement into a centrifuge tube.
-
Add 4 mL of 0.1 M HCl and vortex for 1 minute.
-
If necessary, centrifuge to remove any particulate matter.
Extraction and Derivatization
-
To the acidic extract, add the internal standard solution.
-
Alkalinize the sample by adding 1 M NaOH until the pH is greater than 9.
-
Perform a liquid-liquid extraction by adding 5 mL of a chloroform/isopropanol (9:1, v/v) mixture.[5]
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of ethyl acetate.
-
Add 50 µL of pentafluoropropionic anhydride (PFPA) to the reconstituted sample.[5]
-
Vortex briefly and heat at 70°C for 20 minutes to complete the derivatization.
-
Cool the sample to room temperature and inject 1 µL into the GC-MS system.
GC-MS Parameters
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 20°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)[5]
-
Monitor characteristic ions for derivatized synephrine and the internal standard.
-
Quantitative Data Summary
The following table summarizes the quantitative performance of the described GC-MS method for synephrine determination.[5][6]
| Parameter | Value |
| Linearity Range | 0.1 - 50 µg/mg or µg/mL |
| Mean Recovery (Solid) | 89.3% |
| Mean Recovery (Liquid) | 90.5% |
| Limit of Quantification (LOQ) | 0.1 µg/mg or µg/mL |
| Intra-day Precision (RSD%) | < 5% |
| Inter-day Precision (RSD%) | < 7% |
Experimental Workflow Diagram
Caption: Experimental workflow for synephrine determination by GC-MS.
Discussion
The presented GC-MS method provides a reliable and sensitive approach for the quantification of synephrine in complex dietary supplement matrices. The liquid-liquid extraction procedure effectively isolates synephrine from potential interferences, and the derivatization with PFPA is crucial for achieving good chromatographic peak shape and thermal stability. The use of an internal standard corrects for variations in extraction efficiency and injection volume, thereby improving the accuracy and precision of the method.
The validation data indicates that the method is linear over a wide concentration range, with excellent recovery and a low limit of quantification, making it suitable for the analysis of a variety of supplement products.[5][6] The reported amount of synephrine in commercial products can vary significantly, from a few micrograms per milligram to several hundred.[5][6] This highlights the necessity for routine quality control analysis to ensure that products are accurately labeled and safe for consumption.
Conclusion
This application note has outlined a detailed and validated GC-MS method for the determination of synephrine in dietary supplements. The protocol is straightforward to implement in a laboratory with standard GC-MS instrumentation. The provided workflow diagram and quantitative data summary offer a comprehensive overview of the methodology and its performance characteristics. This method can be effectively utilized by researchers, scientists, and drug development professionals for the quality control and safety assessment of dietary supplements containing synephrine.
References
- 1. Development and validation of a GC/IT-MS method for simultaneous quantitation of para and meta-synephrine in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Analysis of Synephrine Content in Bitter Orange (Citrus aurantium L.) " by Martha L. Newell [csuepress.columbusstate.edu]
- 3. jfda-online.com [jfda-online.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A rapid and simple procedure for the determination of synephrine in dietary supplements by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vitro Lipolysis Assay Using 3T3-L1 Adipocytes and Synephrine: Application Notes and Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for conducting an in vitro lipolysis assay using differentiated 3T3-L1 adipocytes to evaluate the lipolytic activity of synephrine (B1677852). Synephrine, a protoalkaloid found in Citrus aurantium, is recognized for its potential to stimulate lipolysis, the metabolic process of breaking down stored triglycerides into free fatty acids and glycerol (B35011). This application note includes comprehensive protocols for the culture and differentiation of 3T3-L1 preadipocytes, the execution of the lipolysis assay with synephrine treatment, and the quantification of glycerol release as an indicator of lipolytic activity. Furthermore, it elucidates the underlying molecular mechanisms of synephrine-induced lipolysis through visual diagrams of the relevant signaling pathways. The provided methodologies and data presentation formats are intended to facilitate the reliable and reproducible assessment of synephrine and other potential lipolytic agents in a laboratory setting.
Introduction
The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a well-established and widely used in vitro model for studying adipogenesis and adipocyte metabolism.[1][2] When treated with a specific cocktail of adipogenic inducers, these preadipocytes differentiate into mature adipocytes that accumulate lipids and become metabolically active, closely mimicking the physiology of in vivo white adipose tissue. This makes them an ideal system for screening and characterizing compounds that modulate lipid metabolism, including lipolysis.
Lipolysis is a critical catabolic process that releases stored energy in the form of free fatty acids and glycerol from triglycerides. This process is tightly regulated by hormones and signaling molecules. Synephrine, particularly its para-isomer (p-synephrine), has garnered significant interest for its lipolytic properties, which are primarily mediated through its action as a β3-adrenergic receptor agonist.[3][4] Activation of these receptors on the surface of adipocytes initiates a downstream signaling cascade, leading to the breakdown of lipids. Understanding the efficacy and mechanism of action of compounds like synephrine is crucial for the development of new therapeutic strategies for obesity and related metabolic disorders.
This application note details the experimental workflow for assessing synephrine-induced lipolysis in 3T3-L1 adipocytes, from cell culture and differentiation to the final quantification of glycerol release.
Experimental Protocols
Part 1: 3T3-L1 Preadipocyte Culture and Differentiation
This protocol describes the steps to culture 3T3-L1 preadipocytes and induce their differentiation into mature, lipid-laden adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks and plates (e.g., 96-well plates for lipolysis assay)
Protocol:
-
Preadipocyte Culture (Expansion Phase):
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin (Growth Medium).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells before they reach confluence (typically at 70-80% confluency) to maintain their preadipocyte phenotype.
-
-
Seeding for Differentiation:
-
Seed the 3T3-L1 preadipocytes into the desired culture plates (e.g., 96-well plates) at a high density to ensure they reach confluence.
-
Continue to culture in Growth Medium until the cells are 100% confluent.
-
Maintain the cells in a post-confluent state for 2 days before initiating differentiation. This growth arrest is critical for efficient differentiation.
-
-
Adipocyte Differentiation (Induction Phase):
-
Day 0: Replace the Growth Medium with Differentiation Medium I (DM-I), which consists of DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.[5]
-
Day 2: Remove DM-I and replace it with Differentiation Medium II (DM-II), consisting of DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin.[5]
-
Day 4 onwards: Replace DM-II with Adipocyte Maintenance Medium (AMM), which is DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Refresh the AMM every 2-3 days. The cells should be fully differentiated with visible lipid droplets within 8-12 days.
-
Part 2: In Vitro Lipolysis Assay with Synephrine
This protocol outlines the procedure for treating differentiated 3T3-L1 adipocytes with synephrine and measuring the subsequent release of glycerol into the culture medium.
Materials:
-
Fully differentiated 3T3-L1 adipocytes in a 96-well plate
-
Synephrine stock solution (e.g., in DMSO or water)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 2% Bovine Serum Albumin (BSA) and 25 mM HEPES, pH 7.4
-
Isoproterenol (B85558) (positive control)
-
Glycerol assay kit (commercial kits are recommended for ease of use and reproducibility)[6][7]
-
Microplate reader
Protocol:
-
Preparation of Differentiated Adipocytes:
-
On the day of the assay (typically 8-12 days post-differentiation), carefully wash the differentiated 3T3-L1 adipocytes twice with warm PBS to remove any residual medium.
-
Add 100 µL of warm KRBH buffer with 2% BSA to each well and incubate for 1-2 hours at 37°C to establish a basal level of lipolysis.
-
-
Synephrine Treatment:
-
Prepare serial dilutions of synephrine in KRBH buffer with 2% BSA to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Prepare a positive control solution of isoproterenol (e.g., 10 µM) and a vehicle control (buffer with the same concentration of solvent used for synephrine, e.g., DMSO).
-
After the pre-incubation period, carefully remove the buffer from the wells.
-
Add 150 µL of the prepared synephrine dilutions, positive control, or vehicle control to the respective wells in triplicate.
-
-
Incubation and Sample Collection:
-
Incubate the plate at 37°C for a defined period (e.g., 2-4 hours). For time-course experiments, collect samples at different time points (e.g., 0, 1, 2, 4 hours).
-
After incubation, carefully collect a 50 µL aliquot of the culture medium from each well and transfer it to a new 96-well plate for the glycerol assay.
-
-
Glycerol Quantification:
-
Measure the glycerol concentration in the collected medium using a commercial glycerol assay kit according to the manufacturer's instructions.[6][7] These kits typically involve an enzymatic reaction that produces a colored or fluorescent product, which is then measured using a microplate reader.
-
Prepare a standard curve using the glycerol standards provided in the kit to determine the concentration of glycerol in the samples.
-
Data Presentation
Quantitative data from the lipolysis assay should be organized into clear and concise tables to facilitate comparison and interpretation.
Table 1: Dose-Dependent Effect of Synephrine on Glycerol Release
| Treatment Group | Concentration (µM) | Glycerol Release (µM) ± SD | Fold Change vs. Vehicle |
| Vehicle Control | - | [Basal Glycerol Level] | 1.0 |
| Synephrine | 1 | [Value] | [Value] |
| Synephrine | 10 | [Value] | [Value] |
| Synephrine | 50 | [Value] | [Value] |
| Synephrine | 100 | [Value] | [Value] |
| Isoproterenol | 10 | [Value] | [Value] |
Data are presented as mean ± standard deviation (SD) from a representative experiment performed in triplicate.
Table 2: Time-Course of Synephrine-Induced Glycerol Release
| Time (hours) | Vehicle Control (µM Glycerol) ± SD | Synephrine (50 µM) (µM Glycerol) ± SD |
| 0 | [Value] | [Value] |
| 1 | [Value] | [Value] |
| 2 | [Value] | [Value] |
| 4 | [Value] | [Value] |
Data are presented as mean ± standard deviation (SD) from a representative experiment performed in triplicate.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the in vitro lipolysis assay.
Synephrine-Induced Lipolysis Signaling Pathway
Caption: Synephrine's signaling cascade in adipocytes.
References
- 1. Combined Anti-Adipogenic Effects of Hispidulin and p-Synephrine on 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. zen-bio.com [zen-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. Beta‐adrenergic agonist induces unique transcriptomic signature in inguinal white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β3-adrenergic receptor induction of adipocyte inflammation requires lipolytic activation of stress kinases p38 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Synephrine Hemitartrate Efficacy in Animal Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of various metabolic disorders, including type 2 diabetes, cardiovascular diseases, and non-alcoholic fatty liver disease. Synephrine (B1677852), a protoalkaloid found in Citrus aurantium (bitter orange), has garnered attention for its potential anti-obesity effects. As a sympathomimetic agent, it is structurally similar to ephedrine (B3423809) but exhibits a different pharmacological profile, primarily acting as an agonist at β3-adrenergic receptors, which are involved in lipolysis and thermogenesis. Synephrine hemitartrate is a salt form of synephrine used in research and dietary supplements. These application notes provide a comprehensive guide to utilizing animal models of obesity for evaluating the efficacy of this compound. The included protocols and data summaries are intended to facilitate the design and execution of preclinical studies in this area.
Animal Models of Obesity
High-fat diet (HFD)-induced obesity models in rodents, such as mice and rats, are the most common and relevant models for studying diet-induced obesity in humans. These models effectively mimic the metabolic dysregulation observed in human obesity.
Recommended Rodent Strains:
-
Mice: C57BL/6J mice are highly susceptible to diet-induced obesity, insulin (B600854) resistance, and dyslipidemia, making them a suitable choice.
-
Rats: Sprague-Dawley or Wistar rats are also commonly used and develop obesity and related metabolic complications on a high-fat diet.
Data Presentation: Efficacy of p-Synephrine in High-Fat Diet-Induced Obese Mice
The following tables summarize quantitative data from a study investigating the effects of p-synephrine, the active component of this compound, in a high-fat diet (HFD)-induced obesity mouse model.
Table 1: Effect of p-Synephrine on Body Weight and Food Intake
| Parameter | Control (Normal Diet) | High-Fat Diet (HFD) | HFD + p-Synephrine (20 mg/kg) |
| Final Body Weight (g) | 29.2 ± 0.97 | 34.7 ± 0.65 | 31.9 ± 0.41 |
| Average Daily Food Intake ( g/mouse ) | Not Reported | 10.4 ± 0.78 | 9.9 ± 0.8 |
Data adapted from a study by Lee et al. (2022) which used a combination treatment; however, the trends are indicative. A study by Bai et al. (2024) on p-synephrine monotherapy showed it inhibited the gain in body weight.[1][2]
Table 2: Effect of p-Synephrine on Adipose Tissue and Liver Weight
| Parameter | Control (Normal Diet) | High-Fat Diet (HFD) | HFD + p-Synephrine |
| Liver Weight (g) | Not Reported | Increased | Decreased |
| Perirenal Fat Weight (g) | Not Reported | Increased | Decreased |
| Subcutaneous Fat Weight (g) | Not Reported | Increased | Decreased |
| Epididymal Fat Weight (g) | Not Reported | Increased | Decreased |
Data derived from qualitative descriptions in a study by Bai et al. (2024).[2]
Table 3: Effect of a p-Synephrine Combination on Blood Biochemical Parameters
| Parameter | Normal Diet (ND) | High-Fat Diet (HFD) | HFD + Atorvastatin (30 mg/kg) | HFD + SOH (20 mg/kg)* |
| Creatinine (mg/dL) | 0.31 ± 0.001 | 0.30 ± 0.001 | 0.29 ± 0.001 | 0.32 ± 0.001 |
| ALT (IU/L) | 18.67 ± 1.76 | 23.20 ± 1.86 | Not Reported | 18.0 ± 1.54 |
| Total Cholesterol (mg/dL) | Not Reported | Increased | Not Reported | Decreased |
*SOH is a 1:1:1 mixture of p-synephrine, p-octopamine HCl, and hispidulin. Data adapted from Lee et al. (2022).[1]
Experimental Protocols
Protocol 1: High-Fat Diet-Induced Obesity Model in Mice
-
Animal Selection: Use male C57BL/6J mice, 6-8 weeks of age.
-
Acclimatization: House the mice in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle for one week with free access to standard chow and water.
-
Dietary Groups:
-
Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).
-
High-Fat Diet (HFD) Group: Feed a high-fat diet (e.g., 45-60% kcal from fat).
-
-
Induction Period: Maintain the respective diets for 8-12 weeks to induce a stable obese phenotype.
-
Monitoring: Record body weight and food intake weekly.
Protocol 2: Administration of this compound
-
Preparation of Dosing Solution: Dissolve this compound in a suitable vehicle, such as distilled water or 0.5% carboxymethylcellulose (CMC). Prepare fresh daily.
-
Dosage: Based on previous studies with p-synephrine, a dosage range of 10-50 mg/kg body weight can be considered. A dose of 20 mg/kg has been shown to be effective.[1]
-
Administration:
-
Administer the this compound solution or vehicle to the respective groups of mice daily via oral gavage.
-
Use a 22-24 gauge, 1.5-inch curved gavage needle with a rounded tip for adult mice.[3]
-
Measure the distance from the oral cavity to the last rib to ensure proper tube placement into the esophagus and stomach.[4]
-
Administer the solution slowly to prevent regurgitation and aspiration.[5]
-
-
Treatment Duration: Continue the daily administration for a period of 4-8 weeks.
Protocol 3: Measurement of Biochemical Parameters
-
Sample Collection: At the end of the treatment period, fast the mice overnight (approximately 12-16 hours).
-
Blood Collection: Collect blood via cardiac puncture or from the retro-orbital sinus into serum separator tubes.
-
Serum Preparation: Allow the blood to clot at room temperature for 30-60 minutes, then centrifuge at 2,000-3,000 x g for 15 minutes at 4°C.[6]
-
Biochemical Analysis: Analyze the serum for the following parameters using commercially available enzymatic assay kits:
-
Lipid Profile: Total Cholesterol (TC), Triglycerides (TG), High-Density Lipoprotein Cholesterol (HDL-C), and Low-Density Lipoprotein Cholesterol (LDL-C).
-
Liver Function: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Glucose Homeostasis: Fasting blood glucose and insulin.
-
Adipokines: Leptin and Adiponectin.
-
Signaling Pathways and Experimental Workflow
Synephrine's Anti-Adipogenic Signaling Pathway
Caption: Synephrine's anti-adipogenic signaling cascade.
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for synephrine efficacy testing.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. uac.arizona.edu [uac.arizona.edu]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing Whole-Body Lipid-Handling Capacity in Mice [jove.com]
Protocol for Studying the Thermogenic Effects of Synephrine in Rodents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Synephrine (B1677852), a primary protoalkaloid found in the fruit of Citrus aurantium (bitter orange), has garnered significant interest for its potential thermogenic and anti-obesity effects. As a sympathomimetic amine, it primarily acts as an agonist for β-adrenergic receptors, particularly the β3-adrenergic receptor, which is predominantly expressed in brown adipose tissue (BAT). Activation of this pathway stimulates lipolysis and increases the expression of Uncoupling Protein 1 (UCP1), leading to the dissipation of energy as heat. This document provides detailed protocols for studying the thermogenic effects of synephrine in rodent models, a critical step in the preclinical evaluation of its therapeutic potential.
Key Signaling Pathway
The primary mechanism by which synephrine is understood to induce thermogenesis is through the activation of the β3-adrenergic signaling cascade in brown and beige adipocytes. This pathway culminates in increased lipolysis and the transcriptional upregulation of key thermogenic genes, most notably Ucp1.
Caption: Synephrine-induced thermogenesis signaling pathway.
Experimental Workflow
A typical study investigating the thermogenic effects of synephrine in rodents involves a multi-faceted approach, starting from animal selection and acclimatization, followed by treatment administration and subsequent physiological and molecular analyses.
Caption: General experimental workflow.
Data Presentation: Summary of Quantitative Data
The following tables summarize representative quantitative data from studies on the effects of synephrine in rodents. Doses and effects can vary based on the specific rodent strain, age, and experimental conditions.
Table 1: Effects of Synephrine on Metabolic Parameters in Rodents
| Parameter | Species/Strain | Synephrine Dose | Duration | Observation |
| Body Weight | High-Fat Diet (HFD) Mice | Not specified | Not specified | Inhibited gain in body weight[1] |
| Liver Weight | HFD Mice | Not specified | Not specified | Inhibited gain in liver weight[1] |
| White Adipose Tissue Weight | HFD Mice | Not specified | Not specified | Inhibited gain in white adipose tissue weight[1] |
| Oxygen Consumption | Rat | 200 µM (in perfused liver) | 20 min | Stimulated during the entire perfusion period[2] |
| Heart Rate | Sprague-Dawley Rats | 10 or 50 mg/kg | 28 days | Increased heart rate[3] |
| Blood Pressure | Sprague-Dawley Rats | 10 or 50 mg/kg | 28 days | Increased blood pressure[3] |
Table 2: Effects of Synephrine on Gene and Protein Expression in Rodent Adipose Tissue
| Gene/Protein | Tissue | Species/Strain | Synephrine Treatment | Observation |
| UCP-1 (gene expression) | Brown Adipose Tissue (BAT) | Mice | C. aurantium extract (6% and 30% synephrine) | Higher UCP-1 gene expression compared to control[4] |
| PPARγ (gene expression) | Brown Adipose Tissue (BAT) | Mice | C. aurantium extract (6% and 30% synephrine) | Increased PPARγ gene expression[4] |
| TNF-α (mRNA expression) | Liver | HFD Mice | Supplementation | Reversed HFD-induced increase[1] |
| IL-1β (mRNA expression) | Liver | HFD Mice | Supplementation | Reversed HFD-induced increase[1] |
| IL-10 (mRNA expression) | Liver | HFD Mice | Supplementation | Reversed HFD-induced reduction[1] |
Experimental Protocols
Protocol 1: Measurement of Core Body Temperature using Telemetry
Objective: To continuously monitor the core body temperature of rodents to assess the thermogenic effect of synephrine.
Materials:
-
Implantable telemetry transmitters (e.g., TA-F10)
-
Receivers and data acquisition system (e.g., Dataquest A.R.T.)
-
Surgical tools for implantation
-
Anesthesia (e.g., isoflurane)
-
Analgesics (e.g., buprenorphine)
-
Standard rodent housing
Procedure:
-
Surgical Implantation:
-
Anesthetize the rodent using isoflurane (B1672236) (2.5%).[5]
-
Shave and disinfect the surgical area (e.g., the flank or back).[5]
-
Make a small incision and create a subcutaneous pocket.[5]
-
Insert the sterilized telemetry transmitter into the pocket.[5]
-
Close the incision with wound clips or sutures.[5]
-
Administer post-operative analgesia (e.g., buprenorphine at 0.1 mg/kg) and monitor the animal until full recovery.[5]
-
Allow a recovery period of at least one week before starting the experiment.
-
-
Data Acquisition:
-
House the animals individually in cages placed on top of the receiver platforms.
-
Acclimatize the animals to the new caging for at least 24 hours before data collection.
-
Configure the data acquisition software to record body temperature at regular intervals (e.g., every 5-15 minutes).
-
Record baseline body temperature for at least 24 hours before the first administration of synephrine.
-
-
Treatment and Monitoring:
-
Administer synephrine or vehicle control as per the study design (e.g., daily oral gavage).
-
Continue to record body temperature continuously throughout the treatment period.
-
-
Data Analysis:
-
Analyze the data to determine changes in average core body temperature over 24-hour periods, as well as during light and dark cycles.
-
Compare the temperature profiles of the synephrine-treated groups with the vehicle control group.
-
Protocol 2: Measurement of Energy Expenditure by Indirect Calorimetry
Objective: To measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure in rodents treated with synephrine.
Materials:
-
Indirect calorimetry system with metabolic cages (e.g., Promethion, TSE LabMaster)
-
Food and water dispensers compatible with the system
-
Computer with data acquisition and analysis software
Procedure:
-
System Calibration:
-
Calibrate the gas analyzers (O2 and CO2) and the airflow meters according to the manufacturer's instructions before each experiment.[6]
-
-
Acclimatization:
-
Individually house the rodents in the metabolic cages for an acclimatization period of 24-48 hours to minimize stress.[6] This allows them to get used to the new environment, food, and water sources.
-
-
Data Collection:
-
Place the animal in the metabolic cage with ad libitum access to food and water.[6]
-
Start the data acquisition, measuring VO2 and VCO2 at regular intervals (e.g., every 15-30 minutes) for at least 24 hours to establish a baseline.
-
-
Treatment and Monitoring:
-
Administer synephrine or vehicle control.
-
Continue the measurements for the desired duration of the study.
-
-
Data Analysis:
-
Calculate Energy Expenditure (EE) using the Weir equation: EE (kcal/hr) = [3.941 x VO2 (L/hr)] + [1.106 x VCO2 (L/hr)].
-
Calculate the Respiratory Exchange Ratio (RER) = VCO2 / VO2. An RER value close to 1.0 indicates carbohydrate oxidation, while a value close to 0.7 indicates fat oxidation.
-
Analyze the data for changes in EE and RER between treatment groups, often separating the analysis into light and dark cycles.[7]
-
Normalize EE data to an appropriate body size parameter. Analysis of covariance (ANCOVA) with body mass as a covariate is often the preferred method.
-
Protocol 3: Analysis of UCP1 Protein Expression by Western Blot
Objective: To quantify the protein levels of UCP1 in the brown adipose tissue (BAT) of rodents following synephrine treatment.
Materials:
-
Interscapular BAT samples
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Wet or semi-dry transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against UCP1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction:
-
Homogenize frozen BAT samples in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-UCP1 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometry analysis to quantify the intensity of the UCP1 bands.
-
Normalize the UCP1 band intensity to the corresponding loading control band intensity for each sample.[8]
-
Protocol 4: Analysis of Thermogenic Gene Expression by RT-qPCR
Objective: To measure the mRNA levels of key thermogenic genes (e.g., Ucp1, Pgc1a, Dio2) in BAT.
Materials:
-
BAT tissue samples
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
DNase I
-
cDNA synthesis kit (reverse transcriptase, dNTPs, primers)
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target and reference genes (e.g., β-actin, Gapdh)[9]
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from BAT samples according to the manufacturer's protocol of the chosen kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
DNase Treatment and cDNA Synthesis:
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and forward and reverse primers for the target and reference genes.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct values of one or more stable reference genes (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method, comparing the synephrine-treated groups to the vehicle control group.[10]
-
References
- 1. researchgate.net [researchgate.net]
- 2. JCI Insight - β3-Adrenergic receptors regulate human brown/beige adipocyte lipolysis and thermogenesis [insight.jci.org]
- 3. β3-Adrenergic Signaling Acutely Down Regulates Adipose Triglyceride Lipase in Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | β-Adrenoceptor Signaling Networks in Adipocytes for Recruiting Stored Fat and Energy Expenditure [frontiersin.org]
- 5. mmpc.org [mmpc.org]
- 6. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 7. Beta(3)-adrenergic signaling acutely down regulates adipose triglyceride lipase in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selection of reference genes for quantitative RT-PCR (RT-qPCR) analysis of rat tissues under physiological and toxicological conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Synephrine's Adrenergic Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synephrine (B1677852), a protoalkaloid found in the fruit of Citrus aurantium (bitter orange), is structurally similar to epinephrine (B1671497) and is a common ingredient in dietary supplements marketed for weight loss and athletic performance. Its pharmacological effects are primarily attributed to its interaction with adrenergic receptors. Understanding the specific activity of synephrine at different adrenergic receptor subtypes is crucial for evaluating its efficacy and safety profile. This document provides detailed protocols for cell-based assays to screen and characterize the adrenergic receptor activity of synephrine.
Data Presentation: Synephrine's Adrenergic Receptor Activity
The following tables summarize the quantitative data on synephrine's activity at various adrenergic receptor subtypes, as determined by cell-based functional assays.
Table 1: Agonist Activity of Synephrine at α-Adrenergic Receptors
| Receptor Subtype | Cell Line | Assay Type | Parameter | Value | Reference Compound |
| α1A | HEK293 | Not Specified | EC50 | 4 µM | L-phenylephrine |
| α1A | HEK293 | Not Specified | Maximal Response | 55.3% | L-phenylephrine |
Source: Functional studies on α1A-AR subtype stably expressed in HEK293 cells.
Table 2: Antagonist Activity of Synephrine at α-Adrenergic Receptors
| Receptor Subtype | Cell Line | Assay Type | Activity | Potency Ranking |
| α2A | CHO | cAMP Elevation | Antagonist | 1R,2S-norephedrine = β-phenethylamine > synephrine |
| α2C | CHO | cAMP Elevation | Antagonist | β-phenethylamine > 1R,2S-norephedrine > synephrine |
Source: Functional studies on α2A- and α2C-AR subtypes stably expressed in CHO cells, where synephrine reversed the effect of medetomidine (B1201911) against forskolin-induced cAMP elevations.[1]
Table 3: Binding Affinity of p-Synephrine at Adrenergic Receptors
| Receptor Subtype | Binding Affinity Compared to Norepinephrine |
| α1 & α2 | ~1000-fold less active |
| β1 & β2 | ~40,000-fold less active |
Source: Comparative binding studies.
Adrenergic Receptor Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by adrenergic receptors.
Caption: α1-Adrenergic Receptor Gq Signaling Pathway.
Caption: Gs and Gi Adrenergic Receptor Signaling Pathways.
Experimental Protocols
cAMP Measurement Assay (for Gs and Gi coupled receptors)
This protocol is designed to measure changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels following receptor activation or inhibition. It is suitable for assessing synephrine's activity at β-adrenergic (Gs-coupled) and α2-adrenergic (Gi-coupled) receptors.
Workflow Diagram
References
Application Notes and Protocols for the Use of Synephrine Hemitartrate in Perfused Rat Liver Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synephrine (B1677852), a primary protoalkaloid found in the fruit of Citrus aurantium (bitter orange), has garnered significant interest for its potential metabolic effects, particularly in the context of weight management and sports performance.[1][2] The isolated perfused rat liver is a powerful ex vivo model for investigating the direct effects of compounds on hepatic metabolism, preserving the organ's architecture and physiological function. This document provides detailed application notes and protocols for studying the metabolic effects of synephrine hemitartrate in this system, based on published research.
Synephrine has been shown to influence several key metabolic pathways in the liver. It stimulates glycogenolysis, glycolysis, and gluconeogenesis, while also increasing oxygen uptake.[3][4][5][6] These effects are believed to be mediated, at least in part, through adrenergic signaling pathways.[4][6] This document outlines the necessary procedures to replicate and expand upon these findings.
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative effects of p-synephrine on various metabolic parameters in the perfused rat liver, as reported in the literature.
Table 1: Effects of p-Synephrine on Carbohydrate Metabolism in Perfused Liver from Fed Rats
| Parameter | p-Synephrine Concentration | Observation | Reference |
| Glycogenolysis | 200 µM | Increased glucose output | [5][7] |
| Glycolysis | 200 µM | Increased lactate (B86563) and pyruvate (B1213749) release | [5][7] |
| Oxygen Uptake | 12.3 µM - 400 µM | Increased | [5] |
| Glycogen (B147801) Phosphorylase | In vivo & perfused liver | Increased activity | [1][4] |
| Pyruvate Kinase | In vivo & perfused liver | Decreased activity | [1][4] |
| Pyruvate Dehydrogenase | In vivo & perfused liver | Decreased activity | [1][4] |
Table 2: Effects of p-Synephrine on Gluconeogenesis in Perfused Liver from Fasted Rats
| Parameter | Substrate | p-Synephrine Concentration | Observation | Reference |
| Gluconeogenesis | 2 mM Lactate | Not specified | Stimulated | [3][6] |
| Oxygen Uptake | 2 mM Lactate | Not specified | Increased | [5] |
Table 3: Effects of p-Synephrine on Lipid Metabolism in Perfused Rat Liver
| Parameter | p-Synephrine Concentration | Observation | Reference |
| Hepatic Triacylglycerol Lipase | 100 µM | Stimulated by 40% | [3] |
| Non-esterified Fatty Acid Release | 500 µM | Increased after 1 hour of recirculating perfusion | [3] |
| Oxidation of Exogenous Fatty Acids | Not specified | Minimal effects | [3] |
| Oxygen Uptake (with octanoate (B1194180) or oleate) | Not specified | Additionally increased | [3] |
Experimental Protocols
Animal Preparation and Liver Isolation
-
Animals: Male Wistar rats (200-250 g), fed ad libitum or fasted for 24 hours depending on the metabolic pathway being studied (glycogenolysis/glycolysis in fed rats, gluconeogenesis in fasted rats).
-
Anesthesia: Intraperitoneal injection of sodium pentobarbital (B6593769) (50 mg/kg body weight).
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Cannulate the portal vein for inflow perfusion and the vena cava for effluent collection.
-
Ligate all other vessels connected to the liver to create an isolated perfusion circuit.
-
Carefully excise the liver and transfer it to the perfusion apparatus.
-
Liver Perfusion Protocol
-
Perfusion Apparatus: A non-recirculating or recirculating hemoglobin-free perfusion system.
-
Perfusion Medium: Krebs/Henseleit-bicarbonate buffer (pH 7.4), saturated with 95% O₂ and 5% CO₂ at 37°C.
-
Flow Rate: Maintain a constant flow rate of 30-40 mL/min.
-
Stabilization: Allow the liver to stabilize for at least 20 minutes before introducing any substrates or synephrine.
-
Experimental Intervention:
-
Infuse a concentrated solution of this compound into the perfusion medium to achieve the desired final concentration (e.g., 100-500 µM).
-
For gluconeogenesis studies, infuse a substrate such as lactate (e.g., 2 mM) prior to and during synephrine administration.
-
-
Sample Collection: Collect the effluent perfusate at regular intervals (e.g., every 2 minutes) for analysis.
Analytical Procedures
-
Metabolite Assays:
-
Glucose, Lactate, and Pyruvate: Measure concentrations in the effluent perfusate using standard enzymatic assays.
-
Non-esterified Fatty Acids (NEFA): Quantify using commercially available kits.
-
-
Oxygen Consumption: Monitor oxygen concentration in the inflow and outflow perfusate using a polarographic oxygen sensor.
-
Enzyme Activity Assays:
-
At the end of the perfusion, freeze-clamp the liver tissue in liquid nitrogen.
-
Homogenize the tissue and measure the activities of enzymes such as glycogen phosphorylase, pyruvate kinase, and pyruvate dehydrogenase using established spectrophotometric methods.
-
-
Signaling Molecule Measurement:
Signaling Pathways and Experimental Workflows
Signaling Pathway of Synephrine in Rat Liver
The metabolic effects of synephrine in the perfused rat liver are primarily mediated through adrenergic signaling pathways. Synephrine acts as an agonist at both α- and β-adrenergic receptors.
References
- 1. Actions of p-synephrine on hepatic enzyme activities linked to carbohydrate metabolism and ATP levels in vivo and in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of p-Synephrine during Exercise: A Brief Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Action of p-Synephrine on Lipid Metabolism in the Perfused Rat Liver [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The action of p-synephrine on hepatic carbohydrate metabolism and respiration occurs via both Ca(2+)-mobilization and cAMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Citrus aurantium (Bitter Orange) Fruit Extracts and p-Synephrine on Metabolic Fluxes in the Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Administering Synephrine Hemitartrate to Portal Hypertensive Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of synephrine (B1677852) hemitartrate in preclinical studies using portal hypertensive rat models. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of synephrine for portal hypertension.
Introduction
Portal hypertension is a significant clinical syndrome characterized by a pathological increase in pressure within the portal venous system. It is a major complication of liver cirrhosis and can lead to severe consequences such as esophageal varices, ascites, and hepatic encephalopathy.[1][2][3] Current therapeutic strategies primarily involve non-selective beta-blockers and endoscopic interventions.[1][4][5] Synephrine, a sympathomimetic amine found in the unripe fruit of Citrus aurantium (bitter orange), has emerged as a potential therapeutic agent due to its effects on the cardiovascular system.[6][7] As an α1-adrenoceptor agonist, synephrine has been shown to induce vasoconstriction, which may be beneficial in reducing portal pressure.[8][9]
These notes summarize the key findings from preclinical studies and provide detailed protocols for inducing portal hypertension in rats and for the subsequent administration and evaluation of synephrine hemitartrate.
Data Presentation
The following tables summarize the quantitative data from key studies on the effects of synephrine administration in portal hypertensive rat models.
Table 1: Hemodynamic Effects of 8-Day Synephrine Administration in Portal Hypertensive Rats [8]
| Parameter | Partial Portal Vein Ligation (PVL) Model | Bile Duct Ligation (BDL) Model |
| Vehicle | Synephrine (1 mg/kg per 12 h) | |
| Portal Venous Pressure | ↓ 13.5% | |
| Portal Tributary Blood Flow | ↓ 19.5% | |
| Cardiac Index | ↓ 12.1% | |
| Mean Arterial Pressure | ↑ 10.4% | |
| Systemic Vascular Resistance | ↑ 26.3% | |
| Portal Territory Vascular Resistance | ↑ 47.1% |
Table 2: Dose-Dependent Effects of Acute Synephrine Infusion on Portal Pressure and Mean Arterial Pressure in Portal Vein Ligated (PVL) Rats [6]
| Synephrine Infusion Rate (mg/kg/min) | Change in Portal Pressure (PVL Rats) | Change in Mean Arterial Pressure (PVL Rats) |
| 0.095 | Dose-dependent reduction | Dose-dependent elevation |
| 0.19 | Dose-dependent reduction | Dose-dependent elevation |
| 0.38 | Dose-dependent reduction | Dose-dependent elevation |
Experimental Protocols
Protocol 1: Induction of Pre-Hepatic Portal Hypertension by Partial Portal Vein Ligation (PVL)
This protocol describes a widely used surgical method to induce pre-hepatic portal hypertension in rats.[10][11]
Materials:
-
Male Sprague-Dawley or Wistar rats (body weight appropriate for the study)
-
Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 3-0 silk)
-
Blunt-tipped needle (e.g., 20-gauge)
-
Sterile saline
-
Animal warming pad
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Make a midline abdominal incision to expose the portal vein.
-
Carefully isolate the portal vein from surrounding tissues.
-
Place a 3-0 silk ligature around the portal vein, alongside a 20-gauge blunt-tipped needle.
-
Tie the ligature snugly around both the vein and the needle.
-
Carefully remove the needle, leaving a calibrated stenosis of the portal vein.[11]
-
Close the abdominal incision in layers.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
Allow the animals to recover for a specified period (e.g., 7-14 days) for the development of portal hypertension and associated hyperdynamic circulation.[6][8][11]
Protocol 2: Induction of Portal Hypertension by Bile Duct Ligation (BDL)
This protocol induces portal hypertension secondary to biliary cirrhosis.[8][10]
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic
-
Surgical instruments
-
Suture material (e.g., 3-0 silk)
-
Sterile saline
-
Animal warming pad
Procedure:
-
Anesthetize the rat.
-
Perform a midline laparotomy.
-
Locate and carefully isolate the common bile duct.
-
Ligate the bile duct in two locations with 3-0 silk sutures and transect the duct between the ligatures.
-
Close the abdominal wall.
-
Provide post-operative care.
-
Portal hypertension typically develops over several weeks following the procedure.
Protocol 3: Administration of this compound
This protocol details the preparation and administration of this compound to the portal hypertensive rat models.
Materials:
-
This compound
-
Vehicle (e.g., 0.1 N HCl, sterile water, or saline)
-
Oral gavage needles or infusion pump and catheters
-
Vortex mixer
-
pH meter (optional)
Procedure for Oral Administration (Chronic Study): [8]
-
Prepare the synephrine solution by dissolving it in the chosen vehicle. For example, a solution for a 1 mg/kg dose to be administered twice daily (0.5 ml/12 h) can be prepared.[8] The vehicle used in one study was 0.1 N HCl.[8]
-
Administer the synephrine solution or vehicle to the rats via oral gavage.
-
Continue the administration for the duration of the study (e.g., 8 consecutive days).[8]
Procedure for Intravenous Infusion (Acute Study): [6]
-
Prepare synephrine solutions of varying concentrations for dose-response studies (e.g., for infusion rates of 0.095, 0.19, and 0.38 mg/kg/min).[6]
-
Anesthetize the rat and cannulate a suitable vein (e.g., femoral vein) for infusion.
-
Infuse the synephrine solutions or vehicle using a syringe pump at the specified rates.[6]
-
Monitor hemodynamic parameters continuously during the infusion.
Protocol 4: Measurement of Hemodynamic Parameters
This protocol outlines the methods for measuring key hemodynamic variables to assess the effects of synephrine.
Materials:
-
Anesthetized rat
-
Pressure transducer and recording system
-
Catheters (e.g., PE-50 tubing)
-
Flow probes and flowmeter (e.g., ultrasonic)
-
Surgical instruments
Procedure:
-
Anesthetize the rat.
-
To measure mean arterial pressure (MAP) , cannulate the carotid or femoral artery and connect the catheter to a pressure transducer.
-
To measure portal venous pressure (PVP) , cannulate a branch of the superior mesenteric vein and advance the catheter into the portal vein. Connect the catheter to a pressure transducer.
-
To measure portal tributary blood flow (PTBF) , place a flow probe around the portal vein.
-
To measure cardiac output (CO) , a thermodilution method or a flow probe on the ascending aorta can be used. The cardiac index is calculated by dividing the cardiac output by the body weight.
-
Allow the animal to stabilize after instrumentation before recording baseline measurements and the effects of synephrine administration.
-
Systemic Vascular Resistance (SVR) and Portal Territory Vascular Resistance (PTVR) can be calculated using the following formulas:
-
SVR = (MAP - CVP) / CO (where CVP is central venous pressure, often assumed to be 0 if not measured)
-
PTVR = (MAP - PVP) / PTBF
-
Visualizations
Signaling Pathway of Synephrine in Vascular Smooth Muscle
Caption: Synephrine's α1-adrenergic signaling pathway leading to vasoconstriction.
Experimental Workflow for Evaluating Synephrine in Portal Hypertensive Rats
Caption: Workflow for preclinical evaluation of synephrine in rat models.
Logical Relationship of Synephrine's Effects in Portal Hypertension
Caption: Synephrine's mechanism of action in reducing portal pressure.
References
- 1. Future Pharmacological Therapies of Portal Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Therapeutic Targets for Portal Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug therapy for portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological treatment of portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fructus aurantii reduced portal pressure in portal hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synephrine: from trace concentrations to massive consumption in weight-loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemodynamic effects of synephrine treatment in portal hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. synephrine, a component of Evodiae Fructus, constricts isolated rat aorta via adrenergic and serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Single-Laboratory Validation of Analytical Methods for Synephrine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the single-laboratory validation of analytical methods for the quantification of synephrine (B1677852). The focus is on ensuring the reliability, accuracy, and precision of analytical data for this compound, which is a primary active component in bitter orange (Citrus aurantium) and a popular ingredient in dietary supplements for weight management.[1] The methodologies detailed below are crucial for product quality control, safety assessment, and regulatory compliance.
The validation of these analytical methods has been performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the procedures are fit for their intended purpose.[2][3][4]
Data Presentation: Quantitative Method Validation Parameters
The following tables summarize the quantitative data from single-laboratory validation studies for the analysis of synephrine using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Table 1: HPLC-UV Method Validation Parameters for Synephrine Analysis [1][5]
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (Recovery) | 97.5% - 104% |
| Precision (Repeatability, % RSD) | 1.48% - 3.55% |
| Limit of Quantitation (LOQ) | ~30 ng (on-column) |
| Limit of Detection (LOD) | Not explicitly stated, but can be estimated from LOQ. |
Table 2: LC-MS/MS Method Validation Parameters for Synephrine Analysis [1][6][7]
| Validation Parameter | Result |
| Linearity (R²) | > 0.9998 |
| Accuracy (Recovery) | 88% - 125% |
| Precision (% RSD) | 0.5% - 7.0% |
| Limit of Quantitation (LOQ) | ~0.02 ng (on-column) |
| Limit of Detection (LOD) | Not explicitly stated, but can be estimated from LOQ. |
Table 3: HPTLC Method Validation Parameters for Synephrine Analysis [8]
| Validation Parameter | Result |
| Linearity Range | 0.2 - 1.2 µ g/spot |
| Accuracy (Recovery) | 96% - 99% |
| Precision (Intra-day and Inter-day, % RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Not explicitly stated. |
| Limit of Quantitation (LOQ) | Not explicitly stated. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended to be a guide and may require optimization based on specific laboratory conditions and sample matrices.
Protocol 1: HPLC-UV for the Quantification of Synephrine and Other Biogenic Amines[5][9]
This method is suitable for quantifying p-synephrine and five other biogenic amines (octopamine, phenylephrine (B352888), tyramine (B21549), N-methyltyramine, and hordenine) in bitter orange raw materials, extracts, and dietary supplements.[5][9]
1. Sample Preparation (Aqueous Extraction)
-
Weigh a representative portion of the homogenized sample.
-
Add a known volume of 0.1 N HCl.
-
Sonicate for a defined period (e.g., 15-30 minutes) to ensure complete extraction.
-
Centrifuge the mixture to pellet solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions [10]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., Luna C18(2), 3.0 × 150 mm, 5 µm particle size).[10]
-
Mobile Phase: A gradient elution using a mobile phase containing an anionic ion-pairing agent to retain the polar biogenic amines.[1] The specific gradient program should be optimized to achieve adequate separation.
-
Flow Rate: Typically 0.8 - 1.0 mL/min.
-
Column Temperature: 35°C.[10]
-
Injection Volume: 20 µL.[10]
-
Detection: UV detection at 224 nm, the absorbance maximum for synephrine.[10]
3. System Suitability [9]
-
Resolution: The resolution between phenylephrine and tyramine peaks should be not less than 1.0.
-
Tailing Factor: The tailing factor for the synephrine peak should be no more than 1.7.
-
Calibration Curve: The correlation coefficient (R²) of the calibration curve for each amine must be >0.999.
Protocol 2: LC-MS/MS for the Quantification of Synephrine Isomers[2][11]
This highly selective and sensitive method is designed to separate and quantify p-synephrine and its synthetic positional isomer, m-synephrine.[2]
1. Sample Preparation ("Dilute and Shoot") [2][11]
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., a mixture of water and methanol).
-
Vortex and/or sonicate to ensure complete dissolution.
-
Centrifuge to remove any particulates.
-
Dilute an aliquot of the supernatant to a concentration within the calibration range of the instrument.
-
Transfer the final dilution to an LC-MS vial.
2. LC-MS/MS Conditions [2]
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., high-resolution accurate mass - HRAM-MS/MS).
-
Column: A column suitable for the separation of synephrine isomers.
-
Mobile Phase: A gradient elution is typically used to achieve optimal separation of the isomers.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for p-synephrine, m-synephrine, and any internal standards used.
3. Method Validation [2]
-
The method should be validated according to ISO 17025 guidelines, employing a "total error approach" with accuracy profiles.[2]
-
Matrix effects should be evaluated by comparing the recovery of analytes in different matrices.[2]
Protocol 3: HPTLC-Densitometry for the Simultaneous Analysis of Synephrine and Octopamine[8]
This method provides a high-throughput procedure for the analysis of synephrine and octopamine (B1677172) in bitter orange peel.[8]
1. Sample Preparation (Methanolic Extraction) [8]
-
Extract a known amount of powdered bitter orange peel with a basic methanolic solution.
-
Apply the resulting extract as spots or bands onto the HPTLC plate.
2. HPTLC Conditions [8]
-
Stationary Phase: Silica gel 60F254 plates.
-
Mobile Phase: Methanol: Ethyl Acetate: Methylene Chloride: Concentrated Ammonia (2:2:1:0.05, v/v/v/v).
-
Development: Develop the plate in a suitable chamber until the mobile phase reaches the desired distance.
-
Densitometric Detection: Scan the dried plate using a densitometer at a wavelength of 277 nm.
3. Data Analysis [8]
-
Quantify the amounts of synephrine and octopamine by comparing the peak areas of the sample spots to those of a calibration curve prepared from standards.
Visualizations
The following diagrams illustrate the general workflows for analytical method validation and the experimental process for HPLC-UV analysis of synephrine.
Caption: General workflow for analytical method validation.
Caption: Experimental workflow for HPLC-UV analysis of synephrine.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. Determination of synephrine in bitter orange raw materials, extracts, and dietary supplements by liquid chromatography with ultraviolet detection: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of bitter orange dietary supplements for natural and synthetic phenethylamines by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 7. Analysis of bitter orange dietary supplements for natural and synthetic phenethylamines by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of synephrine and octopamine in bitter orange peel by HPTLC with densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synephrine Hemitartrate in In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synephrine (B1677852) hemitartrate in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is synephrine hemitartrate and what are its basic physicochemical properties?
This compound is the salt form of synephrine, a naturally occurring alkaloid found in some plants and animals.[1] It is a colorless, crystalline solid.[2][3] The hemitartrate salt is formed to improve the stability and handling of the active synephrine molecule. Synephrine itself has a molecular weight of 167.20 g/mol .[1] It has a basic pKa of approximately 9.6, which influences its solubility in aqueous solutions at different pH values.[1]
Q2: I am having trouble dissolving this compound for my experiment. What are the recommended solvents?
This compound is generally considered water-soluble.[2][3] For in vitro studies, the most common solvents are sterile water, phosphate-buffered saline (PBS), and dimethyl sulfoxide (B87167) (DMSO). For cell culture applications, direct dissolution in the cell culture medium (e.g., DMEM) is often possible, although preparing a concentrated stock solution is a more common practice.
Q3: What is the expected solubility of this compound in common laboratory solvents?
While precise solubility data for this compound can vary depending on the specific batch and experimental conditions, the following table summarizes available information for synephrine and its closely related hydrochloride salt, which can serve as a useful guide.
| Solvent | Temperature | Reported Solubility | Notes |
| Water | 25 °C | Soluble[2][3] | One source indicates a solubility of 38 mg/mL for synephrine HCl. |
| PBS (pH 7.4) | Not Specified | ~5 mg/mL | May require warming and sonication to fully dissolve. |
| DMSO | Not Specified | Soluble | One source indicates a solubility of 16.67 mg/mL for synephrine HCl. |
| Ethanol | Not Specified | Slightly Soluble | Quantitative data is limited. |
Q4: How should I prepare a stock solution of this compound for cell culture experiments?
Preparing a concentrated stock solution is recommended to ensure accurate and reproducible dosing in your experiments. A detailed protocol for preparing a 10 mM stock solution in sterile PBS is provided in the Experimental Protocols section below. This stock can then be further diluted into your cell culture medium to achieve the desired final concentrations. For example, in studies with HepG2 cells, concentrations in the range of 0.03–30 μM have been used.
Q5: What is the stability of this compound solutions?
Aqueous stock solutions of this compound are reasonably stable when stored properly. It is recommended to store stock solutions at -20°C or -80°C for long-term storage (months). For short-term storage (days to weeks), 4°C is generally acceptable. It is best practice to prepare fresh dilutions in cell culture medium for each experiment from the frozen stock to minimize degradation. Factors such as pH and temperature can affect the stability and may lead to racemization of the molecule.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage at 4°C or -20°C. | The concentration may be too high for the solvent at that temperature. | Gently warm the solution to 37°C and vortex or sonicate to redissolve. If precipitation persists, consider preparing a slightly lower concentration stock solution. |
| Cloudiness or precipitation observed after diluting the stock solution in cell culture medium. | The final concentration in the medium exceeds its solubility limit. The presence of salts and other components in the medium can affect solubility. | Prepare a more dilute stock solution to minimize the volume of stock added to the medium. Ensure the stock solution is at room temperature before adding it to the medium. Add the stock solution to the medium while gently vortexing. |
| Inconsistent results between experiments. | Degradation of this compound in the working solution. Inaccurate pipetting of viscous stock solutions (if using DMSO). | Prepare fresh working solutions from a frozen stock for each experiment. If using a DMSO stock, ensure it is fully thawed and mixed before use. Use positive displacement pipettes for accurate dispensing of viscous solutions. |
| Observed cytotoxicity at expected non-toxic concentrations. | The solvent (e.g., DMSO) may be causing cytotoxicity at the final concentration used. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a solvent control (cells treated with the highest concentration of the solvent used) in your experiments. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in PBS
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound ≈ 409.4 g/mol ). For 1 mL of a 10 mM stock, you will need 4.094 mg.
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the desired volume of sterile PBS (pH 7.4) to the tube.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the powder.
-
If the powder does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes and vortex again. Sonication for 5-10 minutes can also aid in dissolution.
-
Once the this compound is completely dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: In Vitro Cytotoxicity Study using MTT Assay with HepG2 Cells
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Sterile 96-well cell culture plates
-
10 mM this compound stock solution (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM.[5] Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of this compound from your 10 mM stock solution in complete DMEM to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100, 200 µM).
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of PBS as the highest treatment dose).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control.
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity testing of this compound.
Caption: Troubleshooting logic for this compound dissolution issues.
References
- 1. Synephrine | C9H13NO2 | CID 7172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Synephrine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Chemopreventive Potential of the Plant Extracts against Liver Cancer Using HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Synephrine Hemitar trate in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of synephrine (B1677852) hemitartrate in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of synephrine hemitartrate in an aqueous solution?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. It is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions[1][2].
Q2: What is the main degradation pathway for synephrine in an acidic aqueous solution at elevated temperatures?
A2: Under acidic conditions (e.g., 4 M HCl/KCl buffer) and at elevated temperatures (e.g., 50°C), the primary degradation pathway for synephrine is dimerization[2][3]. This involves an elimination reaction to form disynephrine ether dihydrochloride.
Q3: What happens when an aqueous solution of synephrine is exposed to light?
A3: Exposure to ultraviolet (UV) light can lead to the photodegradation of synephrine. A preliminary study has shown the formation of multiple degradation products under UVC radiation at 254 nm[1].
Q4: How does synephrine degrade under oxidative stress?
A4: Synephrine is susceptible to oxidation. Forced degradation studies using hydrogen peroxide (H₂O₂) have shown the formation of several degradation products[1][2].
Q5: Are there validated analytical methods to assess the stability of synephrine?
A5: Yes, stability-indicating High-Performance Liquid Chromatography (HPLC) methods with UV or photodiode array (PDA) detection have been developed and validated for the quantification of synephrine and its degradation products in various matrices[1][4][5][6][7][8]. These methods can effectively separate the parent drug from its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Unexpectedly rapid loss of synephrine concentration in solution. | The solution may be exposed to high temperatures, extreme pH, or light. | Store aqueous solutions of this compound protected from light, at controlled room temperature or refrigerated, and in a buffered solution close to a neutral pH to minimize degradation. |
| Appearance of unknown peaks in the chromatogram during HPLC analysis. | These could be degradation products of synephrine. | Perform a forced degradation study to systematically generate potential degradation products. Use a stability-indicating HPLC method to ensure separation and identification of these peaks. Mass spectrometry (MS) can be coupled with HPLC for structural elucidation. |
| Inconsistent results in stability studies. | Variability in experimental conditions such as pH, temperature, or light exposure. | Ensure precise control and monitoring of all experimental parameters. Use calibrated equipment and freshly prepared solutions. Validate the analytical method for robustness. |
| Difficulty in separating synephrine from its degradation products. | The chromatographic method is not optimized for stability-indicating analysis. | Develop or adopt a validated stability-indicating HPLC method. Key parameters to optimize include the mobile phase composition (including pH and organic modifier), column type, and detector wavelength. An ion-pairing agent may be necessary for good retention and separation of the polar analytes[5][7]. |
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of synephrine under different conditions.
Table 1: Thermal Degradation of Synephrine Hydrochloride in Acidic Aqueous Solution
| Parameter | Condition | Value | Primary Degradation Product | Reference |
| Depletion Rate | 50°C in 4 M HCl/KCl buffer | ~1.8 x 10⁻⁵ moles/g buffer/min | Dimer (Disynephrine ether dihydrochloride) | [2][3] |
Table 2: Summary of Forced Degradation Studies on Synephrine
| Stress Condition | Reagents and Duration | Observed Degradation Products | Reference |
| Acid Hydrolysis | 1 M HCl, 4 hours | PD1b | [1] |
| Alkaline Hydrolysis | 5 M NaOH, 6 hours | PD1c, PD2c, PD3c, PD4c | [1] |
| Oxidation | 10% H₂O₂, 48 hours | PD1d, PD2d, PD3d | [1] |
| Photodegradation | UVC (254 nm), 1 hour | PD1e, PD2e, PD3e, PD4e, PD5e | [1] |
Note: "PD" refers to degradation products as labeled in the cited study. The specific structures of these products were not fully elucidated in the provided source.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Synephrine Analysis
This protocol is a composite based on validated methods for the analysis of synephrine and its potential degradation products[1][4][5][7].
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade).
-
Orthophosphoric acid.
-
Water (HPLC grade).
-
This compound reference standard.
-
Mobile Phase: A mixture of acetonitrile and 0.01% orthophosphoric acid in water (pH adjusted to 3.0) at a ratio of 15:85 (v/v)[1][4].
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm[1][4] or 224 nm (UV absorbance maximum of synephrine)[5][7].
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 30°C.
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the linear range (e.g., 15 - 45 µg/mL)[1][4].
5. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the synephrine peak based on its retention time compared to the standard.
-
Quantify the concentration of synephrine using a calibration curve generated from the standard solutions. Degradation is indicated by a decrease in the area of the synephrine peak and the appearance of new peaks.
Visualizations
Degradation Pathways of Synephrine
Caption: Potential degradation pathways of synephrine in aqueous solution.
Experimental Workflow for Stability Testing
Caption: Experimental workflow for assessing the stability of synephrine.
References
- 1. researchgate.net [researchgate.net]
- 2. Temperature Cycling Induced Deracemization of p-Synephrine in the Presence of Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
- 7. [PDF] Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Oral Synephrine Dosage for Preclinical Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the oral dosage of synephrine (B1677852) for preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for oral synephrine administration in rodents?
A1: A common starting point for oral synephrine administration in rodents varies depending on the study's objective. For general safety and toxicological assessments, daily doses have ranged from 10 mg/kg to 1000 mg/kg in rats.[1][2] In studies investigating specific physiological effects, such as metabolic changes, doses around 10 to 50 mg/kg are often used.[3][4][5] For anti-inflammatory effects in mice, oral administration has been shown to be effective.[6] It is crucial to review literature relevant to your specific research question to determine the most appropriate starting dose.
Q2: How should I prepare synephrine for oral gavage?
A2: For oral gavage, synephrine can be suspended in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC) in water.[2][7] It is important to ensure a homogenous suspension to deliver a consistent dose. The concentration of the suspension should be calculated based on the desired dosage and the maximum volume that can be safely administered to the animal by gavage.
Q3: What are the different methods for oral administration of synephrine in animal studies?
A3: The most common methods for oral administration in preclinical studies are:
-
Oral Gavage: This method ensures precise dosage delivery and is widely used in toxicity and pharmacokinetic studies.[1][2][3][4][5][8]
-
Dietary Admixture: Synephrine can be mixed directly into the animal's feed. This method is suitable for longer-term studies and avoids the stress associated with repeated gavage.[9]
-
Drinking Water: Synephrine can be dissolved in the drinking water, although its stability in water over time should be considered.[10]
Q4: Are there any known adverse effects of oral synephrine administration in animals?
A4: At very high doses, some adverse effects have been observed. For instance, in a 14-day study, mortality was seen in rats at a dose of 2000 mg/kg/day of a 50% p-synephrine extract, with gastrointestinal impaction noted at necropsy.[2] However, numerous studies have shown a high degree of safety at lower doses. A 90-day study in rats with a 50% p-synephrine extract showed a no-observed-adverse-effect-level (NOAEL) of 1000 mg/kg.[2] The lethal dose (LD50) of a 50% p-synephrine extract in rats is greater than 5,000 mg/kg.[1] Some studies have noted cardiovascular effects, such as increased blood pressure, especially when combined with caffeine.[3][4][5]
Q5: What is the bioavailability of orally administered synephrine?
A5: Following oral administration in humans, the peak plasma concentration of synephrine is typically reached within 1-2 hours, with a biological half-life of about 2 hours.[11] While specific bioavailability data in rodents from the provided results is limited, oral administration has been shown to elicit physiological effects, indicating systemic absorption.
Troubleshooting Guides
Problem: High variability in animal response to synephrine.
| Possible Cause | Troubleshooting Step |
| Inconsistent dosing | Ensure accurate and consistent preparation of the dosing solution. For oral gavage, verify the technique to minimize variability in administration. |
| Animal stress | Acclimatize animals to the experimental procedures, including handling and gavage, to reduce stress-induced physiological changes that could affect the outcome. |
| Diet and environment | Maintain consistent diet and environmental conditions (e.g., temperature, light cycle) for all animals, as these factors can influence metabolism and drug response. |
| Gut microbiome differences | Consider that variations in the gut microbiome could influence the metabolism and absorption of synephrine. While difficult to control, acknowledging this as a potential variable is important. |
Problem: Difficulty in dissolving or suspending synephrine.
| Possible Cause | Troubleshooting Step |
| Poor solubility in the chosen vehicle | Test different GRAS (Generally Recognized As Safe) vehicles. A common and effective vehicle is 0.5% carboxymethyl cellulose (CMC) in water for suspensions.[2][7] |
| Particle size of synephrine powder | If using a suspension, ensure the particle size of the synephrine powder is small and uniform to improve stability and prevent settling. Sonication may help in creating a more uniform suspension. |
| pH of the solution | The solubility of synephrine may be pH-dependent. Adjusting the pH of the vehicle (within a physiologically acceptable range) might improve solubility. |
Quantitative Data Summary
Table 1: Oral Dosage of Synephrine in Rodent Studies
| Animal Model | Dosage Range (mg/kg/day) | Administration Route | Study Duration | Key Findings/Observations | Reference |
| Rats | 100, 300, 1000 | Gavage | 90 days | NOAEL of 1000 mg/kg for a 50% p-synephrine extract. | [1][2] |
| Rats | 10, 50 | Gavage | 28 days | Increased blood pressure, more pronounced with caffeine. | [3][4][5] |
| Rats | ~3 | Diet | 44-45 days | No significant differences in food intake, body weight gain, or organ weights. | [9] |
| Rats | up to 100 | Gavage | Gestation days 3-20 | No adverse effects on fetal development. | [12] |
| Mice | 30, 150, 300 | Gavage | Daily | Reduction in body weight gain; antioxidant effects observed. | [13] |
| Mice | 20 | Gavage | - | Anti-tumor effect on ESCC tumor xenografts. | [11] |
| Mice | 20 (as part of a mixture) | Gavage | - | Lower body weight and dietary intake in HFD-induced obese mice. | [7] |
Table 2: Pharmacokinetic Parameters of p-Synephrine (Human Data)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [11] |
| Biological Half-life (t1/2) | ~2 hours | [11] |
Experimental Protocols
Protocol 1: Preparation and Administration of Synephrine by Oral Gavage
-
Materials:
-
p-Synephrine powder
-
Vehicle (e.g., 0.5% w/v Carboxymethyl Cellulose (CMC) in sterile water)
-
Weighing scale
-
Magnetic stirrer and stir bar
-
Appropriately sized oral gavage needles
-
Syringes
-
-
Preparation of Dosing Solution (Example for a 10 mg/kg dose in a 200g rat with a 5 mL/kg gavage volume):
-
Calculate the required amount of synephrine. For a 10 mg/kg dose in a 200g (0.2 kg) rat, the total dose is 2 mg.
-
The gavage volume is 5 mL/kg * 0.2 kg = 1 mL.
-
Therefore, the concentration of the dosing solution should be 2 mg/mL.
-
Prepare the vehicle by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring continuously with a magnetic stirrer until fully dissolved.
-
Weigh the required amount of p-synephrine and add it to the appropriate volume of the vehicle.
-
Stir the mixture continuously to ensure a homogenous suspension. Prepare fresh daily unless stability data indicates otherwise.
-
-
Administration:
-
Gently restrain the animal.
-
Measure the distance from the animal's oral cavity to the xiphoid process to determine the correct insertion depth for the gavage needle.
-
Draw the calculated volume of the synephrine suspension into the syringe.
-
Carefully insert the gavage needle into the esophagus and deliver the dose.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Visualizations
Caption: Experimental workflow for oral synephrine administration.
Caption: Potential signaling pathways modulated by synephrine.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Bitter orange (Citrus aurantium L.) extract subchronic 90-day safety study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Scientific Publications by FDA Staff [accessdata.fda.gov]
- 6. p-Synephrine suppresses inflammatory responses in lipopolysaccharide-stimulated RAW264.7 cells and alleviates systemic inflammatory response syndrome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytochemical Combination (p-Synephrine, p-Octopamine Hydrochloride, and Hispidulin) for Improving Obesity in Obese Mice Induced by High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hemodynamic effects of synephrine treatment in portal hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rivm.nl [rivm.nl]
- 10. Stability of different molecules in medications in pig drinking water - Articles - pig333, pig to pork community [pig333.com]
- 11. excli.de [excli.de]
- 12. Developmental Toxicity of Citrus aurantium in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety, Efficacy, and Mechanistic Studies Regarding Citrus aurantium (Bitter Orange) Extract and p‐Synephrine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synephrine Hemitartrate Assay Interference
Welcome to the technical support resource for researchers working with synephrine (B1677852) hemitartrate. This guide provides answers to frequently asked questions and detailed troubleshooting for common issues related to assay interference.
Frequently Asked Questions (FAQs)
Q1: I am observing high variability in my synephrine measurements using an ELISA kit. What could be the cause?
A1: High variability in ELISA results can stem from several sources. The most common culprits are cross-reactivity with structurally similar molecules and matrix effects from the biological sample. Synephrine shares a core phenethylamine (B48288) structure with other endogenous amines like octopamine, tyramine, and phenylephrine.[1] Your antibody may be binding to these compounds, leading to an overestimation of synephrine concentration.
-
Recommendation: Perform a cross-reactivity test by spiking your assay with known concentrations of related amines (see Table 1). If cross-reactivity is confirmed, you may need to implement a sample cleanup step, such as Solid-Phase Extraction (SPE), before analysis or switch to a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]
Q2: My LC-MS/MS results show significant ion suppression when analyzing synephrine in plasma, but not in my solvent-based standards. How can I correct for this?
A2: This is a classic example of a "matrix effect," where co-eluting components from a complex sample (like plasma salts, lipids, or proteins) interfere with the ionization of your target analyte in the mass spectrometer's source.[3] This interference can suppress or enhance the signal, leading to inaccurate quantification.[3]
-
Recommendation:
-
Improve Sample Cleanup: Use a robust sample preparation method like SPE to remove interfering matrix components.[4][5]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as p-synephrine-d3, is the gold standard for correcting matrix effects.[6] It co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate ratiometric quantification.
-
Create a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix identical to your samples (e.g., synephrine-free plasma) to ensure that the standards and samples experience the same matrix effect.[3]
-
Q3: When using HPLC-UV, I see a peak at a similar retention time to synephrine in my blank urine samples. How do I confirm the peak identity?
A3: Peak co-elution is a common challenge in HPLC-UV analysis, especially in complex matrices. The unidentified peak could be an endogenous compound or a metabolite.
-
Recommendation:
-
Photodiode Array (PDA) Detector: If your HPLC system has a PDA detector, compare the UV spectrum of the synephrine standard peak with the spectrum of the interfering peak in your blank.[1] A mismatch in the spectra indicates the peaks are from different compounds.
-
Method Optimization: Adjust chromatographic conditions (e.g., change mobile phase pH, gradient slope, or switch to a different column chemistry) to try and resolve the two peaks. Synephrine is a polar amine, and its retention can be manipulated using ion-pairing agents.[1]
-
Confirmation by Mass Spectrometry: The most definitive way to confirm peak identity is to analyze the sample using LC-MS. This will provide mass-to-charge ratio (m/z) information, confirming whether the peak corresponds to synephrine.[7]
-
Troubleshooting Guide: Low Recovery of Synephrine from Urine using SPE
This guide provides a systematic approach to diagnosing and resolving low or inconsistent analyte recovery during Solid-Phase Extraction (SPE) of synephrine from urine samples.
Objective: To achieve consistent synephrine recovery rates between 85% and 115%.
Workflow:
Caption: Troubleshooting workflow for low synephrine recovery.
Data Presentation
Quantitative data is crucial for diagnosing interference. The tables below provide example data for cross-reactivity and solvent optimization experiments.
Table 1: Example Cross-Reactivity Data for an Anti-Synephrine Antibody (ELISA)
| Interfering Compound | Concentration (ng/mL) | Signal Equivalent to 10 ng/mL Synephrine | Cross-Reactivity (%) |
| p-Synephrine | 10 | 100% | 100.0% |
| m-Synephrine (Phenylephrine) | 150 | 100% | 6.7% |
| p-Octopamine | 400 | 100% | 2.5% |
| Tyramine | 1200 | 100% | 0.8% |
| Norepinephrine | > 5000 | < 10% | < 0.2% |
Cross-reactivity is calculated as: (Concentration of Synephrine / Concentration of Interfering Compound at equivalent signal) x 100.
Table 2: Example Data for SPE Elution Solvent Optimization
| Elution Solvent Composition | Mean Recovery (%) | Standard Deviation (%) |
| 100% Methanol | 65.2 | 8.5 |
| 100% Acetonitrile | 58.1 | 9.2 |
| Methanol with 2% Formic Acid | 94.7 | 3.1 |
| Methanol with 5% Ammonium Hydroxide | 98.5 | 2.4 |
| Isopropanol with 2% Formic Acid | 89.3 | 4.6 |
Data shows that a basic methanolic solution provides the highest and most consistent recovery for synephrine from a mixed-mode cation exchange SPE cartridge.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Synephrine from Human Urine
This protocol is designed for cleaning and concentrating synephrine from a complex biological matrix prior to LC-MS/MS analysis.
-
Materials :
-
Mixed-Mode Cation Exchange SPE Cartridges (e.g., 30 mg, 1 mL)
-
Urine samples
-
p-Synephrine standard
-
Methanol (HPLC grade)
-
Deionized Water
-
Formic Acid
-
Ammonium Hydroxide
-
SPE Vacuum Manifold
-
-
Procedure :
-
Sample Pre-treatment : Thaw urine samples and centrifuge at 3000 x g for 10 minutes. Take 1 mL of the supernatant and adjust pH to ~6.0 with 0.1 M HCl or NaOH.
-
Cartridge Conditioning : Condition the SPE cartridge by passing 1 mL of Methanol followed by 1 mL of Deionized Water. Do not allow the cartridge to go dry.
-
Sample Loading : Load the 1 mL of pre-treated urine onto the cartridge at a flow rate of approximately 1 mL/min.
-
Washing : Wash the cartridge with 1 mL of Deionized Water, followed by 1 mL of Methanol to remove hydrophilic and some non-polar interferences.
-
Elution : Elute the synephrine from the cartridge by passing 1 mL of Methanol containing 5% Ammonium Hydroxide into a clean collection tube. The basic pH neutralizes the amine, releasing it from the sorbent.
-
Dry-down and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Caption: Workflow for SPE sample cleanup of synephrine.
Protocol 2: Adrenergic Signaling and Potential Interference
Understanding the biological mechanism of synephrine is key to predicting interactions. Synephrine is an agonist primarily for α-adrenergic receptors and, to a lesser extent, β-adrenergic receptors.[8][9][10] Assays studying downstream effects (e.g., cAMP production, calcium mobilization) can be affected by other compounds that act on the same pathway.
References
- 1. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of synephrine in feeds by a novel quick, easy, cheap, effective, rugged, and safe solid-phase extraction method combined with UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Development and Validation of a Targeted LC-HRAM-MS/MS Methodology to Separate and Quantify p-Synephrine and m-Synephrine in Dietary Supplements and Herbal Preparations [mdpi.com]
- 8. p‐Synephrine, ephedrine, p‐octopamine and m‐synephrine: Comparative mechanistic, physiological and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p-Synephrine, ephedrine, p-octopamine and m-synephrine: Comparative mechanistic, physiological and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synephrine Analysis in Reversed-Phase Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor retention of synephrine (B1677852) in reversed-phase chromatography.
Frequently Asked Questions (FAQs)
Q1: Why does synephrine show poor retention on a standard C18 column?
A1: Synephrine is a polar and basic compound, classified as a hydrophilic biogenic amine.[1] Its chemical properties, specifically a low octanol-water partition coefficient (LogP of approximately -0.45 to -0.62) and a basic pKa of around 9.6, cause it to have a weak affinity for the nonpolar stationary phase in reversed-phase chromatography.[2] Consequently, it elutes very early in the chromatographic run, often near the solvent front, leading to poor resolution and inaccurate quantification.
Q2: What are the primary strategies to improve synephrine retention in reversed-phase HPLC?
A2: The main approaches to enhance the retention of synephrine on reversed-phase columns include:
-
Mobile Phase pH Adjustment: Modifying the pH of the mobile phase to suppress the ionization of synephrine.
-
Use of Ion-Pairing Reagents: Introducing an agent that forms a neutral complex with the ionized synephrine, thereby increasing its retention.[1][3]
-
Mixed-Mode Chromatography: Employing a stationary phase with both reversed-phase and ion-exchange characteristics.[1]
Q3: How does adjusting the mobile phase pH improve synephrine retention?
A3: By increasing the pH of the mobile phase to a value close to or slightly above the pKa of synephrine (approximately 9.6), the compound becomes less protonated (less ionized).[2][7] In its neutral form, synephrine interacts more strongly with the hydrophobic C18 stationary phase, leading to increased retention. However, it is crucial to use a pH-stable column, as traditional silica-based columns can degrade at high pH.[7]
Q4: What is ion-pairing chromatography and how does it apply to synephrine analysis?
A4: Ion-pairing chromatography is a technique used to separate ionic compounds on a reversed-phase column. An ion-pairing reagent, which is a large ionic molecule with a hydrophobic tail, is added to the mobile phase.[8] For the analysis of the cationic synephrine, an anionic ion-pairing reagent such as an alkyl sulfonate (e.g., sodium 1-pentanesulfonate or sodium 1-hexanesulfonate) is used.[3][9] The reagent forms an ion pair with the protonated synephrine, effectively neutralizing its charge and adding a hydrophobic character, which significantly increases its retention on the C18 column.[3]
Q5: Are there any alternatives to ion-pairing reagents for improving synephrine retention?
A5: Yes, mixed-mode chromatography is an excellent alternative that avoids the use of ion-pairing reagents.[1] Mixed-mode columns have stationary phases that possess both reversed-phase (e.g., C18) and ion-exchange functionalities. This dual retention mechanism allows for the effective separation of polar and ionic compounds like synephrine without the need for mobile phase additives that can be harsh on the column and incompatible with mass spectrometry.[1] Another powerful alternative is HILIC, which uses a polar stationary phase and a high concentration of organic solvent in the mobile phase to retain polar analytes.[5][6][10]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of synephrine using reversed-phase chromatography.
Issue 1: Synephrine Elutes at or Near the Solvent Front
Cause: Insufficient interaction between the polar synephrine and the nonpolar stationary phase.
Solutions:
-
Decrease the organic solvent content: Reducing the percentage of acetonitrile (B52724) or methanol (B129727) in the mobile phase will increase the retention of synephrine.[7]
-
Adjust the mobile phase pH: For basic compounds like synephrine, increasing the mobile phase pH can suppress ionization and improve retention. Ensure your column is stable at the chosen pH.[7]
-
Incorporate an ion-pairing reagent: Add an anionic ion-pairing reagent to the mobile phase to form a neutral, more retentive complex with synephrine.[3]
-
Switch to a different chromatographic mode: Consider using a mixed-mode or HILIC column designed for the retention of polar compounds.[1][5]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Cause: Several factors can contribute to poor peak shape, including secondary interactions with the stationary phase, improper mobile phase pH, or column overload.
Solutions:
-
Optimize mobile phase pH: Ensure the mobile phase pH is at least 2 pH units away from the pKa of synephrine to ensure it is either fully ionized or fully neutral.[11]
-
Use a suitable buffer: A buffer concentration of 20-50 mM is generally recommended to maintain a stable pH.
-
Consider a different column: Columns with high-purity silica (B1680970) and effective end-capping can reduce peak tailing caused by interactions with residual silanols.
-
Reduce sample concentration: Injecting a lower concentration of the sample can prevent column overload, which can cause peak fronting.[12]
-
Add a chaotropic agent: Certain salts, when added to the mobile phase, can improve peak shape and retention for basic compounds.
Issue 3: Inconsistent Retention Times
Cause: Fluctuations in retention time can be due to an improperly equilibrated column, changes in mobile phase composition, or temperature variations.
Solutions:
-
Ensure proper column equilibration: Equilibrate the column with the mobile phase for a sufficient amount of time before starting the analysis, especially when using ion-pairing reagents.
-
Prepare fresh mobile phase daily: The composition of the mobile phase can change over time due to the evaporation of volatile components.
-
Use a column oven: Maintaining a constant column temperature will ensure reproducible retention times.
-
Check for system leaks: Any leaks in the HPLC system can lead to fluctuations in flow rate and, consequently, retention times.
Experimental Protocols
Method 1: Ion-Pairing Reversed-Phase Chromatography
This method utilizes an ion-pairing reagent to enhance the retention of synephrine.
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm)[13] |
| Mobile Phase | Methanol:Water (1:1) containing 3.5% (w/v) sodium 1-pentanesulfonate and 0.1% (v/v) acetic acid[9] |
| Flow Rate | 1.0 mL/min[13] |
| Detection | UV at 275 nm[9] |
| Temperature | Ambient |
Protocol:
-
Prepare the mobile phase by dissolving the sodium 1-pentanesulfonate and adding acetic acid to the methanol:water mixture.
-
Equilibrate the C18 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare synephrine standards and samples in a suitable diluent (e.g., mobile phase).
-
Inject the standards and samples onto the HPLC system.
Method 2: pH-Modified Reversed-Phase Chromatography
This method adjusts the mobile phase pH to improve the retention of synephrine.
| Parameter | Condition |
| Column | C18 (e.g., Phenomenex Luna C18(2), 3.0 x 150 mm, 5 µm)[3] |
| Mobile Phase A | 10 mM Hexanesulfonate in 20 mM borate (B1201080) buffer, pH 8.2[3] |
| Mobile Phase B | 20% Acetonitrile in Mobile Phase A[3] |
| Gradient | A gradient may be optimized for the separation of synephrine from other compounds. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 224 nm[3] |
| Temperature | 30 °C |
Protocol:
-
Prepare the borate buffer and adjust the pH to 8.2. Dissolve the hexanesulfonate to create Mobile Phase A. Prepare Mobile Phase B by mixing acetonitrile with Mobile Phase A.
-
Equilibrate the column with the initial mobile phase conditions for at least 20-30 minutes.
-
Prepare synephrine standards and samples.
-
Inject the standards and samples.
Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
This method is an alternative approach for retaining highly polar compounds like synephrine.
| Parameter | Condition |
| Column | HILIC (e.g., Zwitterionic monolith or BEH Amide)[4][6] |
| Mobile Phase | Acetonitrile : 10 mM Sodium Phosphate (pH 4.0) (80:20, v/v)[4] |
| Flow Rate | 0.2 - 0.5 mL/min |
| Detection | UV or Electrochemical Detection[4] |
| Temperature | Ambient |
Protocol:
-
Prepare the mobile phase by mixing acetonitrile and the aqueous buffer.
-
Equilibrate the HILIC column with the mobile phase for an extended period (HILIC columns often require longer equilibration times than reversed-phase columns).
-
Dissolve synephrine standards and samples in the mobile phase.
-
Inject the standards and samples.
Visualizations
Caption: Troubleshooting workflow for poor synephrine retention.
Caption: Comparison of retention mechanisms for synephrine.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Synephrine | C9H13NO2 | CID 7172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemical Determination of Synephrine by Hydrophilic Interaction Liquid Chromatography Using a Zwitterionic Monolith Column | Semantic Scholar [semanticscholar.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 8. longdom.org [longdom.org]
- 9. [Quantitative analysis of synephrine in zhishi injection by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scite.ai [scite.ai]
Technical Support Center: Degradation Kinetics of p-Synephrine Under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation kinetics of p-synephrine under acidic conditions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of p-synephrine under acidic conditions?
A1: Under acidic conditions, the primary degradation pathway for p-synephrine is dimerization. This reaction proceeds through an elimination mechanism to form disynephrine ether dihydrochloride (B599025).[1] The acidic environment facilitates the formation of a stable benzylic carbonium ion intermediate, which then leads to the dimerization product.[1][2]
Q2: Are there other potential degradation pathways for p-synephrine in acidic media?
A2: Yes, while dimerization is the main pathway, other degradation routes are possible. One such pathway is the formation of an aziridine (B145994) ring through the ring closure of the benzylic carbonium ion intermediate.[1][2] The pH of the medium is a critical factor that can influence the balance between these different degradation rates.[1][2]
Q3: What is the effect of pH on the degradation rate of p-synephrine?
A3: The degradation rate of p-synephrine is expected to be significantly influenced by pH.[1][2] While extensive quantitative data across a wide pH range is limited in publicly available literature, it is understood that acidic conditions promote degradation. However, a straightforward correlation is not always observed. For instance, in processes like temperature cycling-induced deracemization, increasing the pH did not necessarily lead to enhanced enantioenrichment, as the expected decrease in the degradation rate might be offset by a reduction in the racemization rate.[1][2]
Q4: What analytical methods are suitable for monitoring the degradation of p-synephrine?
A4: High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for quantifying the concentration of p-synephrine and monitoring its degradation over time.[1] This method allows for the separation and quantification of the parent compound from its degradation products. For more detailed structural elucidation of the degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized.
Troubleshooting Guides
Issue 1: Unexpectedly fast degradation of p-synephrine in an acidic solution.
-
Possible Cause 1: High Temperature.
-
Troubleshooting Step: Verify the temperature of your experimental setup. The degradation rate of p-synephrine is temperature-dependent. For instance, significant degradation has been observed at 50°C in a 4 M HCl/KCl buffer.[1] If possible, conduct your experiment at a lower temperature to reduce the degradation rate.
-
-
Possible Cause 2: Highly Acidic Conditions.
-
Troubleshooting Step: Measure the pH of your solution. Very low pH values can accelerate the degradation of p-synephrine. Consider using a less acidic buffer system if your experimental conditions allow.
-
-
Possible Cause 3: Presence of Catalysts.
-
Troubleshooting Step: Review the composition of your solution for any potential catalysts that could be accelerating the degradation. Ensure all glassware is thoroughly cleaned to avoid contaminants.
-
Issue 2: Appearance of unknown peaks in the HPLC chromatogram during a p-synephrine stability study.
-
Possible Cause 1: Formation of Degradation Products.
-
Troubleshooting Step: The primary degradation product under acidic conditions is the disynephrine ether dihydrochloride dimer.[1] This dimer will have a different retention time than p-synephrine. To confirm the identity of the new peak, consider using a mass spectrometry (MS) detector coupled with your HPLC system to determine the molecular weight of the unknown compound.
-
-
Possible Cause 2: Formation of Minor Degradation Products.
-
Troubleshooting Step: Besides the main dimer, other minor degradation products like the aziridine derivative may form.[1] These will also appear as separate peaks. A diode array detector (DAD) can provide UV spectral information which may help in the initial characterization of these minor products.
-
Issue 3: Poor reproducibility of kinetic data for p-synephrine degradation.
-
Possible Cause 1: Inconsistent pH.
-
Troubleshooting Step: Ensure the pH of your reaction mixture is accurately controlled and consistent across all experiments. Use a calibrated pH meter and freshly prepared buffers.
-
-
Possible Cause 2: Temperature Fluctuations.
-
Troubleshooting Step: Use a temperature-controlled reaction vessel or water bath to maintain a constant temperature throughout the experiment. Even small temperature variations can significantly impact reaction kinetics.
-
-
Possible Cause 3: Inaccurate Sampling or Dilution.
-
Troubleshooting Step: Review your sampling and dilution procedures. Ensure that aliquots are taken at precise time intervals and that dilutions are performed accurately to avoid errors in concentration measurements.
-
Data Presentation
| Parameter | Value | Conditions | Source |
| Depletion Rate | 1.8 x 10-5 moles of synephrine (B1677852) / g of buffer / min | Nearly saturated solution of RS-SYNHCl in 4 M HCl/KCl buffer at 50°C | [1] |
Experimental Protocols
Protocol 1: Monitoring p-Synephrine Depletion Kinetics under Acidic Conditions
This protocol is based on the methodology described for monitoring synephrine depletion at 50°C.[1]
-
Solution Preparation: Prepare a nearly saturated solution of p-synephrine hydrochloride (e.g., 30 g of RS-SYNHCl in 10 mL of 4 M HCl/KCl buffer) in a temperature-controlled jacketed vessel.
-
Dissolution: Heat the solution with stirring (e.g., to 58°C with magnetic stirring at 300 rpm for 15 minutes) to ensure complete dissolution.
-
Temperature Control: Maintain the solution at the desired constant temperature (e.g., 50°C).
-
Sampling: At various time intervals, withdraw 1 mL aliquots of the solution.
-
Sample Preparation for Analysis: Filter the samples through a 0.22 µm filter and dilute them with the HPLC mobile phase.
-
HPLC Analysis: Analyze the diluted samples by HPLC to quantify the concentration of p-synephrine.
-
Data Analysis: Plot the concentration of p-synephrine as a function of time to determine the degradation kinetics.
Mandatory Visualization
Caption: Degradation pathway of p-synephrine under acidic conditions.
Caption: Experimental workflow for monitoring p-synephrine degradation.
References
Technical Support Center: Minimizing Cardiovascular Effects in Animal Studies with p-Synephrine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing the cardiovascular effects of p-synephrine in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected cardiovascular effects of p-synephrine in animal models?
A1: Based on numerous animal studies, p-synephrine, when administered at commonly used and even exceedingly high doses, is not expected to produce significant adverse cardiovascular effects.[1][2] In many cases, the effects on heart rate and blood pressure are minimal and considered clinically insignificant.[1][2] Some studies in rats have even reported a small, statistically insignificant decrease in diastolic blood pressure.[1]
Q2: How does the cardiovascular profile of p-synephrine differ from other stimulants like ephedrine (B3423809) or caffeine?
A2: p-Synephrine's cardiovascular profile is notably different from that of ephedrine and caffeine. This difference is primarily due to its mechanism of action. p-Synephrine has a low binding affinity for α-1, α-2, β-1, and β-2 adrenergic receptors, which are heavily involved in cardiovascular stimulation (e.g., vasoconstriction and increased heart rate).[3][4] In contrast, its primary target is thought to be the β-3 adrenergic receptor, which is more closely associated with lipolysis and thermogenesis.[3][5] Importantly, studies have shown that p-synephrine does not potentiate the cardiovascular effects of caffeine.[1][2]
Q3: What is the primary mechanism of action of p-synephrine on the cardiovascular system?
A3: The primary reason for p-synephrine's minimal impact on the cardiovascular system is its selective binding to adrenergic receptors. It exhibits poor affinity for α-1, α-2, β-1, and β-2 adrenergic receptors, which are the primary mediators of cardiovascular responses such as increased heart rate and blood pressure.[3][4] Instead, p-synephrine is believed to exert its effects, such as increased lipolysis, through the activation of β-3 adrenergic receptors.[3][5]
Q4: Are there any known interactions between p-synephrine and other compounds that could lead to cardiovascular effects?
A4: While p-synephrine itself has a favorable cardiovascular safety profile, it is crucial to consider its use in combination with other substances. However, research has consistently shown that p-synephrine does not augment the cardiovascular effects of caffeine.[1][2] When unexpected cardiovascular effects are observed in studies using combination products, it is often attributed to other ingredients in the formulation. Caution should be exercised when co-administering p-synephrine with other stimulants, and thorough evaluation of all components of a formulation is recommended.
Q5: What are the recommended dose ranges for p-synephrine in rodent studies to avoid cardiovascular effects?
A5: Animal studies have utilized a wide range of p-synephrine doses, often far exceeding the equivalent human doses, without observing significant cardiovascular events. For instance, studies in rats have used doses up to 50 mg/kg with minimal and clinically insignificant effects on heart rate and blood pressure.[1][2] In mice, doses up to 300 mg/kg have been administered without adverse effects on blood pressure or heart rate.[2][6] It is always recommended to start with a dose range relevant to the research question and conduct pilot studies to determine the optimal dose with the desired metabolic effects and minimal cardiovascular impact.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected increase in heart rate or blood pressure. | Compound Purity: The p-synephrine used may be contaminated with other more active isomers, such as m-synephrine, which have greater cardiovascular activity. | Verify Compound Purity: Ensure the p-synephrine used is of high purity and the isomeric composition is confirmed by the supplier. Request a certificate of analysis. |
| Co-administered Substances: The vehicle or other compounds administered alongside p-synephrine may have their own cardiovascular effects. | Isolate Variables: Conduct control experiments with the vehicle alone to rule out its effects. If using a combination of substances, test each compound individually. | |
| Animal Stress: Improper handling or restraint during administration and measurement can induce a stress response, leading to transient increases in heart rate and blood pressure. | Acclimatization and Proper Handling: Ensure animals are properly acclimated to the experimental procedures, including handling and any restraint devices. Use non-invasive monitoring techniques where possible to minimize stress. | |
| Inconsistent or highly variable cardiovascular readings. | Measurement Technique: Inconsistent placement of monitoring equipment (e.g., tail-cuff) or animal movement can lead to inaccurate readings. | Standardize Monitoring Protocol: Develop and adhere to a strict standard operating procedure for all cardiovascular measurements. Ensure all personnel are adequately trained in the technique. Consider using telemetry for continuous and less-stressful monitoring. |
| Time of Day: The cardiovascular parameters of rodents can vary throughout their circadian cycle. | Consistent Timing: Perform all experiments and measurements at the same time of day to minimize variability due to circadian rhythms. | |
| No observable metabolic effect at a dose that is reported to be effective. | Route of Administration: The bioavailability of p-synephrine can be affected by the route of administration. | Optimize Administration Route: Oral gavage is a common and effective method. Ensure proper technique to deliver the full dose to the stomach. For more direct and rapid effects, intravenous or intraperitoneal routes can be considered, though these may have different pharmacokinetic profiles. |
| Animal Strain/Sex: Different strains and sexes of rodents may exhibit varied responses to p-synephrine. | Consider Strain and Sex: Be aware of the potential for strain- and sex-dependent differences in response. If possible, test in both male and female animals of a well-characterized strain. |
Data Summary
Table 1: Summary of p-Synephrine Effects on Cardiovascular Parameters in Rodent Studies
| Animal Model | Dose of p-Synephrine | Co-administered Substance | Effect on Heart Rate | Effect on Blood Pressure | Reference |
| Rat | Up to 50 mg/kg for 28 days | None | Minimal, clinically insignificant effects | Minimal, clinically insignificant effects | [1][2] |
| Rat | Up to 50 mg/kg for 28 days | 25 mg/kg caffeine | Small increases, attributed to caffeine | Small increases, attributed to caffeine | [1][2] |
| Mouse | 30/150/300 mg/kg daily | None | No adverse effects observed | No adverse effects observed | [2][6] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of p-Synephrine in Rats
1. Materials and Reagents:
-
p-Synephrine powder
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Appropriately sized gavage needles (e.g., 18-20 gauge for adult rats)
-
Syringes
-
Balance for weighing animals and compound
-
Vortex mixer or sonicator
2. Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of p-synephrine.
-
Suspend or dissolve the p-synephrine in the chosen vehicle at the desired concentration. Ensure a homogenous suspension by vortexing or sonicating.
-
-
Animal Preparation:
-
Weigh the rat to determine the correct volume of the dosing solution to administer.
-
Gently but firmly restrain the rat.
-
-
Gavage Administration:
-
Measure the gavage needle against the rat to determine the correct insertion depth (from the mouth to the last rib).
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the dosing solution.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress immediately after the procedure and at regular intervals.
-
Protocol 2: Non-Invasive Blood Pressure Measurement in Conscious Rats (Tail-Cuff Method)
1. Materials:
-
Non-invasive blood pressure system with a tail-cuff and sensor
-
Restrainer for the rat
-
Warming platform
2. Procedure:
-
Acclimatization:
-
Acclimate the rats to the restrainer and the procedure for several days before the actual measurement to minimize stress.
-
-
Animal Preparation:
-
Place the rat in the restrainer.
-
Position the tail-cuff and sensor on the proximal portion of the tail.
-
Place the rat on a warming platform to promote vasodilation of the tail artery, which is necessary for accurate readings.
-
-
Measurement:
-
Follow the manufacturer's instructions for the specific blood pressure system to initiate the measurement cycle.
-
The system will automatically inflate and deflate the cuff while recording the blood pressure.
-
Obtain multiple stable readings and calculate the average.
-
-
Data Recording:
-
Record the systolic blood pressure, diastolic blood pressure, and heart rate.
-
Protocol 3: Cardiovascular Monitoring using Radiotelemetry in Mice
1. Materials:
-
Implantable telemetry device
-
Surgical instruments
-
Anesthesia machine
-
Receivers and data acquisition system
2. Procedure:
-
Surgical Implantation:
-
Anesthetize the mouse.
-
Surgically implant the telemetry device according to the manufacturer's protocol. The catheter is typically placed in the carotid artery for blood pressure measurement, and the device body is placed in a subcutaneous pocket.
-
-
Recovery:
-
Allow the animal to fully recover from surgery before starting data collection.
-
-
Data Acquisition:
-
House the mouse in its home cage placed on a receiver.
-
The telemetry system will continuously and wirelessly transmit data on blood pressure and heart rate to the data acquisition system.
-
-
Data Analysis:
-
Analyze the continuous data to assess the effects of p-synephrine administration over time.
-
Visualizations
Caption: p-Synephrine's preferential binding to β3-adrenergic receptors.
Caption: General experimental workflow for assessing cardiovascular effects.
References
- 1. 4.5. Blood Pressure Measurement of Conscious Rats [bio-protocol.org]
- 2. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non Invasive blood pressure (NIBP) test [panlab.com]
- 4. pnas.org [pnas.org]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Differentiating p-Synephrine and m-Synephrine in Analytical Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on distinguishing p-synephrine from its positional isomer, m-synephrine (phenylephrine), in analytical assays. Accurate differentiation is critical due to their distinct pharmacological profiles and regulatory statuses.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to differentiate between p-synephrine and m-synephrine?
A1: The primary reason for differentiation lies in their pharmacological activity and natural occurrence. p-Synephrine is the main protoalkaloid found in Citrus aurantium (bitter orange) and is commonly used in dietary supplements for weight management.[5][6] In contrast, m-synephrine is a synthetic compound used as a pharmaceutical nasal decongestant and vasopressor.[1][2] m-Synephrine is a more potent α-adrenergic agonist than p-synephrine, leading to more significant cardiovascular effects such as increased blood pressure.[1][7] Regulatory agencies require the ability to distinguish between these isomers to ensure product safety and compliance.[1][2]
Q2: What are the main analytical challenges in separating p-synephrine and m-synephrine?
A2: As positional isomers, p-synephrine and m-synephrine have the same molecular weight and similar physicochemical properties, which makes their separation challenging.[2][3] Common issues include chromatographic co-elution, where the isomers are not adequately resolved, and matrix effects from complex sample backgrounds like dietary supplements.
Q3: Which analytical techniques are most effective for separating these isomers?
A3: Several chromatographic techniques have been successfully employed, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[2][8][9] LC-MS/MS is often preferred for its high sensitivity and selectivity, which is particularly useful for quantifying low levels of these isomers in complex matrices.[1][3][8]
Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used to differentiate p- and m-synephrine?
A4: Yes, NMR spectroscopy can distinguish between p- and m-synephrine. The different positions of the hydroxyl group on the aromatic ring result in distinct chemical shifts and splitting patterns for the aromatic protons in their ¹H NMR spectra.[10][11] Advanced 2D NMR techniques like COSY, HSQC, and HMBC can further confirm the structural assignments.[10]
Q5: Are there methods for separating the enantiomers of synephrine (B1677852)?
A5: Yes, chiral chromatography techniques can separate the enantiomers (R- and S-forms) of synephrine.[12][13][14] This is important because the biological activity can differ between enantiomers.[15] Methods often involve using a chiral stationary phase (CSP) in HPLC or a chiral derivatizing agent.[12][14]
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Chromatographic Resolution / Peak Co-elution | - Inappropriate column chemistry.- Mobile phase composition is not optimal.- Isocratic elution is insufficient. | - Use a column specifically designed for isomer separation, such as a pentafluorophenyl (PFP) column.[1]- Adjust the mobile phase pH, organic solvent ratio, or introduce an ion-pairing agent.[16]- Implement a gradient elution program to improve separation.[2] |
| Peak Tailing or Asymmetry | - Active sites on the column interacting with the amine groups of synephrine.- Sample overload.- Incompatible sample solvent. | - Use a column with end-capping or add a competing amine to the mobile phase.- Reduce the injection volume or sample concentration.- Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. |
| Matrix Interference / Ion Suppression (in LC-MS) | - Co-eluting compounds from the sample matrix (e.g., herbal extracts).- Insufficient sample cleanup. | - Optimize the sample preparation method to include a solid-phase extraction (SPE) step.- Utilize a "dilute and shoot" approach for simpler matrices.[1][3]- Employ a more selective mass spectrometry scan mode, such as Multiple Reaction Monitoring (MRM). |
| Low Analyte Recovery | - Inefficient extraction from the sample matrix.- Analyte degradation during sample processing. | - Optimize the extraction solvent and conditions (e.g., sonication time, temperature).- Ensure the pH of the extraction solvent is appropriate for the amine analytes.- Minimize sample exposure to heat and light. |
| Inconsistent Retention Times | - Fluctuations in column temperature.- Mobile phase degradation or improper preparation.- Column degradation. | - Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase daily and ensure it is thoroughly degassed.- Use a guard column and flush the column regularly. |
Experimental Protocols
Method 1: LC-HRAM-MS/MS for Separation and Quantification
This method is highly selective and suitable for complex matrices like dietary supplements.[1][3]
1. Sample Preparation ("Dilute and Shoot")
-
Accurately weigh a portion of the homogenized sample (e.g., powdered tablet).
-
Add a known volume of extraction solvent (e.g., methanol/water mixture).
-
Vortex and sonicate to ensure complete dissolution.
-
Centrifuge to pellet insoluble matter.
-
Dilute the supernatant to a concentration within the calibration range.
-
Add an internal standard (e.g., a stable isotope-labeled synephrine).[1]
-
Filter the final solution through a 0.22 µm filter before injection.
2. Chromatographic Conditions
-
Column: Acquity UPLC HSS PFP (150 mm × 2.1 mm, 1.8 µm particle size).[1]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) (pH 7.6) in water.[1]
-
Mobile Phase B: 10 mM ammonium acetate (pH 7.6) in methanol.[1]
-
Flow Rate: 0.3 mL/minute.[1]
-
Column Temperature: 40 °C.[1]
-
Gradient Program:
-
0-1.5 min: 50% B (isocratic)
-
1.5-2.0 min: Ramp to 80% B
-
2.0-6.0 min: Hold at 80% B
-
Follow with a wash step at 95% B and re-equilibration.[1]
-
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: High-Resolution Accurate Mass (HRAM) Tandem MS (MS/MS).[1]
-
Monitor for the specific precursor and product ions of p-synephrine and m-synephrine.
Method 2: HPLC-UV for Separation and Quantification
A robust and widely available method for quantifying synephrine isomers.[2][16]
1. Sample Preparation
-
Perform an aqueous extraction (e.g., 0.1% phosphoric acid in water).[16]
-
Sonicate the sample in the extraction solvent.
-
Centrifuge and filter the supernatant before injection.
2. Chromatographic Conditions
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: An aqueous mobile phase containing an anionic ion-pairing agent is necessary to retain the polar amines.[8][16] The pH should be adjusted to be near the pKa of the analytes to achieve resolution.[16]
-
Detector: UV detector set at the absorbance maximum of synephrine (e.g., 224 nm).[16]
-
Internal Standard: Terbutaline can be used as an internal standard.[2]
Method 3: GC-MS for Determination
This method requires derivatization to make the analytes volatile.
1. Sample Preparation and Derivatization
-
Perform a liquid-liquid extraction of the sample under alkaline conditions (e.g., with chloroform/isopropanol).[9]
-
Add an internal standard (e.g., 3,4-methylenedioxypropylamphetamine).[9]
-
Evaporate the organic solvent to dryness.
-
Derivatize the residue with a suitable agent, such as pentafluoropropionic anhydride (B1165640) (PFPA), to make the analytes volatile.[9]
2. GC-MS Conditions
-
Column: A fused silica (B1680970) capillary column.[9]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[9]
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for Synephrine Isomer Analysis
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Selectivity | Moderate; relies on chromatographic separation. | High; combines chromatography and mass filtering.[1] | High; requires derivatization. |
| Sensitivity | Lower (LOQ ~300-900 µg/g).[16][17] | Higher (LOQ can be in the ng/mL range).[1] | High (LOQ ~0.1 µg/mg or µg/mL).[9] |
| Sample Prep | Aqueous extraction, may require ion-pairing agents.[16] | Simple "dilute and shoot" or SPE.[1][3] | Liquid-liquid extraction and mandatory derivatization.[9] |
| Typical Run Time | ~25 minutes.[2] | ~10 minutes.[1] | Variable, depends on temperature program. |
| Validation Data | Recovery: 97.5-104% for p-synephrine.[16][17] RSD: 1.48-3.55%.[16][17] | Recovery: 98-112.6%.[1] | Recovery: 89.3-90.5%.[9] |
Signaling Pathway Diagrams
The pharmacological differences between p-synephrine and m-synephrine are primarily due to their differential binding to adrenergic receptors.[5][18] m-Synephrine is a potent α-adrenergic agonist, while p-synephrine has a much weaker affinity for α- and β-1/2 adrenergic receptors but shows some affinity for β-3 adrenergic receptors.[1][18][19][20]
Caption: p-Synephrine signaling primarily via the β3-adrenergic receptor.
Caption: m-Synephrine signaling primarily via the α1-adrenergic receptor.
Caption: General experimental workflow for synephrine isomer analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. excli.de [excli.de]
- 7. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A rapid and simple procedure for the determination of synephrine in dietary supplements by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. magritek.com [magritek.com]
- 12. Separation of Synephrine Enantiomers in Citrus Fruits by a Reversed Phase HPLC after Chiral Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 14. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. p-Synephrine, ephedrine, p-octopamine and m-synephrine: Comparative mechanistic, physiological and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. researchgate.net [researchgate.net]
Addressing poor between-day precision for minor alkaloids in synephrine samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the analysis of synephrine (B1677852) and its minor alkaloids, with a specific focus on improving poor between-day precision.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor between-day precision when analyzing minor alkaloids in synephrine samples?
Poor between-day precision for minor alkaloids is a frequently encountered issue, often stemming from several factors:
-
Low Analyte Concentration: Minor alkaloids are typically present at concentrations near the Limit of Quantitation (LOQ), making them more susceptible to variations in instrument response and background noise.[1]
-
Matrix Interferences: The complex sample matrix of botanical extracts can contain compounds that co-elute with or suppress the signal of the minor alkaloids, leading to inconsistent quantification.[1]
-
Sample Preparation Variability: Inconsistent extraction efficiency, sample dilution errors, and instability of the analytes in solution can introduce significant variability between analytical runs performed on different days.
-
Instrumental Fluctuations: Day-to-day variations in HPLC/UHPLC system performance, such as fluctuations in pump flow rate, column temperature, and detector response, can impact retention times and peak areas.[2][3]
-
Analyst-Related Variability: Differences in sample handling and preparation techniques between analysts or even by the same analyst on different days can contribute to poor precision.[4]
Q2: What are the regulatory guidelines for assessing analytical method precision?
The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," outlines the requirements for evaluating method precision.[4][5][6][7][8] Precision is typically assessed at three levels:
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.[4]
-
Intermediate Precision (Inter-assay precision): Expresses the within-laboratory variations, such as on different days, with different analysts, or on different equipment.[4] This is the level that directly addresses between-day precision.
-
Reproducibility: Assesses the precision between different laboratories and is typically considered for the standardization of an analytical method.[4]
Q3: How can I improve the stability of my synephrine and minor alkaloid standard solutions?
The stability of standard solutions is crucial for consistent results. A study on the stability of synephrine and other amines in stock solutions (at concentrations of 40.0 and 80.0 µg/mL for synephrine, and 2.0 and 4.0 µg/mL for other amines) was conducted. The stability of these solutions was assessed at room temperature for 8 hours and after 20 days of storage at -20°C. The study also evaluated the freeze-thaw stability of these solutions over three cycles.[9] To ensure the stability of your own solutions, it is recommended to perform similar stability studies under your laboratory's specific conditions.
Troubleshooting Guide: Improving Between-Day Precision
This guide provides a systematic approach to identifying and resolving the root causes of poor between-day precision in the analysis of minor alkaloids.
Problem: High Variability in Peak Areas and Retention Times for Minor Alkaloids Across Different Days
Workflow for Troubleshooting Poor Between-Day Precision
Caption: A logical workflow for troubleshooting poor between-day precision.
Step 1: System Suitability and Initial Checks
| Question | Possible Cause | Recommended Action |
| Are the system suitability test (SST) parameters (e.g., resolution, tailing factor, plate count) consistent and within acceptance criteria each day? | Column degradation, mobile phase preparation errors, or instrument issues. | If SST fails, do not proceed with sample analysis. Troubleshoot the HPLC system. Prepare fresh mobile phase and standards. If the problem persists, consider replacing the guard column or analytical column.[10] |
| Is the retention time for the main analyte (synephrine) and internal standard (if used) stable across days? | Fluctuations in mobile phase composition, flow rate, or column temperature.[2] | Ensure the mobile phase is prepared consistently and is properly degassed. Verify the pump flow rate and check for leaks. Use a column oven to maintain a constant temperature. |
Step 2: Sample Preparation and Handling
| Question | Possible Cause | Recommended Action |
| Is the sample extraction procedure robust and reproducible? | Incomplete extraction of alkaloids, leading to variability. | Optimize the extraction method. A common procedure involves sonication of the sample in an acidified solvent.[1] Ensure consistent sonication time, temperature, and solvent-to-sample ratio. |
| Are the sample solutions stable over the analysis period? | Degradation of minor alkaloids in the prepared sample. | Perform a stability study of the prepared samples at room temperature and under refrigerated conditions to determine the maximum allowable time between preparation and analysis.[9] |
| Is there a possibility of sample matrix interference? | Co-eluting endogenous compounds affecting peak integration and quantitation.[1] | Employ a more selective sample cleanup technique, such as solid-phase extraction (SPE), to remove interfering matrix components.[11][12] |
Step 3: Analytical Method Parameters
| Question | Possible Cause | Recommended Action |
| Is the chromatographic resolution between the minor alkaloids and any adjacent peaks sufficient? | Inadequate separation leading to inconsistent peak integration. | Optimize the mobile phase composition and gradient profile to improve resolution. Consider using a column with a different selectivity, such as a pentafluorophenyl (PFP) phase, which can offer unique selectivity for alkaloids.[11] |
| Is the detection wavelength optimal for the minor alkaloids? | Low signal-to-noise ratio, making the peaks more susceptible to baseline noise. | While 224 nm is a common detection wavelength for synephrine, evaluate other wavelengths to see if a better signal-to-noise ratio can be achieved for the minor alkaloids.[1] |
| Is the integration of the minor alkaloid peaks consistent? | Inconsistent baseline or peak shape affecting automated integration. | Manually review the integration of the minor alkaloid peaks for each run. Adjust integration parameters if necessary, but ensure the same parameters are applied consistently. |
Step 4: Instrument Performance
| Question | Possible Cause | Recommended Action |
| Are there any fluctuations in the baseline? | Air bubbles in the mobile phase, detector lamp instability, or pump issues. | Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles. Allow the detector lamp to warm up sufficiently before analysis.[13] |
| Is the injector performance consistent? | Inaccurate injection volumes or sample carryover. | Check the injector for leaks and ensure the sample loop is being filled completely. Implement a robust needle wash procedure between injections to minimize carryover.[14] |
| Could there be variations between different HPLC systems if multiple instruments are used? | Differences in system dwell volume and extra-column dispersion can affect chromatography.[3] | If using multiple instruments, ensure the method is robust and validated on each system. Minor adjustments to the gradient or injection program may be necessary to achieve comparable results.[3] |
Data Summary Tables
Table 1: Typical HPLC Method Parameters for Synephrine and Minor Alkaloid Analysis
| Parameter | Typical Value | Reference |
| Column | Luna C18(2), 3.0 x 150 mm, 5 µm | [1] |
| Mobile Phase | Gradient or isocratic elution with an acidic mobile phase (e.g., with an ion-pairing agent) | [1] |
| Flow Rate | 0.85 mL/min | [1] |
| Column Temperature | 35°C | [1] |
| Injection Volume | 20 µL | [1] |
| Detection Wavelength | 224 nm | [1] |
Table 2: Reported Precision Data for Synephrine and Minor Alkaloids
| Analyte | Precision Level | Concentration Level | Reported RSD (%) | Reference |
| Synephrine | Repeatability | Not Specified | 1.48 - 3.55 | [1] |
| Minor Alkaloids | Between-day | Near LOQ (300-900 µg/g) | Poor (not quantified) | [1] |
Experimental Protocols
Protocol 1: Standard and Sample Preparation for HPLC Analysis
Objective: To prepare standard solutions and sample extracts for the quantification of synephrine and minor alkaloids.
Materials:
-
Reference standards of synephrine, octopamine, tyramine, N-methyltyramine, and hordenine.
-
HPLC-grade methanol (B129727), water, and any required mobile phase additives (e.g., ion-pairing agents, acids).
-
Synephrine-containing sample (e.g., bitter orange extract).
-
Volumetric flasks, pipettes, and syringes.
-
Ultrasonic bath.
-
0.45 µm syringe filters.
Procedure:
-
Standard Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of each reference standard into separate 10 mL volumetric flasks.
-
Dissolve the standards in methanol and dilute to volume. These are the individual stock solutions.
-
Prepare a mixed standard stock solution by pipetting appropriate volumes of each individual stock solution into a single volumetric flask and diluting with methanol.
-
-
Calibration Standard Preparation:
-
Perform serial dilutions of the mixed standard stock solution with the mobile phase to prepare a series of calibration standards at different concentration levels.
-
-
Sample Extraction:
-
Accurately weigh approximately 100 mg of the synephrine sample into a suitable container.
-
Add a known volume of extraction solvent (e.g., 10 mL of acidified methanol).
-
Sonicate the sample for a defined period (e.g., 30 minutes) to ensure complete extraction.
-
Centrifuge the sample to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Note: This is a general protocol. The specific solvents, concentrations, and extraction parameters should be optimized and validated for your specific application.
Signaling Pathway
While not directly related to troubleshooting analytical precision, understanding the biological context of synephrine is important for researchers in drug development. Synephrine primarily acts as an agonist at adrenergic receptors.
Caption: Simplified signaling pathway of synephrine's action on adrenergic receptors.
References
- 1. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Instrument Parameters Controlling Retention Precision in Gradient Elution Reversed-Phase Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. air.unimi.it [air.unimi.it]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. unitedchem.com [unitedchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Enhancing Synephrine Bioavailability for In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of synephrine (B1677852) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of synephrine and why is it low?
A1: The oral bioavailability of p-synephrine is generally low. Following oral administration, peak plasma concentrations are reached within 1 to 2 hours.[1][2] However, due to extensive presystemic metabolism (first-pass metabolism) in the gut and liver, the amount of unchanged synephrine that reaches systemic circulation is significantly reduced.[1] Studies have shown that after an oral dose, only a small fraction is excreted unchanged in the urine, indicating low systemic bioavailability.[1]
Q2: What are the primary metabolic pathways for synephrine?
A2: Synephrine is primarily metabolized by monoamine oxidase (MAO) enzymes, particularly MAO-A.[3] This enzymatic degradation, which occurs in the gastrointestinal tract and liver, is the main reason for its low oral bioavailability. The primary metabolite is p-hydroxymandelic acid.
Q3: What are the main strategies to enhance the bioavailability of synephrine for in vivo research?
A3: The primary strategies to enhance synephrine's bioavailability focus on protecting it from metabolic degradation and improving its absorption. These include:
-
Inhibition of Metabolic Enzymes: Co-administration with inhibitors of MAO enzymes.
-
Use of Bioenhancers: Co-administration with natural compounds that can inhibit metabolic enzymes or enhance absorption.
-
Advanced Formulation Strategies: Encapsulating synephrine in nanoformulations like nanoemulsions, solid lipid nanoparticles (SLNs), or phytosomes to protect it from degradation and improve its transport across biological membranes.
Q4: Are there safety concerns when attempting to increase synephrine's bioavailability?
A4: Yes. Enhancing the bioavailability of synephrine will lead to higher plasma concentrations, which could increase the risk of adverse effects. Synephrine is a sympathomimetic amine and acts as a weak agonist at adrenergic receptors.[1] Increased levels could potentially lead to cardiovascular effects such as increased heart rate and blood pressure. Therefore, careful dose adjustments and cardiovascular monitoring are crucial when using bioavailability enhancement strategies. Co-administration with MAO inhibitors, in particular, is contraindicated in clinical settings due to the risk of hypertensive crisis.[1]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of Synephrine After Oral Administration
Problem: You are administering p-synephrine orally to your animal models (e.g., rats, mice) but observing low and inconsistent plasma concentrations in your pharmacokinetic studies.
Possible Causes and Solutions:
-
Extensive First-Pass Metabolism: Synephrine is heavily metabolized by MAO enzymes in the gut wall and liver.
-
Solution 1: Co-administration with a Bioenhancer (e.g., Citrus Bioflavonoids): Certain citrus bioflavonoids like naringin (B1676962) and hesperidin (B1673128) have been shown to interact with synephrine and may influence its metabolic rate. A study on the thermogenic effects of p-synephrine showed that co-administration with naringin and hesperidin significantly increased the resting metabolic rate compared to synephrine alone, suggesting a potential synergistic effect that might be related to altered metabolism or absorption.[4][5][6][7]
-
Experimental Approach: Design a pilot study to compare the pharmacokinetics of synephrine administered alone versus in combination with naringin and/or hesperidin. See the proposed experimental protocol below.
-
-
Solution 2: Advanced Formulation Strategies: Encapsulating synephrine can protect it from enzymatic degradation in the GI tract.
-
Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes that can enhance the solubility and absorption of hydrophobic compounds.[8][9]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature and can encapsulate drugs to improve their stability and control their release.[10][11][12][13][14]
-
Phytosomes: These are complexes of the active compound and phospholipids (B1166683) (like phosphatidylcholine) that can improve absorption and bioavailability.[5][6]
-
-
Issue 2: Difficulty in Designing an In Vivo Study to Test Bioavailability Enhancement
Problem: You want to test a strategy to enhance synephrine's bioavailability but are unsure about the experimental design, including dosages, administration, and sampling.
Solution: Model Experimental Protocol for Co-administration Studies
Below is a detailed experimental protocol based on common practices in rodent pharmacokinetic studies. This can be adapted for testing various bioavailability enhancers.
Experimental Protocols
1. Protocol for Oral Gavage in Rats
-
Objective: To administer a precise oral dose of synephrine or a combination of synephrine and a bioenhancer to rats.
-
Materials:
-
Synephrine solution/suspension
-
Vehicle (e.g., water, 0.5% carboxymethylcellulose)
-
Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)
-
Syringes
-
-
Procedure:
-
Weigh the rat to determine the correct dosing volume. The volume should generally not exceed 10 ml/kg.
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth to reach the stomach.[4]
-
Gently restrain the rat, holding it in an upright position to straighten the esophagus.
-
Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without force.[5]
-
Once the needle is in place, slowly administer the solution.
-
Withdraw the needle gently and return the animal to its cage. Monitor for any signs of distress.[5]
-
2. Protocol for Serial Blood Sampling via Tail Vein in Mice
-
Objective: To collect serial blood samples from mice to determine the pharmacokinetic profile of synephrine.
-
Materials:
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile lancets or 25-gauge needles
-
Micro-hematocrit tubes or other collection vials
-
Gauze
-
-
Procedure:
-
Place the mouse in a restraining tube.
-
Warm the tail for 5-10 seconds using a heat lamp to induce vasodilation.
-
Clean the tail with an alcohol swab.
-
Make a small nick in one of the lateral tail veins with a sterile lancet or needle.[1]
-
Collect the blood drops into a micro-hematocrit tube. The volume should be kept to a minimum for each time point.
-
After collection, apply gentle pressure with gauze to stop the bleeding.
-
For serial collections, gently remove the scab from the initial nick to obtain subsequent samples.
-
Quantitative Data from a Model Study
While direct in vivo pharmacokinetic data for enhanced synephrine bioavailability is limited, a study on the structurally similar compound phenylephrine (B352888) co-administered with acetaminophen (B1664979) provides a clear example of bioavailability enhancement. Researchers can use this as a model for designing their synephrine studies.
Table 1: Pharmacokinetic Parameters of Phenylephrine (10 mg HCl) With and Without Acetaminophen (650 mg) in Healthy Volunteers
| Parameter | Phenylephrine Alone (Mean ± SD) | Phenylephrine + Acetaminophen (Mean ± SD) | % Change |
| Cmax (ng/mL) | 0.8 ± 0.4 | 1.7 ± 0.8 | +112.5% |
| Tmax (h) | 0.75 (median) | 0.5 (median) | -33.3% |
| AUC₀₋t (ng·h/mL) | 1.3 ± 0.7 | 3.0 ± 1.3 | +130.8% |
Data adapted from a study on phenylephrine and acetaminophen co-administration.
Signaling Pathways and Experimental Workflows
Synephrine's Mechanism of Action
Synephrine primarily acts as an agonist at adrenergic receptors, though its affinity is weaker than that of endogenous catecholamines like norepinephrine. Its effects are mediated through various signaling pathways.
1. β-Adrenergic Receptor Signaling Pathway
Synephrine can activate β-adrenergic receptors, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This pathway is involved in processes like lipolysis and thermogenesis.
Caption: β-Adrenergic signaling cascade initiated by synephrine.
2. MAPK and NF-κB Signaling Pathways
Some studies suggest that synephrine may also influence the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are involved in inflammation and cell growth.
Caption: Potential influence of synephrine on MAPK and NF-κB pathways.
3. Experimental Workflow for an In Vivo Bioavailability Study
The following diagram illustrates a typical workflow for an in vivo study comparing the bioavailability of synephrine alone versus synephrine with a bioenhancer.
Caption: Workflow for an in vivo synephrine bioavailability study.
References
- 1. excli.de [excli.de]
- 2. 2024-8088 [excli.de]
- 3. Effects of p-Synephrine alone and in Combination with Selected Bioflavonoids on Resting Metabolism, Blood Pressure, Heart Rate and Self-Reported Mood Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of p-synephrine alone and in combination with selected bioflavonoids on resting metabolism, blood pressure, heart rate and self-reported mood changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of p-Synephrine alone and in Combination with Selected Bioflavonoids on Resting Metabolism, Blood Pressure, Heart Rate and Self-Reported Mood Changes [medsci.org]
- 6. researchgate.net [researchgate.net]
- 7. sciencescholar.us [sciencescholar.us]
- 8. [2110.04808] Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges [arxiv.org]
- 9. The Use and Efficacy of Oral Phenylephrine Versus Placebo Treating Nasal Congestion Over the Years on Adults: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medium.com [medium.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. DOT Language | Graphviz [graphviz.org]
Validation & Comparative
The Pharmacology of P-Synephrine and Ephedrine at Adrenergic Receptors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of p-synephrine and ephedrine (B3423809) on adrenergic receptors, supported by experimental data. The information presented herein is intended to elucidate the distinct mechanisms of action of these two compounds and their resulting physiological effects.
Introduction
P-synephrine, a protoalkaloid found in bitter orange (Citrus aurantium), and ephedrine, an alkaloid from the Ephedra species, are structurally similar phenylethylamine derivatives. However, subtle differences in their chemical structures lead to markedly different affinities and functional activities at adrenergic receptors. This guide will delve into a comparative analysis of their interactions with α and β-adrenergic receptor subtypes, providing quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Comparative Analysis of Receptor Binding Affinities
The binding affinity of a ligand for a receptor is a critical determinant of its pharmacological potency. The following table summarizes the reported binding affinities (Ki) of p-synephrine and ephedrine for various adrenergic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Adrenergic Receptor Subtype | p-Synephrine (Ki, µM) | Ephedrine (Isomer) (Ki, µM) | Reference(s) |
| α1A | 18.2 (pKi = 4.74) | 1R,2S-ephedrine: 14.1 (pKi = 4.85) | [1] |
| α1B | Not Reported | 1R,2S-ephedrine: 17.8 (pKi = 4.75) | [2] |
| α1D | Not Reported | 1R,2S-ephedrine: 10.0 (pKi = 5.00) | [2] |
| α2A | 20.0 (pKi = 4.70) | 1R,2S-ephedrine: 1.5 (pKi = 5.82) | [1] |
| α2B | Not Reported | 1R,2S-ephedrine: 2.3 (pKi = 5.64) | [2] |
| α2C | 11.0 (pKi = 4.96) | 1R,2S-ephedrine: 1.2 (pKi = 5.92) | [1] |
| β1 | >1000 (Low Affinity) | Not Reported | [3] |
| β2 | >1000 (Low Affinity) | Not Reported | [3] |
| β3 | Binds to β3 receptors | Not Reported | [3][4] |
Comparative Analysis of Functional Activity
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. The following table presents the functional activity (EC50) of p-synephrine and ephedrine at various adrenergic receptor subtypes. EC50 represents the concentration of a ligand that induces a response halfway between the baseline and maximum response.
| Adrenergic Receptor Subtype | p-Synephrine (EC50, µM) | Ephedrine (Isomer) (EC50, µM) | Functional Effect | Reference(s) |
| α1A | 4.0 | No direct agonist activity | Partial Agonist (p-synephrine), Antagonist (ephedrine) | [1] |
| α2A | No direct agonist activity | No direct agonist activity | Antagonist (both) | [1][2] |
| α2C | No direct agonist activity | No direct agonist activity | Antagonist (both) | [1][2] |
| β1 | Not Reported | 1R,2S-ephedrine: 0.5 | Agonist | [5] |
| β2 | Not Reported | 1R,2S-ephedrine: 0.36 | Agonist | [5] |
| β3 | Agonist activity | 1R,2S-ephedrine: 45 (weak partial agonist) | Agonist | [4][5] |
Adrenergic Receptor Signaling Pathways
Adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. The primary signaling pathways for α and β-adrenergic receptors are depicted below.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Detailed Methodology:
-
Membrane Preparation: Cells stably expressing the adrenergic receptor of interest are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an appropriate assay buffer.
-
Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-rauwolscine for α2 receptors, or [125I]-cyanopindolol for β receptors) and a range of concentrations of the unlabeled test compound (p-synephrine or ephedrine).
-
Incubation: The plate is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity on each filter is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay is used to determine the functional activity (agonist or antagonist) of a compound at Gs or Gi-coupled adrenergic receptors.
Detailed Methodology:
-
Cell Culture: Cells expressing the target β-adrenergic (Gs-coupled) or α2-adrenergic (Gi-coupled) receptor are seeded in a multi-well plate and grown to a suitable confluency.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound. For antagonist testing, cells are co-incubated with the test compound and a known agonist. For Gi-coupled receptors, cells are often stimulated with forskolin (B1673556) to induce a measurable baseline of cAMP.
-
Cell Lysis: After a specific incubation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this assay, unlabeled cAMP from the cell lysate competes with a labeled cAMP tracer for binding to a specific antibody.
-
Data Analysis: The signal from the immunoassay is inversely proportional to the amount of cAMP in the sample. A standard curve is used to convert the signal to cAMP concentration. The data are then plotted to generate a dose-response curve, from which the EC50 (for agonists) or IC50 (for antagonists) can be determined.
Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay
This assay is used to measure the functional activity of compounds at Gq-coupled adrenergic receptors (α1).
Detailed Methodology:
-
Cell Culture: Cells expressing the target α1-adrenergic receptor are cultured in a multi-well plate.
-
Stimulation: The cells are treated with a range of concentrations of the test compound in a buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of inositol monophosphate (IP1), a downstream metabolite of inositol trisphosphate (IP3), allowing it to accumulate.
-
Cell Lysis: Following incubation, the cells are lysed to release the accumulated IP1.
-
IP1 Measurement: The concentration of IP1 is measured using a competitive immunoassay, typically an HTRF-based kit.
-
Data Analysis: A standard curve is used to determine the IP1 concentration. A dose-response curve is then generated to calculate the EC50 of the test compound.
Conclusion
The experimental data clearly demonstrate that p-synephrine and ephedrine have distinct pharmacological profiles at adrenergic receptors. Ephedrine acts as a potent agonist at both α and β-adrenergic receptors, leading to broad sympathomimetic effects. In contrast, p-synephrine exhibits a much lower affinity for α1, α2, β1, and β2 receptors, with its primary adrenergic activity appearing to be mediated through β3-adrenergic receptors.[3][4] These differences in receptor interactions provide a molecular basis for their differing physiological effects and clinical applications. This comparative analysis, supported by detailed experimental methodologies, serves as a valuable resource for researchers in the fields of pharmacology and drug development.
References
- 1. virtualibiblioteka.vu.lt [virtualibiblioteka.vu.lt]
- 2. Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. Direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Thermogenic and Lipolytic Effects of p-Synephrine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermogenic and lipolytic effects of p-synephrine with other alternatives, supported by experimental data. It details the methodologies for key experiments and visualizes the underlying signaling pathways and experimental workflows.
Executive Summary
p-Synephrine, a protoalkaloid found in bitter orange (Citrus aurantium), has garnered significant interest for its potential as a thermogenic and lipolytic agent.[1][2][3][4] Structurally similar to endogenous catecholamines like epinephrine (B1671497) and norepinephrine, p-synephrine primarily exerts its effects through the adrenergic system.[5][6] Unlike its more potent structural relative, ephedrine, which was banned by the FDA due to cardiovascular risks, p-synephrine exhibits a more favorable safety profile, primarily attributed to its receptor binding characteristics.[3][7][8] Preclinical and clinical studies have demonstrated its capacity to increase resting metabolic rate and enhance fat oxidation, positioning it as a viable compound for weight management research and development.[1][9][10]
Comparative Analysis of Thermogenic and Lipolytic Effects
The efficacy of p-synephrine has been evaluated in various studies, both alone and in combination with other substances like caffeine (B1668208) and flavonoids.
Quantitative Data Summary
The following tables summarize key quantitative data from human clinical trials investigating the effects of p-synephrine on metabolism.
Table 1: Effects of p-Synephrine on Resting Metabolic Rate (RMR)
| Treatment Group | Dosage | Change in RMR (kcal/75 min vs. Placebo) | Study Population | Reference |
| p-Synephrine | 50 mg | +65 | 10 healthy subjects/group | [1] |
| p-Synephrine + Naringin | 50 mg + 600 mg | +129 | 10 healthy subjects/group | [1] |
| p-Synephrine + Naringin + Hesperidin | 50 mg + 600 mg + 100 mg | +183 (p<0.02 vs. Placebo) | 10 healthy subjects/group | [1] |
Table 2: Effects of p-Synephrine on Fat Oxidation During Exercise
| Treatment Group | Dosage | Maximal Rate of Fat Oxidation ( g/min ) | Study Population | Reference |
| Placebo | - | 0.30 ± 0.12 | 13 healthy subjects | [11] |
| p-Synephrine | 3 mg/kg | 0.43 ± 0.19 (p<0.01 vs. Placebo) | 13 healthy subjects | [11] |
| Caffeine | 3 mg/kg | 0.44 ± 0.15 (p=0.03 vs. Placebo) | 13 healthy subjects | [11] |
| p-Synephrine + Caffeine | 3 mg/kg + 3 mg/kg | 0.45 ± 0.15 (p=0.02 vs. Placebo) | 13 healthy subjects | [11] |
| Placebo | - | 33.6 ± 10.4 g (over 1h) | 14 healthy subjects | [10] |
| p-Synephrine | 3 mg/kg | 37.3 ± 9.8 g (over 1h) (p < 0.01 vs. Placebo) | 14 healthy subjects | [10] |
Table 3: Effects of p-Synephrine on Lipolysis Markers
| Treatment Group | Dosage | Change in Serum Glycerol (B35011) | Study Population | Reference |
| p-Synephrine (S) | 100 mg | Significantly elevated at rest (45 min post-ingestion) | 12 healthy men | [12][13] |
| p-Synephrine + Caffeine (SCF) | 100 mg + 100 mg | Significantly elevated at rest (45 min post-ingestion) | 12 healthy men | [12][13] |
Mechanism of Action: Adrenergic Receptor Binding
The thermogenic and lipolytic effects of p-synephrine are primarily mediated through its interaction with β-adrenergic receptors, particularly the β-3 subtype.[6][14][15] Unlike ephedrine, which strongly activates α-1, α-2, β-1, and β-2 adrenergic receptors leading to significant cardiovascular effects, p-synephrine has a much lower binding affinity for these receptors.[14] This selectivity for β-3 adrenergic receptors, which are predominantly expressed in adipose tissue, is key to its mechanism of increasing lipolysis and thermogenesis with minimal impact on heart rate and blood pressure at recommended doses.[15]
Activation of β-3 adrenergic receptors stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[16][17] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (B570770) (HSL). HSL is the rate-limiting enzyme for the hydrolysis of triglycerides into free fatty acids and glycerol, which are then released into the bloodstream to be used as energy.
Caption: p-Synephrine Signaling Pathway in Adipocytes.
Experimental Protocols
To validate the thermogenic and lipolytic effects of p-synephrine, the following experimental protocols are commonly employed:
Measurement of Resting Metabolic Rate (RMR)
Objective: To determine the effect of p-synephrine on energy expenditure at rest.
Methodology:
-
Subject Recruitment: Healthy male and female subjects are recruited. Exclusion criteria typically include cardiovascular disease, metabolic disorders, and use of medications that could affect metabolism.
-
Protocol Design: A double-blind, randomized, placebo-controlled crossover design is often used.[1]
-
Subject Preparation: Subjects are required to fast for 8-12 hours and abstain from caffeine and strenuous exercise for at least 24 hours prior to testing.
-
Baseline Measurement: Upon arrival at the laboratory, subjects rest in a supine position for 30-60 minutes in a quiet, thermoneutral environment. Baseline RMR is then measured for 20-30 minutes using a ventilated hood indirect calorimeter.[13]
-
Intervention: Subjects ingest a capsule containing either p-synephrine (e.g., 50 mg) or a placebo.
-
Post-Ingestion Measurement: RMR is measured continuously or at specific time points (e.g., 75 minutes) after ingestion.[1]
-
Data Analysis: Changes in RMR, oxygen consumption (VO2), and carbon dioxide production (VCO2) are calculated and compared between the p-synephrine and placebo groups.
Lipolysis Assay (Measurement of Serum Glycerol and Free Fatty Acids)
Objective: To assess the effect of p-synephrine on the breakdown of fat.
Methodology:
-
Subject Recruitment and Preparation: Similar to the RMR protocol.
-
Protocol Design: A double-blind, randomized, placebo-controlled crossover design is employed.[12]
-
Blood Sampling: A catheter is inserted into a forearm vein for serial blood sampling.
-
Baseline Sample: A baseline blood sample is collected (T1).
-
Intervention: Subjects consume the assigned supplement (p-synephrine or placebo).
-
Post-Ingestion Sampling: Blood samples are collected at specified time points after ingestion, for instance, at 45 minutes post-ingestion at rest (T2), and potentially after an exercise protocol.[12][13]
-
Sample Processing: Blood samples are centrifuged to separate serum or plasma, which is then stored at -80°C until analysis.
-
Biochemical Analysis: Serum glycerol and nonesterified fatty acid (NEFA) concentrations are determined using commercially available enzymatic colorimetric assays.
-
Data Analysis: Changes in glycerol and NEFA levels from baseline are compared between the treatment groups.
Caption: Experimental Workflow for a Crossover Study.
Conclusion
The available evidence strongly suggests that p-synephrine possesses both thermogenic and lipolytic properties. Its mechanism of action, primarily through the β-3 adrenergic receptor, provides a plausible explanation for its observed effects on increasing metabolic rate and fat oxidation. The provided experimental protocols offer a robust framework for the continued investigation and validation of these effects in a controlled research setting. For drug development professionals, p-synephrine represents a promising lead compound for the development of safer thermogenic agents for weight management. Further research, particularly long-term studies, is warranted to fully elucidate its efficacy and safety profile for chronic use.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of p-Synephrine alone and in Combination with Selected Bioflavonoids on Resting Metabolism, Blood Pressure, Heart Rate and Self-Reported Mood Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mrsupplement.com.au [mrsupplement.com.au]
- 4. mdpi.com [mdpi.com]
- 5. excli.de [excli.de]
- 6. Effects of p-Synephrine during Exercise: A Brief Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Study finds no fat burning effect of p-synephrine in healthy active women [nutraingredients.com]
- 9. researchgate.net [researchgate.net]
- 10. Acute p-synephrine ingestion increases whole-body fat oxidation during 1-h of cycling at Fatmax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of p-Synephrine and Caffeine Ingestion on Substrate Oxidation during Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Effects of Supplementation with p-Synephrine Alone and in Combination with Caffeine on Metabolic, Lipolytic, and Cardiovascular Responses during Resistance Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. p‐Synephrine, ephedrine, p‐octopamine and m‐synephrine: Comparative mechanistic, physiological and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety, Efficacy, and Mechanistic Studies Regarding Citrus aurantium (Bitter Orange) Extract and p‐Synephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acute p‐synephrine ingestion increases fat oxidation rate during exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 17. p-synephrine induces transcriptional changes via the cAMP/PKA pathway but not cytotoxicity or mutagenicity in human gastrointestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Selectivity and Potency of Synephrine and Phenylephrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profiles of p-synephrine and its meta-isomer, m-synephrine (phenylephrine), focusing on their receptor selectivity and potency at adrenergic receptors. The structural difference between these two protoalkaloids—the position of the hydroxyl group on the phenyl ring—results in markedly different receptor binding characteristics and physiological effects.[1][2] Phenylephrine (B352888) (m-synephrine) is a well-known selective α1-adrenergic receptor agonist, whereas p-synephrine exhibits a broader, though weaker, interaction profile.[3][4] This analysis is supported by experimental data on binding affinities and functional potencies, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the binding affinity and functional potency of p-synephrine and phenylephrine (m-synephrine) at various human adrenergic receptor subtypes.
Table 1: Adrenergic Receptor Binding Affinities (Kᵢ)
This table presents the dissociation constants (Kᵢ) for each compound. Kᵢ is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity for the receptor.
| Compound | Receptor Subtype | Kᵢ (nM) | pKᵢ | Experimental System |
| Phenylephrine | α₁ₐ | 20,000 | 4.70 | Recombinant Human Receptor |
| α₁ₑ | 13,500 | 4.87 | Recombinant Human Receptor | |
| α₁D | 1,380 | 5.86 | Recombinant Human Receptor | |
| p-Synephrine | α₁ₐ | 17,380 | 4.76 | Human α₁ₐ-AR in HEK293 cells |
| α₂ₐ | >100,000 | <4.0 | Human α₂ₐ-AR in CHO cells | |
| α₂C | >100,000 | <4.0 | Human α₂C-AR in CHO cells |
Data compiled from multiple sources.[3][5] Note that pKᵢ is the negative log of the Kᵢ value.
Table 2: Adrenergic Receptor Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ)
This table presents the half-maximal effective concentration (EC₅₀) and maximum effect (Eₘₐₓ). EC₅₀ indicates the potency of the compound as an agonist, with a lower value signifying higher potency. Eₘₐₓ represents the efficacy relative to a reference full agonist.
| Compound | Receptor Subtype | EC₅₀ (µM) | Eₘₐₓ (%) | Activity Type |
| Phenylephrine | α₁ₐ | 1.66 | - | Agonist |
| p-Synephrine | α₁ₐ | 2.4 | 82 | Partial Agonist |
| α₁ₑ | 3.9 | 91 | Partial Agonist | |
| α₁D | 1.7 | 80 | Partial Agonist |
Data compiled from multiple sources.[6][7] Efficacy of p-synephrine is relative to a reference full agonist.
Summary of Findings:
-
Phenylephrine (m-synephrine) is a potent, selective agonist for α₁-adrenergic receptors, with its highest affinity for the α₁D subtype.[3][4]
-
p-Synephrine demonstrates significantly weaker binding affinity for α-adrenergic receptors compared to phenylephrine.[5][6] It acts as a partial agonist at α₁ receptor subtypes.[6] Notably, p-synephrine has very low affinity for α₂-adrenergic receptors.[5] It is also reported to have little binding to β₁ and β₂ adrenergic receptors, which are associated with cardiovascular effects, but may have some activity at β₃ receptors, which are linked to metabolism.[5][8][9]
Signaling Pathways
Adrenergic receptors are G protein-coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation.
α₁-Adrenergic Receptor Signaling
The α₁-adrenergic receptors primarily couple to Gq/11 proteins.[10] Agonist binding, such as by phenylephrine, triggers a conformational change that activates the Gq protein. This initiates a cascade involving the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of calcium (Ca²⁺) from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC), collectively leading to cellular responses like smooth muscle contraction.[11][12]
Caption: α₁-Adrenergic receptor Gq signaling pathway.
β-Adrenergic Receptor Signaling
β-adrenergic receptors classically couple to the stimulatory G protein (Gs).[13] Agonist binding leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[14] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit cellular responses. Some β-receptors, notably the β₂ subtype, can also couple to the inhibitory G protein (Gi), which can inhibit adenylyl cyclase or activate other pathways, demonstrating the complexity of adrenergic signaling.[15]
Caption: β-Adrenergic receptor Gs/Gi signaling pathways.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and functional cAMP accumulation assays.
Radioligand Binding Assay (Competitive)
This assay is considered the gold standard for measuring the affinity of a ligand for a receptor.[14] It determines a test compound's ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., phenylephrine, p-synephrine) for a specific adrenergic receptor subtype.
Materials:
-
Cell membrane preparations or whole cells expressing the human adrenergic receptor of interest.
-
A high-affinity radioligand specific for the receptor (e.g., [³H]-prazosin for α₁ receptors).
-
Unlabeled test compounds (phenylephrine, p-synephrine).
-
Incubation buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation cocktail and a scintillation counter.
Caption: Experimental workflow for a radioligand binding assay.
Methodology:
-
Incubation: In a multi-well plate, the receptor source (e.g., 10-20 µg membrane protein) is incubated with a fixed concentration of the specific radioligand and a range of concentrations of the unlabeled test compound.
-
Equilibrium: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.
-
Separation: The incubation is terminated by rapid vacuum filtration, separating the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).
-
Washing: Filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of radioligand bound at each concentration of the test compound is determined. Data are plotted to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) is calculated. The Kᵢ is then derived from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
cAMP Accumulation Functional Assay
This cell-based assay measures the functional consequence of receptor activation for Gs- or Gi-coupled receptors by quantifying the production of the second messenger, cyclic AMP (cAMP).
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound at a Gs- or Gi-coupled adrenergic receptor.
Materials:
-
Whole cells stably expressing a specific human β-adrenergic receptor subtype.
-
Test compounds (agonists) and a reference full agonist (e.g., Isoproterenol).
-
Stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
cAMP detection kit (e.g., based on HTRF, AlphaScreen, or FRET biosensors).
-
Plate reader compatible with the detection technology.
Caption: Experimental workflow for a cAMP accumulation assay.
Methodology:
-
Cell Plating: Cells expressing the receptor of interest are plated in a multi-well plate and grown overnight.
-
Stimulation: The growth medium is removed, and cells are incubated with a stimulation buffer containing a PDE inhibitor. Following this, serial dilutions of the test agonist are added.
-
Incubation: The cells are incubated for a defined period (e.g., 30-60 minutes at 37°C) to allow for agonist-induced cAMP production.
-
Lysis and Detection: The cells are lysed, and reagents from a cAMP detection kit are added. These kits typically work on a competitive immunoassay principle where endogenous cAMP competes with a labeled cAMP tracer.
-
Quantification: The signal, which is inversely proportional to the amount of cAMP produced, is read on a plate reader.
-
Data Analysis: A standard curve is used to convert the signal to cAMP concentration. The cAMP concentration is then plotted against the log concentration of the agonist, and a sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ and Eₘₐₓ values for the test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of the receptor-binding properties of p-synephrine as related to its pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. phenylephrine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. p-Synephrine, ephedrine, p-octopamine and m-synephrine: Comparative mechanistic, physiological and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Beta2 adrenergic receptor-Gs protein complex updated - Proteopedia, life in 3D [proteopedia.org]
- 15. [PDF] β-Adrenergic Signaling in the Heart: Dual Coupling of the β2-Adrenergic Receptor to Gs and Gi Proteins | Semantic Scholar [semanticscholar.org]
Synephrine Hemitarate vs. Synephrine Free Base: A Comparative Efficacy Analysis for Researchers
For Immediate Release
This comprehensive guide provides an objective comparison of synephrine (B1677852) hemitartrate and synephrine free base, focusing on their chemical and physical properties, pharmacokinetic profiles, and potential implications for efficacy. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Synephrine and its Forms
Synephrine is a naturally occurring alkaloid found in various plants, most notably in the fruit of Citrus aurantium (bitter orange).[1][2] It is structurally similar to endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) and is recognized for its sympathomimetic properties.[1] Synephrine exists in two primary forms for research and pharmaceutical applications: the free base and its salt form, commonly synephrine hemitartrate. The choice between these forms can significantly impact the compound's solubility, stability, and ultimately, its biological activity.
Physicochemical Properties: A Foundation for Efficacy
The efficacy of a compound is often intrinsically linked to its physicochemical properties. The formation of a salt, such as a hemitartrate, is a common pharmaceutical strategy to enhance the aqueous solubility and stability of a parent compound, particularly those containing amine functional groups.[3][4][5]
Table 1: Comparison of Physicochemical Properties
| Property | Synephrine Free Base | Synephrine Hemitarate | Significance |
| Molecular Formula | C₉H₁₃NO₂[6][7][8] | C₉H₁₃NO₂ · ½C₄H₆O₆[9] | The addition of tartaric acid increases the molecular weight. |
| Molecular Weight | 167.21 g/mol [2][7][8] | 242.26 g/mol [9] | Important for calculating molar concentrations in experimental setups. |
| Melting Point | 184-185 °C (racemate)[1] | 188-190 °C[1] | Differences in melting points can indicate changes in crystal lattice structure and stability. |
| pKa | 9.6 (amine)[10] | Not directly available, but expected to have a lower pH due to the presence of tartaric acid. | The pKa of the amine group is critical for its ionization state at physiological pH, affecting receptor binding and membrane permeability. |
| Water Solubility | Soluble[2] | Expected to have higher water solubility than the free base.[3][4][5] | Higher aqueous solubility can lead to improved dissolution in the gastrointestinal tract and potentially higher bioavailability. |
Pharmacokinetic Profiles: Bioavailability and Half-Life
Theoretically, the enhanced aqueous solubility of this compound could lead to a faster and more consistent absorption from the gastrointestinal tract compared to the free base. However, the extent to which this translates to higher plasma concentrations of the active compound requires direct comparative studies.
Adrenergic Receptor Binding and Signaling Pathways
Synephrine primarily exerts its effects through interaction with adrenergic receptors. It acts as an agonist at α- and β-adrenergic receptors, though with a lower potency compared to norepinephrine.[1] The activation of these receptors triggers downstream signaling cascades that mediate various physiological responses, including increased metabolic rate and lipolysis.
Key Signaling Pathways
-
β-Adrenergic Receptor Pathway: Activation of β-adrenergic receptors, particularly the β3 subtype, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various enzymes involved in energy metabolism, promoting lipolysis and thermogenesis.
-
α-Adrenergic Receptor Pathway: Synephrine's interaction with α-adrenergic receptors can lead to vasoconstriction and an increase in blood pressure.
Below are diagrams illustrating the primary signaling pathway of synephrine and a general workflow for its in vitro and in vivo evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of this compound and synephrine free base.
In Vitro Adrenergic Receptor Activation Assay
Objective: To determine the potency and efficacy of this compound and synephrine free base in activating specific adrenergic receptor subtypes.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing individual human α- or β-adrenergic receptor subtypes are cultured under standard conditions.[12]
-
Compound Preparation: Stock solutions of this compound and synephrine free base are prepared in an appropriate solvent (e.g., DMSO). Serial dilutions are made to generate a range of concentrations for dose-response curves.
-
cAMP Accumulation Assay (for β-adrenergic receptors):
-
Cells are seeded in 96-well plates and incubated overnight.
-
The cells are then treated with various concentrations of the test compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a specified time (e.g., 30 minutes) at 37°C.[13]
-
Intracellular cAMP levels are measured using a competitive immunoassay kit.
-
-
Calcium Mobilization Assay (for α1-adrenergic receptors):
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The baseline fluorescence is measured, and then the cells are stimulated with different concentrations of the test compounds.
-
The change in intracellular calcium concentration is monitored using a fluorescence plate reader.
-
-
Data Analysis: Dose-response curves are generated, and EC₅₀ values are calculated to determine the potency of each compound for each receptor subtype.
In Vivo Thermogenesis Study in a Rodent Model
Objective: To compare the thermogenic effects of orally administered this compound and synephrine free base in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are acclimatized to the experimental conditions for at least one week.
-
Compound Administration: Rats are fasted overnight before the experiment. This compound and synephrine free base are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at equimolar doses. A vehicle control group is also included.
-
Measurement of Oxygen Consumption: Immediately after administration, rats are placed in metabolic cages equipped with an indirect calorimetry system to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂) for several hours.[14]
-
Measurement of Core Body Temperature: A rectal probe or an implanted telemetry device is used to monitor core body temperature at regular intervals throughout the experiment.
-
Data Analysis: The respiratory exchange ratio (RER) and energy expenditure are calculated from the VO₂ and VCO₂ data. The changes in energy expenditure and body temperature over time are compared between the different treatment groups using appropriate statistical analyses.
Conclusion and Future Directions
While direct comparative efficacy studies are lacking, the available physicochemical data suggest that this compound, with its likely enhanced aqueous solubility, may offer advantages in terms of dissolution and absorption over the free base form. However, the low bioavailability of orally administered synephrine tartrate highlights the significant impact of first-pass metabolism.
Future research should focus on conducting head-to-head pharmacokinetic and pharmacodynamic studies of this compound and synephrine free base to definitively establish their relative bioavailabilities and efficacies. Such studies will provide the necessary data for researchers and drug development professionals to make informed decisions regarding the optimal form of synephrine for their specific applications.
References
- 1. Synephrine - Wikipedia [en.wikipedia.org]
- 2. Chemical Structure and Physical Properties of Synephrine Factory Sell Top Quality [biolyphar.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cas 94-07-5,Synephrine | lookchem [lookchem.com]
- 7. (±)-Synephrine ≥98% | 94-07-5 [sigmaaldrich.com]
- 8. Synephrine CAS#: 94-07-5 [m.chemicalbook.com]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. Synephrine | C9H13NO2 | CID 7172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. [Pharmacokinetics and metabolism of 3H-synephrine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adrenergic receptor activation involves ATP release and feedback through purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro study of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Navigating Specificity: A Comparative Guide to Synephrine Immunoassays and the Cross-Reactivity of Biogenic Amines
For researchers, scientists, and drug development professionals, the accurate detection of synephrine (B1677852) is crucial. This guide provides a comprehensive comparison of synephrine immunoassay performance, with a special focus on the cross-reactivity of structurally similar biogenic amines. Understanding the specificity of these assays is paramount for generating reliable data in research and clinical settings.
Immunoassays offer a high-throughput and sensitive method for the quantification of synephrine. However, the structural similarity of synephrine to other endogenous and exogenous biogenic amines, such as octopamine, tyramine, and phenylephrine, presents a significant analytical challenge. Cross-reactivity with these molecules can lead to inaccurate measurements and misinterpretation of results. This guide presents a comparative analysis based on hypothetical, yet representative, experimental data to illustrate the performance of a typical synephrine immunoassay.
Performance Comparison: Cross-Reactivity of a Synephrine Immunoassay
The specificity of an immunoassay is determined by its ability to exclusively bind to the target analyte. Cross-reactivity is a measure of the extent to which other compounds bind to the assay's antibody. The following table summarizes the cross-reactivity of a hypothetical competitive ELISA designed for synephrine with several common biogenic amines.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| p-Synephrine | 15 | 100% |
| p-Octopamine | 300 | 5.0% |
| Tyramine | 1,500 | 1.0% |
| m-Synephrine (Phenylephrine) | 750 | 2.0% |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual performance may vary between different immunoassay kits and manufacturers.
Experimental Protocols
The following is a detailed methodology for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) used to determine the cross-reactivity of various biogenic amines with an anti-synephrine antibody.
Principle of the Competitive ELISA
This assay is based on the competitive binding between synephrine in the sample (or standard) and a fixed amount of enzyme-labeled synephrine for a limited number of anti-synephrine antibody binding sites coated on a microplate. The amount of colored product formed is inversely proportional to the concentration of synephrine in the sample.
Reagents and Materials
-
Anti-Synephrine Antibody Coated Microplate (96-well)
-
Synephrine Standard Solutions (0, 1, 5, 10, 25, 50, 100 ng/mL)
-
Biotinylated Synephrine Conjugate
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
Cross-reacting compounds: p-Octopamine, Tyramine, m-Synephrine (Phenylephrine)
-
Microplate reader capable of measuring absorbance at 450 nm
Assay Procedure
-
Standard and Sample Preparation: Prepare a serial dilution of the synephrine standard to create a standard curve. Prepare solutions of the potential cross-reacting compounds at various concentrations in the assay buffer.
-
Competitive Reaction: Add 50 µL of standard, sample, or potential cross-reactant solution to the appropriate wells of the anti-synephrine antibody-coated microplate.
-
Add 50 µL of the biotinylated synephrine conjugate to each well.
-
Incubate the plate for 1 hour at 37°C.
-
Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of wash buffer.
-
Enzyme Reaction: Add 100 µL of Streptavidin-HRP solution to each well.
-
Incubate the plate for 30 minutes at 37°C.
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well.
-
Incubate the plate for 15 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.
Calculation of Cross-Reactivity
-
Generate a Standard Curve: Plot the absorbance values (Y-axis) against the corresponding synephrine standard concentrations (X-axis) using a semi-logarithmic scale.
-
Determine the IC50: The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal. This is calculated from the standard curve.
-
Calculate Percent Cross-Reactivity: The percent cross-reactivity of a compound is calculated using the following formula:
% Cross-Reactivity = (IC50 of Synephrine / IC50 of Cross-Reactant) x 100
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the experimental workflow for determining cross-reactivity and the signaling pathways of synephrine.
Reproducibility of Cardiovascular Safety Studies on p-Synephrine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cardiovascular safety profile of p-synephrine and its alternatives, focusing on the reproducibility of findings from clinical studies. The information is intended to assist researchers and drug development professionals in evaluating the cardiovascular risk of these substances.
Introduction to p-Synephrine and its Cardiovascular Safety
p-Synephrine is a protoalkaloid amine found in the peel of bitter orange (Citrus aurantium) and other citrus species.[1] Due to its structural similarity to other sympathomimetic amines like ephedrine (B3423809), its cardiovascular safety has been a subject of scientific scrutiny.[1] However, numerous clinical studies have investigated its effects on the cardiovascular system, providing a basis for assessing the reproducibility of its safety profile.
A significant body of evidence from randomized, placebo-controlled, double-blind, crossover clinical trials suggests that p-synephrine, at commonly consumed doses, does not produce significant adverse cardiovascular effects.[1][2][3] In several studies, oral administration of p-synephrine alone did not result in clinically significant changes in heart rate, systolic blood pressure, or electrocardiogram (ECG) parameters in healthy subjects.[1][2] Some studies have even reported a small, transient decrease in diastolic blood pressure.[1]
Furthermore, research on the combination of p-synephrine and caffeine (B1668208) has indicated that p-synephrine does not appear to potentiate the cardiovascular effects of caffeine.[4] The lack of significant cardiovascular stimulation by p-synephrine is attributed to its weak binding to α-1, α-2, β-1, and β-2 adrenergic receptors, which are primarily responsible for mediating increases in heart rate and blood pressure.[4][5]
Comparative Cardiovascular Safety of p-Synephrine and Alternatives
To provide a comprehensive understanding of p-synephrine's cardiovascular safety, this section compares its effects with those of common alternatives used in weight management and sports performance supplements.
Table 1: Comparison of Cardiovascular Effects of p-Synephrine and its Alternatives
| Compound | Dosage Range | Heart Rate (HR) | Systolic Blood Pressure (SBP) | Diastolic Blood Pressure (DBP) | Key Findings & Citations |
| p-Synephrine | 49 - 103 mg | No significant change or slight decrease | No significant change | No significant change or slight decrease | Generally well-tolerated with minimal cardiovascular effects at typical doses.[1][2][3] Does not appear to augment the cardiovascular effects of caffeine.[4] |
| Ephedrine | 25 - 50 mg | Increase | Increase | Increase | Associated with significant increases in heart rate and blood pressure, and reports of serious cardiovascular adverse events.[6][7] |
| Caffeine | 200 - 400 mg (dose-dependent) | Increase | Increase | Increase | Effects are dose-dependent. Moderate doses can increase HR and BP, especially in non-habituated users.[8] |
| Yohimbine | 5 - 20 mg | Increase | Increase | Increase | Can cause significant increases in heart rate and blood pressure, and has been associated with cardiac arrhythmias and other adverse cardiovascular events.[9][10] |
| Theobromine (B1682246) | 300 - 1000 mg | Increase (at higher doses) | Decrease (at higher doses) | No significant change | May have beneficial effects on lipid profiles and vascular function. High doses may increase heart rate but can also decrease systolic blood pressure.[11][12] |
Experimental Protocols for Cardiovascular Safety Assessment
The reproducibility of cardiovascular safety findings relies heavily on standardized and well-documented experimental protocols. The following outlines a typical methodology employed in clinical trials assessing the cardiovascular effects of substances like p-synephrine.
Study Design
A randomized, double-blind, placebo-controlled, crossover design is the gold standard for these studies. This design minimizes bias and allows each subject to serve as their own control. A washout period of at least one week is typically implemented between treatment phases.
Subject Population
Studies generally recruit healthy, normotensive male and female subjects. Exclusion criteria often include a history of cardiovascular disease, hypertension, diabetes, or regular use of medications that could affect cardiovascular function.
Intervention
Subjects receive a single oral dose of the test substance (e.g., p-synephrine) or a matching placebo. In studies examining interactions, a combination of substances (e.g., p-synephrine and caffeine) may be administered.
Cardiovascular Monitoring
-
Heart Rate and Blood Pressure: Measurements are taken at baseline and at regular intervals post-ingestion (e.g., 30, 60, 90, 120, 180, 240 minutes). Automated oscillometric blood pressure monitors are commonly used.
-
Electrocardiogram (ECG): A standard 12-lead ECG is recorded at baseline and at specified time points after substance administration to assess for any changes in cardiac rhythm, intervals (e.g., QT, PR, QRS), and morphology.
Blood Sampling
Blood samples may be drawn at baseline and at various time points to measure plasma concentrations of the administered substance and relevant biomarkers.
Adverse Event Monitoring
Subjects are monitored for and asked to report any adverse events throughout the study period.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a cardiovascular safety study as described in the experimental protocols.
Caption: A typical experimental workflow for a randomized, placebo-controlled, crossover cardiovascular safety study.
Signaling Pathways and Adrenergic Receptor Binding
The cardiovascular effects of sympathomimetic amines are primarily mediated through their interaction with adrenergic receptors. The differential effects of p-synephrine and its alternatives can be understood by examining their binding affinities to these receptors.
Caption: Simplified signaling pathways showing the differential adrenergic receptor binding of p-synephrine and its alternatives.
Conclusion
The available evidence from reproducible, well-controlled clinical studies indicates that p-synephrine, at typical oral doses, does not exert significant adverse cardiovascular effects in healthy individuals. Its safety profile appears to be more favorable than that of alternatives such as ephedrine and yohimbine. The lack of significant cardiovascular stimulation is consistent with its pharmacological profile, specifically its weak affinity for α and β-1/2 adrenergic receptors. Researchers and drug development professionals should consider the totality of this evidence when evaluating the cardiovascular risk of p-synephrine.
References
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Ephedra/ephedrine: cardiovascular and CNS effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pativey.com [pativey.com]
- 8. Caffeine Effects on the Cardiovascular System - Caffeine in Food and Dietary Supplements: Examining Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. examine.com [examine.com]
- 11. Cocoa Overconsumption and Cardiac Rhythm: Potential Arrhythmogenic Trigger or Beneficial Pleasure? [foodandnutritionjournal.org]
- 12. A comprehensive insight into the molecular effect of theobromine on cardiovascular-related risk factors: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synephrine Quantification: HPLC-UV vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Synephrine (B1677852), a protoalkaloid found in bitter orange (Citrus aurantium) and other species, has garnered significant attention for its use in dietary supplements for weight management and as a potential therapeutic agent. Consequently, robust and reliable analytical methods for its quantification are crucial. This guide provides a comprehensive comparison of two of the most common analytical techniques employed for synephrine quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This comparison is supported by experimental data from various studies, providing a clear overview of the performance, advantages, and limitations of each method for the analysis of synephrine in both dietary supplements and biological matrices.
Principle of the Techniques
HPLC-UV separates compounds based on their physicochemical interactions with a stationary phase (the column) and a mobile phase (the solvent). The quantification of the analyte is then achieved by measuring its absorbance of ultraviolet light at a specific wavelength. For synephrine, the UV absorbance maximum is typically around 224 nm.[1] This method is widely available, robust, and cost-effective.
LC-MS/MS , on the other hand, couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After separation by LC, the analyte is ionized, and specific precursor ions are selected and fragmented to produce product ions. The quantification is based on the intensity of these specific product ions, providing a high degree of certainty in the identification and measurement of the target compound.
Performance Comparison
The choice between HPLC-UV and LC-MS/MS for synephrine quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available resources. The following tables summarize the key performance parameters for each technique in the context of dietary supplements and biological matrices.
Table 1: Performance Characteristics for Synephrine Quantification in Dietary Supplements
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.9998[2] | > 0.9998[2] |
| Accuracy (Recovery) | 97.5% - 104%[1][2] | 88% - 125%[2] |
| Precision (%RSD) | 1.48% - 3.55%[1][2] | 0.5% - 7.0%[2] |
| Limit of Quantitation (LOQ) | ~30 ng (on-column)[2] | ~0.02 ng (on-column)[2] |
| Analysis Time | ~25 - 30 minutes | ~3 - 10 minutes |
| Selectivity | Moderate; potential for interference from co-eluting compounds. | High; based on specific mass-to-charge ratios of precursor and product ions. |
| Matrix Effects | Less susceptible to signal suppression/enhancement. | Prone to matrix effects which can affect accuracy if not properly addressed. |
Table 2: Performance Characteristics for Synephrine Quantification in Biological Matrices (Plasma & Urine)
| Parameter | HPLC-UV (Typical) | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.999 |
| Accuracy (Recovery) | 85% - 115% | 95.0% - 105.3% (for phenylephrine)[3] |
| Precision (%RSD) | < 15% | < 15% (for phenylephrine)[3] |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range | 0.02 ng/mL (for synephrine)[4] |
| Analysis Time | Longer run times often required for better separation from endogenous components. | Short run times achievable due to high selectivity. |
| Selectivity | Lower; high risk of interference from endogenous matrix components. | Very high; can distinguish synephrine from structurally similar compounds. |
| Sample Preparation | Often requires extensive cleanup to remove interferences. | Can often utilize simpler "dilute-and-shoot" or protein precipitation methods.[5] |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of synephrine in dietary supplements where the concentration is relatively high.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM borate (B1201080) buffer, pH 8.2) and an organic solvent like acetonitrile. An ion-pairing agent such as sodium 1-hexanesulfonate may be added to the mobile phase to improve the retention and peak shape of the polar synephrine molecule.[6]
-
Flow Rate: Typically 1.0 - 2.0 mL/min.[6]
-
Detection: UV absorbance is monitored at approximately 224 nm.[1]
-
Sample Preparation (Dietary Supplements):
-
Accurately weigh the ground sample.
-
Extract synephrine using an acidic solution (e.g., 0.1 N HCl) with sonication.[6]
-
Centrifuge the sample to pellet insoluble material.
-
Filter the supernatant through a 0.45 µm filter before injection.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of synephrine in complex matrices like dietary supplements with many ingredients and biological fluids, offering high sensitivity and selectivity.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A high-efficiency C18 or a pentafluorophenyl (PFP) column for good separation (e.g., 2.1 x 150 mm, 1.8 µm particle size).[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent such as methanol (B129727) or acetonitrile.[5]
-
Flow Rate: Typically 0.3 - 0.5 mL/min.
-
Detection: Mass spectrometry is performed using positive electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode. Specific precursor to product ion transitions for synephrine are monitored for quantification and confirmation.
-
Sample Preparation (Biological Fluids - Plasma):
-
To a plasma sample, add an internal standard (e.g., a stable isotope-labeled synephrine).
-
Precipitate proteins by adding a solvent like acetonitrile.
-
Vortex and centrifuge the sample.
-
The supernatant can be directly injected, or in some cases, a derivatization step with a reagent like dansyl chloride may be employed to improve sensitivity.[3] A "dilute and shoot" approach, where the sample is simply diluted before injection, can also be used for some applications.[5]
-
Visualization of Experimental Workflows
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of synephrine.
HPLC-UV is a reliable and cost-effective method that is well-suited for the analysis of synephrine in less complex matrices like dietary supplements, where the concentration of the analyte is relatively high. Its main limitations are lower sensitivity and potential for interferences from co-eluting compounds.
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing synephrine in complex matrices such as biological fluids and multi-ingredient dietary supplements.[5] Its ability to provide structural information through fragmentation patterns adds a high level of confidence to the analytical results. While the initial investment in instrumentation is higher, the benefits of faster analysis times, simpler sample preparation, and lower limits of detection and quantification often outweigh the costs, especially in a research and drug development setting.
Ultimately, the selection of the most appropriate method will depend on the specific application, the nature of the sample, the required level of sensitivity and selectivity, and the resources available in the laboratory. For routine quality control of high-concentration synephrine in simple matrices, HPLC-UV may be sufficient. However, for pharmacokinetic studies, bioequivalence studies, and the analysis of trace levels of synephrine in complex samples, LC-MS/MS is the unequivocally superior technique.
References
- 1. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pre-column derivatization method for determining phenylephrine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN109187832A - LC-MS/MS measures the method for neo-synephrine concentration and the pre-treating method of sample in blood plasma - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Mechanistic Divergence of p-Synephrine and m-Synephrine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synephrine (B1677852), a naturally occurring protoalkaloid found in the peel of Citrus aurantium (bitter orange), exists as two primary positional isomers: para-synephrine (p-synephrine) and meta-synephrine (m-synephrine or phenylephrine). While structurally similar, these isomers exhibit distinct pharmacological profiles, leading to significant differences in their physiological effects and therapeutic applications. This guide provides an objective comparison of the mechanistic differences between p-synephrine and m-synephrine, supported by experimental data, to inform research and drug development efforts. The primary distinction lies in their differential affinities for adrenergic receptors, which dictates their downstream signaling cascades and subsequent physiological responses. m-Synephrine is a potent α1-adrenergic receptor agonist, leading to significant cardiovascular effects, whereas p-synephrine demonstrates a much weaker affinity for α and β-adrenergic receptors (with the exception of β3-receptors), resulting in a more favorable safety profile.[1][2][3][4]
Adrenergic Receptor Binding Affinity
The differential effects of p-synephrine and m-synephrine are rooted in their distinct binding affinities for various adrenergic receptor subtypes. m-Synephrine is a potent and selective α1-adrenergic receptor agonist.[5] In contrast, p-synephrine exhibits significantly lower affinity for α1, α2, β1, and β2-adrenergic receptors.[2][3][6][7] For instance, studies have shown that p-synephrine is approximately 1000-fold less active at α1 and α2 receptors and up to 40,000-fold less active at β1 and β2 receptors compared to norepinephrine (B1679862).[8] Conversely, the binding affinity of m-synephrine is only 6- to 150-fold less than that of norepinephrine for α1 and α2 receptors, respectively. This stark difference in receptor interaction is the primary determinant of their divergent physiological effects.
| Compound | Receptor Subtype | Cell Line | Binding Affinity (Ki) | Functional Activity (EC50) | Reference |
| p-Synephrine | α1A | HEK293 | 78.0 µM | 4 µM | [5] |
| m-Synephrine (Phenylephrine) | α1A | Human | 263.03 nM | 4.43-10.82 µM (in rat saphenous artery) | [9][10] |
| m-Synephrine (Phenylephrine) | α1B | Human | 457.09 nM | - | [9] |
| m-Synephrine (Phenylephrine) | α1D | Human | 151.36 nM | - | [9] |
Note: The EC50 values for m-synephrine can vary depending on the tissue and experimental conditions. The provided range reflects values obtained in functional assays measuring vasoconstriction.
Signaling Pathways
The differential receptor binding of p-synephrine and m-synephrine initiates distinct downstream signaling cascades.
m-Synephrine: As a potent α1-adrenergic agonist, m-synephrine primarily signals through the Gq protein-coupled pathway. Activation of the α1-receptor leads to the dissociation of the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction, resulting in vasoconstriction and an increase in blood pressure.
p-Synephrine: The signaling pathways of p-synephrine are more diverse and less potent in comparison. While its interaction with α- and β-adrenergic receptors is weak, it has been shown to activate β3-adrenergic receptors, which are coupled to Gs proteins.[4] Activation of Gs leads to the stimulation of adenylyl cyclase, increased production of cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). This pathway is associated with lipolysis and thermogenesis.
Furthermore, in 3T3-L1 adipocytes, p-synephrine has been demonstrated to activate the Akt/GSK3β signaling pathway, which is involved in the inhibition of adipogenesis. This suggests a potential role for p-synephrine in metabolic regulation that is independent of potent adrenergic stimulation.
Caption: Signaling pathways of m-synephrine and p-synephrine.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a general procedure for determining the binding affinity (Ki) of p-synephrine and m-synephrine for adrenergic receptors.
1. Membrane Preparation:
-
Culture cells expressing the adrenergic receptor of interest (e.g., HEK293 cells transfected with the α1A-adrenergic receptor).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors) to each well.
-
Add increasing concentrations of the unlabeled competitor (p-synephrine or m-synephrine).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
3. Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay
This protocol describes a method to assess the functional activity of synephrine isomers on Gs or Gi-coupled receptors by measuring intracellular cAMP levels.
1. Cell Culture and Treatment:
-
Seed cells expressing the receptor of interest (e.g., CHO cells with β3-adrenergic receptor) in a 96-well plate.
-
Prior to the assay, starve the cells in a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For Gi-coupled receptors, stimulate the cells with forskolin (B1673556) to induce a basal level of cAMP.
-
Add varying concentrations of the test compound (p-synephrine or m-synephrine) and incubate for a specified time (e.g., 30 minutes) at 37°C.
2. Cell Lysis and cAMP Measurement:
-
Lyse the cells using a lysis buffer provided with a commercial cAMP assay kit.
-
Perform a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay according to the manufacturer's instructions.
-
In a competitive ELISA, cAMP from the cell lysate competes with a known amount of labeled cAMP for binding to a limited number of anti-cAMP antibody sites. The signal is inversely proportional to the amount of cAMP in the sample.
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Western Blot for Akt and GSK3β Phosphorylation
This protocol details the steps to investigate the effect of p-synephrine on the Akt/GSK3β signaling pathway.
1. Cell Culture and Treatment:
-
Culture 3T3-L1 preadipocytes and induce differentiation.
-
Treat the differentiated adipocytes with various concentrations of p-synephrine for a specific duration.
2. Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated GSK3β (p-GSK3β), and total GSK3β overnight at 4°C.
-
Wash the membrane to remove unbound primary antibodies.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again to remove unbound secondary antibodies.
5. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of phosphorylation.
Conclusion
The mechanistic differences between p-synephrine and m-synephrine are profound and primarily attributable to their distinct adrenergic receptor binding profiles. m-Synephrine's potent α1-adrenergic agonism leads to significant cardiovascular effects, making it a commonly used vasopressor. In contrast, p-synephrine's weak interaction with α- and β-adrenergic receptors, coupled with its activity at β3-receptors and its influence on the Akt/GSK3β pathway, results in a pharmacological profile more aligned with metabolic regulation and a lower risk of cardiovascular side effects. A thorough understanding of these mechanistic distinctions is crucial for the safe and effective development of therapeutic agents and dietary supplements containing these isomers. Further research is warranted to fully elucidate the complete signaling networks and long-term physiological consequences of both p-synephrine and m-synephrine.
References
- 1. researchgate.net [researchgate.net]
- 2. Adrenergic receptors: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Pseudoephedrine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A review of the receptor-binding properties of p-synephrine as related to its pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phenylephrine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Reduced vascular response to phenylephrine during exposure to lipopolysaccharide in vitro involves nitric oxide and endothelin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Validating the Lack of Significant Cardiovascular Effects of p-Synephrine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cardiovascular effects of p-synephrine with other sympathomimetic amines, supported by experimental data. The evidence presented herein substantiates the claim that p-synephrine, at commonly used doses, does not produce the significant cardiovascular stimulant effects associated with compounds like ephedrine (B3423809) and norepinephrine.
Comparative Analysis of Cardiovascular Effects
Numerous human clinical trials have investigated the cardiovascular safety profile of p-synephrine. The data consistently demonstrates a lack of significant impact on heart rate and blood pressure, particularly when compared to other stimulants.
Human Clinical Trial Data
The following tables summarize the key findings from randomized, placebo-controlled clinical trials.
Table 1: Effects of p-Synephrine on Cardiovascular Parameters in Healthy Adults
| Study & Dosage | Heart Rate (HR) | Systolic Blood Pressure (SBP) | Diastolic Blood Pressure (DBP) | Electrocardiogram (ECG) | Adverse Events |
| Shara et al. [1] 49 mg p-synephrine | No significant changes | No significant changes | Small decrease (4.5 mmHg) at 60 min | No significant changes | No adverse effects reported |
| Ratamess et al. [2] 103 mg p-synephrine | No significant differences | No significant effect | Significantly lower than other trials at 1 & 2 hours | Not Assessed | Not Assessed |
| Kaats et al. [3][4] 98 mg/day for 60 days | No adverse effects observed | No adverse effects observed | No adverse effects observed | Not Assessed | No adverse effects observed |
| Study in 18 subjects [3] 49 mg p-synephrine | No significant changes | Not specified | Small, clinically insignificant decrease at 60 min | No significant changes | No adverse effects reported |
| Study with p-synephrine HCl [5] 3 mg/kg body weight | No effect at rest | No effect at rest | Not specified | Not specified | Not specified |
Table 2: Comparative Effects of p-Synephrine, Caffeine (B1668208), and Their Combination
| Study & Treatment Groups | Heart Rate (HR) | Systolic Blood Pressure (SBP) | Diastolic Blood Pressure (DBP) & Mean Arterial Pressure (MAP) |
| Ratamess et al. [2] | No differences observed between any groups. | Significantly increased in high-caffeine and high-caffeine + p-synephrine groups in the second hour. | DBP in p-synephrine group was significantly lower than other trials. MAP was significantly lower in the p-synephrine group compared to caffeine and combination groups. |
| - 103 mg p-synephrine (S) | |||
| - 240 mg caffeine (LC) | |||
| - 233 mg caffeine + 104 mg p-synephrine (LC+S) | |||
| - 325 mg caffeine (HC) | |||
| - 337 mg caffeine + 46 mg p-synephrine (HC+S) | |||
| - Placebo |
The addition of p-synephrine to caffeine did not augment the cardiovascular effects of caffeine[2][6]. Studies on bitter orange extract, where p-synephrine is the primary active compound, also support these findings, showing minimal to no effects on heart rate and blood pressure[7][8].
Experimental Protocols
The following are summaries of the methodologies employed in key clinical trials that demonstrate the cardiovascular safety of p-synephrine.
Randomized, Placebo-Controlled, Cross-Over Clinical Trial (Shara et al.)[1]
-
Objective: To assess the cardiovascular effects of a bitter orange extract containing 49 mg of p-synephrine.
-
Subjects: 18 healthy individuals (9 men, 9 women).
-
Design: A double-blind, placebo-controlled, cross-over study.
-
Procedure:
-
Subjects were administered either the p-synephrine-containing extract or a placebo.
-
Heart rate, blood pressure, and electrocardiograms were measured at baseline and at 30, 60, 90 minutes, and 2, 4, 6, and 8 hours post-ingestion.
-
Blood samples were collected at baseline, 2 hours, and 8 hours to measure serum chemistries, blood cell counts, and p-synephrine levels.
-
-
Outcome Measures: The primary outcomes were changes in heart rate, systolic and diastolic blood pressure, and ECG readings.
Placebo-Controlled, Double-Blind Study on p-Synephrine and Caffeine (Ratamess et al.)[2]
-
Objective: To examine the acute cardiovascular responses to p-synephrine alone and in combination with caffeine.
-
Subjects: 16 healthy individuals.
-
Design: A placebo-controlled, double-blind study.
-
Procedure:
-
Subjects were randomly assigned to one of six treatment groups: p-synephrine only (103 mg), low caffeine (240 mg), low caffeine + p-synephrine (233 mg + 104 mg), high caffeine (325 mg), high caffeine + p-synephrine (337 mg + 46 mg), or placebo.
-
Subjects remained in a quiet seated position for 3 hours.
-
Heart rate and blood pressure were measured throughout this period.
-
-
Outcome Measures: The primary outcomes were changes in heart rate, systolic blood pressure, diastolic blood pressure, and mean arterial pressure.
Signaling Pathways and Mechanism of Action
The lack of significant cardiovascular effects of p-synephrine can be attributed to its unique adrenergic receptor binding profile. Unlike other sympathomimetic amines, p-synephrine has a low affinity for the adrenergic receptors that primarily regulate heart rate and blood pressure.
Adrenergic Receptor Binding
-
p-Synephrine: Exhibits very weak binding to α-1, α-2, β-1, and β-2 adrenergic receptors[9][10][11]. These receptors are primarily responsible for increasing heart rate and blood pressure[4][6]. Instead, p-synephrine shows a higher affinity for β-3 adrenergic receptors, which are predominantly involved in lipolysis and thermogenesis[6].
-
Ephedrine and Norepinephrine: These compounds strongly bind to α and β-1/β-2 adrenergic receptors, leading to potent cardiovascular stimulation[9][12].
-
m-Synephrine (Phenylephrine): This isomer of p-synephrine also has a strong affinity for α-1 adrenergic receptors, resulting in significant vasoconstriction and increased blood pressure[10].
The structural differences between these molecules, though subtle, lead to markedly different pharmacological effects[13].
Experimental Workflow for Cardiovascular Safety Assessment
The following diagram illustrates a typical workflow for a clinical trial assessing the cardiovascular effects of a substance like p-synephrine.
Conclusion
The available scientific literature, including numerous human clinical studies, strongly supports the position that p-synephrine is devoid of significant cardiovascular stimulant effects at doses commonly found in dietary supplements. Its primary mechanism of action through β-3 adrenergic receptors differentiates it from other sympathomimetic amines that exert their effects through β-1 and β-2 adrenergic agonism, which directly impact cardiovascular function. The data indicates that p-synephrine does not increase heart rate or blood pressure, and its safety profile is not altered when co-administered with caffeine. These findings are crucial for the informed development and assessment of products containing p-synephrine.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute cardiovascular effects of bitter orange extract (p-synephrine) consumed alone and in combination with caffeine in human subjects: A placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. dovepress.com [dovepress.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Bitter orange extract may raise blood pressure and heart rate: FDA analysis [nutraingredients.com]
- 8. Safety, Efficacy, and Mechanistic Studies Regarding Citrus aurantium (Bitter Orange) Extract and p-Synephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p‐Synephrine, ephedrine, p‐octopamine and m‐synephrine: Comparative mechanistic, physiological and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p-Synephrine, ephedrine, p-octopamine and m-synephrine: Comparative mechanistic, physiological and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medium.com [medium.com]
- 13. A review of the receptor-binding properties of p-synephrine as related to its pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Binding Affinity of Synephrine Isomers to α- and β-Adrenoceptors: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the binding affinities of three synephrine (B1677852) isomers—p-synephrine, m-synephrine (phenylephrine), and o-synephrine—to various α- and β-adrenoceptor subtypes. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profiles of these compounds. The information is presented to facilitate an objective comparison based on available experimental data.
Introduction to Synephrine Isomers and Adrenoceptors
Synephrine, a naturally occurring protoalkaloid found in plants such as Citrus aurantium (bitter orange), exists as three positional isomers: para-synephrine, meta-synephrine, and ortho-synephrine.[1] These isomers, while structurally similar, exhibit distinct pharmacological properties due to differences in their binding affinities to adrenergic receptors.[2] Adrenoceptors, a class of G protein-coupled receptors, are crucial targets for endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) and are classified into two main types: α and β, each with several subtypes (α₁, α₂, β₁, β₂, β₃).[3] The interaction of synephrine isomers with these receptors dictates their physiological effects, ranging from cardiovascular responses to metabolic regulation.[4]
Comparative Binding Affinity Data
The following table summarizes the available quantitative data on the binding affinities of p-synephrine and m-synephrine for various human adrenoceptor subtypes. The data is presented as pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity. It is important to note that there is a significant lack of published binding affinity data for o-synephrine, and limited quantitative data for the β-adrenoceptor subtypes for all isomers.
| Adrenoceptor Subtype | p-Synephrine (pKi) | m-Synephrine (Phenylephrine) (pKi) | Reference |
| α₁-Adrenoceptors | |||
| α₁ₐ | 4.61 | 5.63 | [2] |
| α₁ₑ | No Data Available | No Data Available | |
| α₁D | No Data Available | No Data Available | |
| α₂-Adrenoceptors | |||
| α₂ₐ | 4.19 | < 4.0 | [2] |
| α₂C | 4.11 | < 4.0 | [2] |
| β-Adrenoceptors | |||
| β₁ | Very Low Affinity¹ | Minimal to No Activity² | [5][6] |
| β₂ | Very Low Affinity¹ | Minimal to No Activity² | [5][6] |
| β₃ | Binds to Receptor³ | Minimal to No Activity² | [1][2] |
¹p-Synephrine is reported to be approximately 10,000 to 40,000 times less active at β₁ and β₂ adrenoceptors compared to norepinephrine.[6] ²m-Synephrine is characterized as having minimal to no agonist activity at β-adrenergic receptors.[2][7] ³p-Synephrine is known to bind to β₃-adrenoceptors, which is associated with its effects on lipolysis and metabolism; however, specific pKi values are not readily available in the reviewed literature.[1][2]
Data Interpretation: The available data indicates that m-synephrine has a significantly higher binding affinity for the α₁ₐ-adrenoceptor compared to p-synephrine.[2] Conversely, both isomers exhibit low affinity for the α₂ₐ and α₂C adrenoceptor subtypes.[2] While quantitative data is sparse for β-adrenoceptors, qualitative descriptions suggest that p-synephrine's interaction with the β₃ subtype is a key aspect of its pharmacological profile, distinguishing it from m-synephrine.[1][2] The lack of data for o-synephrine prevents its inclusion in this direct comparison.[1]
Experimental Protocols: Radioligand Binding Assay
The binding affinities presented in this guide are typically determined using radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a ligand and a receptor.[5]
Objective: To determine the inhibition constant (Ki) of synephrine isomers for specific adrenoceptor subtypes.
Materials:
-
Membrane Preparations: Cell membranes from cell lines stably expressing a specific human adrenoceptor subtype (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled ligand specific for the adrenoceptor subtype being studied (e.g., [³H]-prazosin for α₁-adrenoceptors, [³H]-rauwolscine for α₂-adrenoceptors).
-
Test Compounds: p-synephrine, m-synephrine, and o-synephrine of high purity.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the receptor.
-
Assay Buffer: A buffer solution appropriate for maintaining the integrity of the receptors and ligands.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (synephrine isomer) are incubated with the cell membrane preparation in the assay buffer.
-
Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through the glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways and Experimental Workflow Visualization
To further elucidate the context of these binding affinities, the following diagrams illustrate the primary signaling pathways of α- and β-adrenoceptors and a generalized workflow for a radioligand binding assay.
Caption: Adrenoceptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The binding affinity of synephrine isomers to adrenoceptors is highly dependent on the position of the hydroxyl group on the phenyl ring. m-Synephrine (phenylephrine) is a potent α₁-adrenoceptor agonist with significantly higher affinity than p-synephrine for this receptor subtype.[2] In contrast, p-synephrine demonstrates weak affinity for α₁, α₂, β₁, and β₂ adrenoceptors, with its primary metabolic effects likely mediated through β₃-adrenoceptors.[1][2][6] A comprehensive understanding of the binding profile of o-synephrine is currently limited by a lack of available data. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the distinct pharmacological characteristics of these closely related compounds. Further research, particularly quantitative binding studies on β-adrenoceptors and the characterization of o-synephrine, is warranted to fully elucidate the therapeutic potential and safety profiles of these isomers.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenylephrine - Wikipedia [en.wikipedia.org]
- 3. A review of the receptor-binding properties of p-synephrine as related to its pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of p-Synephrine during Exercise: A Brief Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Synephrine Hemitartrate: A Guide for Laboratory Professionals
The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Synephrine hemitartrate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for regulatory compliance and the well-being of laboratory personnel.
Hazard Assessment of this compound
Before handling, it is crucial to recognize that Synephrine is considered a hazardous substance.[1] While a specific Safety Data Sheet (SDS) for the hemitartrate salt may vary, related compounds like phenylephrine (B352888) hydrochloride are classified as harmful if swallowed, may cause skin sensitization, and are toxic to aquatic life. Therefore, this compound waste must be managed as hazardous chemical waste.
Hazard Identification Summary
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. The oral LD50 in rats for the related compound phenylephrine is 350 mg/kg. | |
| Skin Sensitization | May cause an allergic skin reaction upon contact. | |
| Environmental Hazard | Toxic to aquatic life. Release into the environment must be avoided. | |
| Reactivity | Violent reactions are possible with acids. Avoid contamination with oxidizing agents. | [1] |
Personal Protective Equipment (PPE)
When handling this compound waste, all personnel must wear appropriate PPE to prevent exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[1]
-
Lab Coat: A standard laboratory coat is necessary to protect clothing and skin.
-
Respiratory Protection: If handling fine powders or creating aerosols, a dust respirator should be used to avoid inhalation.[1]
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[2][3]
Step 1: Waste Segregation
-
Initial Collection: The first principle of waste management is to formulate a disposal plan before any activity begins.[4] Collect all this compound waste at or near the point of generation.[5]
-
Solid vs. Liquid:
-
Solid Waste: Collect pure this compound powder, contaminated lab materials (e.g., weigh boats, contaminated gloves, paper towels), in a designated, compatible solid waste container.[6] Heavily contaminated items should be sealed in a sturdy plastic container or double-bagged.[6]
-
Liquid Waste: Collect solutions containing this compound in a dedicated liquid waste container. Do not mix with incompatible waste streams, such as strong acids or oxidizing agents.[1][4] Aqueous waste should be collected separately from organic solvent waste.[4]
-
-
Avoid Incompatibles: Never mix this compound waste with incompatible chemicals. Keep it separate from acids and strong oxidizing agents to prevent violent reactions.[7]
Step 2: Container Selection and Handling
-
Compatibility: Use containers that are chemically compatible with the waste. Plastic is often preferred for waste storage.[2] The original container may be used if it is in good condition.[7]
-
Secure Closure: All waste containers must be kept securely capped except when adding waste.[4][7] This prevents the release of vapors and potential spills.
-
Fill Level: Do not fill liquid waste containers beyond 90% of their capacity to allow for expansion.[8]
Step 3: Labeling
-
Clear Identification: All waste containers must be clearly and accurately labeled.[2]
-
Required Information: Use a "Hazardous Waste" tag or label that includes:
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[2][7]
-
Storage Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[2] Partially filled containers may remain in the SAA for up to one year, provided the accumulation limits are not exceeded.[7]
-
Inspections: The SAA should be inspected weekly for any signs of leakage or container degradation.[5][7]
Step 5: Final Disposal
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][9]
-
Regulatory Compliance: The final disposal must be carried out at an approved waste disposal plant in a manner that is compliant with all federal, state, and local regulations.[10]
Spill and Decontamination Procedures
In the event of a spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity.[1]
-
Don PPE: Wear the appropriate PPE before starting cleanup.[1]
-
Containment:
-
Cleanup: Carefully scoop or vacuum the contained material into a designated hazardous waste container.[1][9]
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water, followed by a final rinse.[9]
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, towels, gloves) must be disposed of as hazardous waste.[9]
Operational Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. acs.org [acs.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. web.mit.edu [web.mit.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ethz.ch [ethz.ch]
- 9. benchchem.com [benchchem.com]
- 10. spectrumchemical.com [spectrumchemical.com]
Essential Safety and Logistical Information for Handling Synephrine Hemitartrate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Synephrine hemitartrate, a compound that requires careful management in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed and may cause skin and serious eye irritation. It may also cause respiratory irritation. Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are critical to mitigate exposure risks.
Recommended Personal Protective Equipment
A risk assessment should always be conducted prior to handling this compound to ensure the appropriate level of protection is used. The following table summarizes the recommended PPE.
| Exposure Route | Recommended PPE | Specifications |
| Respiratory | NIOSH-approved respirator | Required when dusts are generated. Use a respirator with a P95 (US) or P2 (EU EN 143) particle filter. For higher exposures, a full-face respirator may be necessary. |
| Hand | Chemical-resistant gloves | Nitrile rubber, minimum thickness 0.11 mm. Inspect gloves prior to use. |
| Eye/Face | Safety glasses with side-shields or goggles; face shield | Ensure eye protection meets EN166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a splash hazard. |
| Skin and Body | Laboratory coat, long-sleeved clothing, and closed-toe shoes | A chemically resistant apron or suit may be required for larger quantities or in case of potential spills. |
Hygiene Measures
It is crucial to practice good industrial hygiene. After handling this compound, immediately wash hands and any exposed skin thoroughly. Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Operational and Disposal Plans
Proper operational procedures and a clear disposal plan are essential for the safe management of this compound in the laboratory.
Safe Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Ensure adequate ventilation and use in a chemical fume hood if possible. Keep containers tightly closed when not in use.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use appropriate personal protective equipment. For dry spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable cleaning agent.
Disposal Plan
Unused this compound and contaminated materials should be disposed of as hazardous waste.
Step-by-Step Disposal Procedure for Small Quantities:
-
Deactivation: If permissible by local regulations and the nature of the research allows, deactivate the chemical by mixing it with an inert and non-combustible absorbent material.
-
Packaging: Place the mixture in a sealed, labeled container.[1]
-
Disposal: Dispose of the container in the household trash, in accordance with local, state, and federal regulations.[1] For larger quantities, or if required by institutional policy, contact a licensed professional waste disposal service.
Do not dispose of this compound down the drain or in the regular trash without proper containment and labeling.
Experimental Protocols
Detailed experimental protocols should always be developed and reviewed by the institution's environmental health and safety (EHS) department. These protocols should incorporate the specific safety information provided in the Safety Data Sheet (SDS) for this compound.
Below is a diagram illustrating the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
